molecular formula C16H19ClN2O.2HCl B600797 Chlorpheniramine N-oxide CAS No. 120244-82-8

Chlorpheniramine N-oxide

Numéro de catalogue: B600797
Numéro CAS: 120244-82-8
Poids moléculaire: 290.80 2 36.46
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards>Major metabolite of Chlorpheniramine

Propriétés

IUPAC Name

3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2O/c1-19(2,20)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13/h3-9,11,15H,10,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMEICKDXQPVPKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401190145
Record name 2-[1-(4-Chlorophenyl)-3-(dimethyloxidoamino)propyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401190145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120244-82-8
Record name 2-[1-(4-Chlorophenyl)-3-(dimethyloxidoamino)propyl]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120244-82-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chlorpheniramine N-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120244828
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[1-(4-Chlorophenyl)-3-(dimethyloxidoamino)propyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401190145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CHLORPHENIRAMINE N-OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FJP5C38JWU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Chlorpheniramine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorpheniramine (B86927) N-oxide is a primary metabolite of the first-generation antihistamine, chlorpheniramine. It is formed in the body through the action of flavin-containing monooxygenases (FMOs)[1]. While it shares the core structure of its parent compound, the presence of the N-oxide functional group alters its physicochemical and pharmacological properties. This technical guide provides a comprehensive overview of the known physical and chemical characteristics of Chlorpheniramine N-oxide, detailed experimental protocols for its synthesis and analysis, and an exploration of its biological activities and associated signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals involved in drug metabolism studies, pharmaceutical analysis, and the development of new therapeutic agents.

Chemical and Physical Properties

This compound, with the IUPAC name 3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine oxide, is a tertiary amine oxide derivative of chlorpheniramine[1]. The introduction of the N-oxide group significantly increases the polarity of the molecule compared to its parent amine.

Tabulated Physical and Chemical Data

A summary of the key physical and chemical properties of this compound is presented in Table 1. It is important to note that while data for the free base is provided, some properties are reported for its salt forms, such as the maleate (B1232345) or dihydrochloride (B599025) salt.

PropertyValueSource
Molecular Formula C₁₆H₁₉ClN₂O[1][2]
Molecular Weight 290.79 g/mol [1][2]
CAS Number 120244-82-8 (free base)[1][2]
Appearance Pale Yellow Gel[3]
XLogP3 2.8[1]
Hydrogen Bond Acceptors 2[1]
Rotatable Bond Count 5[4]
pKa (predicted) ~4.5 (for tertiary amine oxides)[5]
Storage Condition Refrigerator (2-8°C) for long-term storage[6]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the oxidation of chlorpheniramine. The following protocol is adapted from a patented method[7].

Workflow for the Synthesis of this compound

Synthesis Workflow start Dissolve Chlorpheniramine in Dichloromethane (B109758) cool Cool to -10°C start->cool add_reagents Add Sodium Bicarbonate and m-CPBA cool->add_reagents stir Stir for 2 hours at -10°C add_reagents->stir monitor Monitor reaction by TLC stir->monitor workup Aqueous Workup (Wash with Water and Brine) monitor->workup Reaction Complete dry Dry organic layer over Sodium Sulfate (B86663) workup->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by Silica (B1680970) Gel Chromatography (Eluent: Dichloromethane:Methanol (B129727) = 10:1) concentrate->purify product This compound purify->product

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Materials:

  • Chlorpheniramine

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃)

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Water

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Methanol

Procedure:

  • Dissolve 20 g of chlorpheniramine in 200 mL of dichloromethane in a suitable reaction flask[1].

  • Cool the solution to -10°C using an appropriate cooling bath[1].

  • Sequentially add 14.8 g of sodium bicarbonate and 30.4 g of m-chloroperoxybenzoic acid to the cooled solution while stirring[1].

  • Maintain the reaction mixture at -10°C and continue stirring for 2 hours[1].

  • Monitor the progress of the reaction by thin-layer chromatography (TLC)[1].

  • Upon completion, transfer the reaction mixture to a separatory funnel and wash the organic layer with water and then with a saturated brine solution[1].

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure[1].

  • Purify the crude product by silica gel column chromatography using a mobile phase of dichloromethane and methanol (10:1 v/v) to yield this compound[1].

This process has been reported to yield the product with a purity of 97%[1].

High-Performance Liquid Chromatography (HPLC) Analysis

The following HPLC method is suitable for the quantification of this compound and for assessing its purity, particularly in the context of it being an impurity in chlorpheniramine maleate formulations[7].

Workflow for HPLC Analysis of this compound

HPLC Analysis Workflow prepare_mobile_phase Prepare Mobile Phase: 80:20 (v/v) NH4H2PO4 (pH 3.0) : Acetonitrile hplc_system HPLC System Setup: - Column: Ultimate XDB-C18 - Flow Rate: 1.0 mL/min - Detection: UV at 225 nm - Injection Volume: 20 µL prepare_mobile_phase->hplc_system prepare_sample Prepare Sample and Reference Solutions in Mobile Phase inject Inject Sample/Reference prepare_sample->inject hplc_system->inject chromatogram Acquire Chromatogram inject->chromatogram analyze Analyze Peak Area and Retention Time chromatogram->analyze quantify Quantify this compound analyze->quantify

Caption: A flowchart detailing the procedure for the HPLC analysis of this compound.

Chromatographic Conditions:

  • Column: Ultimate XDB-C18 (octadecylsilane bonded phase)[1].

  • Mobile Phase: A mixture of 80:20 (v/v) ammonium (B1175870) dihydrogen phosphate (B84403) (NH₄H₂PO₄) solution (pH adjusted to 3.0) and acetonitrile[1].

  • Flow Rate: 1.0 mL/min[1].

  • Detection: UV at 225 nm[1].

  • Injection Volume: 20 µL[1].

  • Column Temperature: 35°C[7].

Sample Preparation:

  • Test Solution: Dissolve the sample containing chlorpheniramine maleate in the mobile phase to a concentration of 10 mg/mL[7].

  • Reference Solution: Dissolve a reference standard of this compound in the mobile phase to a concentration of 0.01 mg/mL[7].

Spectral Data

Mass Spectrometry (MS)

The mass spectrum of this compound shows a protonated molecular ion ([M+H]⁺) at m/z 291[8].

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H-NMR spectrum of this compound in CDCl₃ shows the following characteristic signals (δ in ppm): 2.637–2.889 (m, 2H, -CH₂CH₂N(CH₃)₂), 3.131–3.183 (s, 6H, -N(CH₃)₂)[8]. Further detailed ¹³C-NMR and 2D-NMR studies would be beneficial for a complete structural elucidation.

Biological Activity and Signaling Pathways

Mechanism of Action
Signaling Pathways

The antagonism of the H1 receptor by compounds like this compound interrupts the canonical histamine (B1213489) signaling pathway. The H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, couples to Gq/11 proteins[9]. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG)[9]. IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC)[10]. This cascade ultimately leads to the physiological responses associated with histamine release, such as smooth muscle contraction and increased vascular permeability. By blocking the initial binding of histamine to the H1 receptor, this compound prevents the initiation of this signaling cascade.

Histamine H1 Receptor Signaling Pathway and its Antagonism

H1 Receptor Signaling and Antagonism cluster_membrane Cell Membrane cluster_cytosol Cytosol H1R H1 Receptor Gq11 Gq/11 H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Histamine Histamine Histamine->H1R Binds and Activates CNO This compound CNO->H1R Blocks Binding IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Response Allergic Response Ca_release->Response PKC->Response

Caption: A diagram illustrating the histamine H1 receptor signaling pathway and the inhibitory action of this compound.

Conclusion

This compound is a key metabolite of chlorpheniramine with retained antihistaminic activity. This guide has summarized its known physical and chemical properties, provided detailed experimental protocols for its synthesis and analysis, and outlined its mechanism of action. While much is known, further research is warranted to experimentally determine key physical properties such as its melting point, boiling point, and pKa, and to fully characterize its pharmacological profile, including its specific binding affinity for the H1 receptor and its effects on downstream signaling events. Such data will be invaluable for a more complete understanding of its role in the overall pharmacology of chlorpheniramine and for its potential applications in pharmaceutical research and development.

References

Chlorpheniramine N-oxide CAS number and molecular weight.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorpheniramine (B86927) N-oxide is the primary metabolite of the first-generation antihistamine, chlorpheniramine. This document provides a comprehensive technical overview of Chlorpheniramine N-oxide, including its chemical identity, physicochemical properties, and its significance in the context of drug metabolism and pharmaceutical quality control. Detailed experimental protocols for its synthesis and analysis are provided, alongside visualizations of its metabolic pathway and proposed mechanism of action.

Chemical and Physical Properties

This compound is the product of the N-oxygenation of the aliphatic tertiary amine of chlorpheniramine. This metabolic conversion significantly alters the molecule's polarity and physiological disposition.

PropertyValueCitation(s)
CAS Number 120244-82-8[1][2][3]
Molecular Formula C₁₆H₁₉ClN₂O[4]
Molecular Weight 290.79 g/mol [1]
IUPAC Name 3-(4-chlorophenyl)-N,N-dimethyl-3-(pyridin-2-yl)propan-1-amine oxide[1]
Synonyms 2-p-chloro-alpha-(2-dimethylaminoethyl)-benzylpyridine N-oxide[3]
Appearance Off-White to Pale Yellow Solid[]
Melting Point 66-78°C[]

Metabolic Pathway and Pharmacological Significance

Chlorpheniramine undergoes hepatic metabolism, primarily through the action of flavin-containing monooxygenase (FMO) enzymes, to yield this compound.[1][6] This biotransformation is a critical aspect of the parent drug's pharmacokinetics. The addition of the N-oxide functional group increases the compound's hydrophilicity, which is thought to reduce its ability to cross the blood-brain barrier, thereby potentially diminishing the central nervous system effects, such as drowsiness, commonly associated with first-generation antihistamines.[1]

While its pharmacological activity is not as extensively studied as the parent compound, this compound is believed to act as an antagonist at histamine (B1213489) H1 receptors, similar to chlorpheniramine.[1] The N-oxide group may, however, alter its binding affinity and selectivity for these receptors.[1]

metabolic_pathway cluster_metabolism Hepatic Metabolism Chlorpheniramine Chlorpheniramine Chlorpheniramine_N_oxide Chlorpheniramine_N_oxide Chlorpheniramine->Chlorpheniramine_N_oxide Flavin-containing monooxygenase (FMO)

Metabolic conversion of Chlorpheniramine to this compound.

Experimental Protocols

Synthesis of this compound

The following protocol describes the laboratory-scale synthesis of this compound from its parent compound.[1]

Materials:

Procedure:

  • Dissolve Chlorpheniramine (20 g) in dichloromethane (200 mL) in a suitable reaction vessel.

  • Cool the solution to -10°C using an appropriate cooling bath.

  • Sequentially add sodium bicarbonate (14.8 g) and m-CPBA (30.4 g) to the cooled solution.

  • Stir the reaction mixture at -10°C for 2 hours. Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Upon completion, wash the organic layer with water and then with a saturated brine solution.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the resulting crude product by silica gel column chromatography using a mobile phase of dichloromethane:methanol (10:1 v/v).

This procedure is reported to yield this compound with a purity of 97% and a yield of 72.37%.[1]

Analytical Methods

High-performance liquid chromatography (HPLC) is a common technique for the detection and quantification of this compound, particularly in the context of pharmaceutical quality control where it is monitored as an impurity.[1][7][8]

ParameterHPLC Method 1HPLC Method 2
Column Ultimate XDB-C18Cogent Bidentate C8™, 4µm, 100Å
Mobile Phase 80:20 (v/v) NH₄H₂PO₄ (pH 3.0) : AcetonitrileA: 95% DI Water/ 5% Acetonitrile/ 0.05% TFA (v/v)
B: Acetonitrile/ 0.05% TFA (v/v)
Flow Rate 1.0 mL/min1.0 mL/minute
Detection UV at 225 nmUV at 225 nm
Injection Volume 20 µL10 µL
Citation(s) [1][8][7]

Proposed Mechanism of Action

As a derivative of chlorpheniramine, the N-oxide metabolite is presumed to exert its antihistaminic effects through a similar mechanism: competitive antagonism of the histamine H1 receptor. By binding to this receptor, it prevents histamine from initiating the signaling cascade that leads to allergic symptoms.

mechanism_of_action cluster_signaling Histamine H1 Receptor Signaling Histamine Histamine H1_Receptor H1_Receptor Histamine->H1_Receptor Binds to Allergic_Response Allergic_Response H1_Receptor->Allergic_Response Activates Chlorpheniramine_N_oxide Chlorpheniramine_N_oxide Chlorpheniramine_N_oxide->H1_Receptor Blocks

Antagonism of the Histamine H1 receptor by this compound.

Applications in Research and Development

This compound serves as a critical reference standard in the pharmaceutical industry.[9] Its presence and concentration in chlorpheniramine drug products are monitored to ensure product quality and stability, as it can be formed through degradation.[1][8] Regulatory guidelines often necessitate the quantification of such impurities.[1]

Furthermore, the study of this compound and its formation provides valuable insights into drug metabolism and the role of FMO enzymes. The use of in vitro models, such as liver microsomes and fungal biotransformation with Cunninghamella elegans, has been instrumental in elucidating these metabolic pathways.[1][10]

Conclusion

This compound is a key metabolite of chlorpheniramine with significant implications for the parent drug's pharmacokinetic profile and for pharmaceutical quality control. A thorough understanding of its properties, synthesis, and analytical determination is essential for researchers and professionals in the field of drug development and analysis. Further investigation into its specific pharmacological activities may reveal additional therapeutic nuances.

References

The Biological Activity of Chlorpheniramine N-oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorpheniramine (B86927) N-oxide is the major metabolite of the first-generation antihistamine, chlorpheniramine. This technical guide provides a comprehensive overview of the biological activity of Chlorpheniramine N-oxide, focusing on its synthesis, metabolic pathway, and pharmacological effects as a histamine (B1213489) H1 receptor antagonist. This document summarizes the available quantitative data, details relevant experimental protocols, and presents key biological pathways and experimental workflows through structured diagrams to support further research and development in this area.

Introduction

Chlorpheniramine is a potent alkylamine first-generation H1 antihistamine that has been in clinical use for decades to treat allergic conditions. Its metabolism is a crucial aspect of its overall pharmacological profile. The N-oxidation of the tertiary amine group in chlorpheniramine leads to the formation of this compound, a significant metabolite.[1] Understanding the biological activity of this N-oxide metabolite is essential for a complete comprehension of the parent drug's efficacy, safety, and potential for drug-drug interactions. This guide will delve into the known biological characteristics of this compound.

Chemical and Physical Properties

This compound is a derivative of chlorpheniramine with an oxidized tertiary amine.[2] Its chemical and physical properties are summarized in the table below.

PropertyValue
Chemical Name 3-(4-chlorophenyl)-N,N-dimethyl-3-(pyridin-2-yl)propan-1-amine oxide[2]
Molecular Formula C₁₆H₁₉ClN₂O[2]
Molecular Weight 290.79 g/mol [2]
CAS Number 120244-82-8[2]
Appearance Off-White to Pale Yellow Solid[]
Melting Point 66-78°C[]

Synthesis and Metabolism

Chemical Synthesis

This compound can be synthesized in the laboratory through the oxidation of chlorpheniramine. A common method involves the use of a peroxy acid, such as m-chloroperoxybenzoic acid (m-CPBA), in a suitable solvent like dichloromethane (B109758).[2]

Metabolic Pathway: FMO-Mediated N-Oxidation

In biological systems, this compound is primarily formed from chlorpheniramine through the action of Flavin-containing monooxygenases (FMOs).[2] FMOs are a family of enzymes that catalyze the oxidation of various xenobiotics containing nucleophilic heteroatoms.[4] The N-oxidation of chlorpheniramine is an enantioselective process.[1]

G cluster_0 FMO Catalytic Cycle FMO_E FMO (E-FAD) NADP NADP+ FMO_E->NADP FMO_E_FADH2 FMO (E-FADH₂) FMO_E->FMO_E_FADH2 Reduction NADPH NADPH NADPH->FMO_E + H⁺ O2 O₂ O2->FMO_E_FADH2 H2O H₂O Chlorpheniramine Chlorpheniramine (Substrate) FMO_E_FADHOOH FMO (E-FADHOOH) (C4a-hydroperoxyflavin) Chlorpheniramine->FMO_E_FADHOOH Chlorpheniramine_N_oxide This compound (Product) FMO_E_FADH2->FMO_E_FADHOOH Oxygenation FMO_E_FADHOOH->Chlorpheniramine_N_oxide FMO_E_FADOH FMO (E-FADOH) FMO_E_FADHOOH->FMO_E_FADOH Substrate Oxidation FMO_E_FADOH->FMO_E Dehydration FMO_E_FADOH->H2O

FMO-mediated N-oxidation of Chlorpheniramine.

Biological Activity and Pharmacology

Histamine H1 Receptor Antagonism

The primary biological activity of this compound is its function as a histamine H1 receptor antagonist, similar to its parent compound.[2] By binding to H1 receptors, it prevents histamine from eliciting its pro-inflammatory and allergic effects.

Quantitative Biological Activity Data
CompoundTargetAssay TypeValue
Chlorpheniramine Histamine H1 ReceptorRadioligand BindingKi: 3.2 nM[5]
This compound Histamine H1 ReceptorRadioligand BindingKi: Not Reported
This compound Histamine H1 ReceptorFunctional AssayIC50: Not Reported
Histamine H1 Receptor Signaling Pathway

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. Antagonism of this receptor by compounds like this compound blocks the downstream signaling cascade.

G Histamine Histamine H1R H1 Receptor Histamine->H1R Binds Gq Gq Protein H1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Cellular_Response Cellular Response (e.g., Inflammation, Smooth Muscle Contraction) Ca2->Cellular_Response PKC->Cellular_Response Chlorpheniramine_N_oxide Chlorpheniramine N-oxide Chlorpheniramine_N_oxide->H1R Antagonizes

Histamine H1 Receptor Signaling Pathway.
Pharmacokinetics

Specific pharmacokinetic parameters for this compound, such as plasma half-life and protein binding, have not been extensively reported. However, it is suggested that the N-oxide modification may lead to a more hydrophilic molecule compared to the parent compound, which could influence its distribution and excretion.[2] For comparison, the pharmacokinetic parameters of chlorpheniramine are provided below.

ParameterSpeciesValue
Plasma Half-life (t½) Human (adults)~20 hours[6]
Bioavailability HumanWide interindividual variations[6]
Metabolism HumanPrimarily to monodesmethyl and didesmethyl compounds[6]
Elimination HumanPrimarily renal[6]

Experimental Protocols

Synthesis of this compound

Objective: To chemically synthesize this compound from chlorpheniramine.

Materials:

  • Chlorpheniramine

  • Dichloromethane (DCM)

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • Sodium bicarbonate

  • Water

  • Saturated brine solution

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for chromatography

  • Methanol

Procedure: [2]

  • Dissolve chlorpheniramine (e.g., 20 g) in dichloromethane (e.g., 200 mL) in a suitable reaction flask.

  • Cool the solution to -10°C using an ice-salt bath.

  • Add sodium bicarbonate (e.g., 14.8 g) to the cooled solution with stirring.

  • Slowly add m-CPBA (e.g., 30.4 g) to the mixture while maintaining the temperature at -10°C.

  • Stir the reaction mixture at -10°C for approximately 2 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with water and saturated brine solution.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a dichloromethane:methanol (e.g., 10:1 v/v) eluent system to yield pure this compound.

G start Start dissolve Dissolve Chlorpheniramine in Dichloromethane start->dissolve cool Cool to -10°C dissolve->cool add_bicarb Add Sodium Bicarbonate cool->add_bicarb add_mcpba Add m-CPBA add_bicarb->add_mcpba react Stir at -10°C for 2h add_mcpba->react workup Aqueous Workup (Wash with H₂O and Brine) react->workup dry Dry with Na₂SO₄ workup->dry concentrate Concentrate dry->concentrate purify Silica Gel Chromatography concentrate->purify end This compound purify->end

Workflow for the Synthesis of this compound.
H1 Receptor Radioligand Binding Assay (Adapted Protocol)

Objective: To determine the binding affinity (Ki) of this compound for the histamine H1 receptor.

Materials:

  • Cell membranes expressing the human H1 receptor (e.g., from HEK293 or CHO cells)

  • Radioligand: [³H]-mepyramine

  • This compound (test compound)

  • Non-specific binding control: Mepyramine (unlabeled) at a high concentration (e.g., 1 µM)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash buffer (ice-cold assay buffer)

  • Scintillation cocktail

  • Scintillation counter

  • 96-well filter plates (e.g., GF/B or GF/C)

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add the cell membranes, [³H]-mepyramine, and either assay buffer (for total binding), unlabeled mepyramine (for non-specific binding), or the test compound dilutions.

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Rapidly filter the contents of each well through the filter plate using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Dry the filter plate and add scintillation cocktail to each well.

  • Measure the radioactivity in each well using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Quantification of this compound by HPLC

Objective: To quantify the amount of this compound in a sample.

Method: [7]

  • Column: Cogent Bidentate C8™, 4µm, 100Å (4.6 x 150 mm)

  • Mobile Phase:

    • A: 95% DI Water/ 5% Acetonitrile/ 0.05% TFA (v/v)

    • B: Acetonitrile/ 0.05% TFA (v/v)

  • Gradient:

    • 0 min: 0% B

    • 20 min: 15% B

    • 30 min: 30% B

    • 34 min: 30% B

    • 35 min: 0% B

    • 40 min: 0% B

  • Flow Rate: 1.0 mL/minute

  • Injection Volume: 10 µL

  • Detection: UV at 225 nm

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase.

Conclusion

This compound is a primary metabolite of chlorpheniramine, exhibiting activity as a histamine H1 receptor antagonist. While its qualitative biological function is understood to mirror that of its parent compound, there is a notable lack of specific quantitative data on its binding affinity, functional potency, and in vivo pharmacokinetics in publicly available literature. The protocols and pathways detailed in this guide provide a framework for researchers to further investigate the biological activity of this compound, which will be crucial for a more complete understanding of chlorpheniramine's overall pharmacological and toxicological profile. Further studies are warranted to quantify the precise contribution of this metabolite to the clinical effects of chlorpheniramine.

References

An In-Depth Technical Guide to the Mechanism of Action of Chlorpheniramine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorpheniramine (B86927) N-oxide is the primary metabolite of chlorpheniramine, a first-generation alkylamine antihistamine. The conversion of chlorpheniramine to its N-oxide derivative occurs through N-oxygenation, a metabolic process primarily catalyzed by flavin-containing monooxygenase (FMO) enzymes in the liver.[1][2] While sharing a common ancestral compound, the pharmacological profile of Chlorpheniramine N-oxide exhibits key distinctions, most notably a reduced penetration of the blood-brain barrier, which is hypothesized to diminish central nervous system-mediated side effects such as drowsiness. This guide provides a comprehensive technical overview of the mechanism of action of this compound, focusing on its molecular interactions, signaling pathways, and the experimental methodologies used for its characterization.

Core Mechanism of Action: Histamine (B1213489) H1 Receptor Antagonism

The principal mechanism of action of this compound is believed to be consistent with that of its parent compound, chlorpheniramine, acting as an antagonist at the histamine H1 receptor.[3] By competitively binding to the H1 receptor, this compound inhibits the action of endogenous histamine, thereby mitigating the cascade of allergic responses.

Table 1: Receptor Binding Affinity of Chlorpheniramine

CompoundReceptorParameterValue (nM)
ChlorpheniramineHistamine H1IC5012[4][5]

Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Histamine H1 Receptor Signaling Pathway

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, initiates a well-defined intracellular signaling cascade. This compound, by acting as an antagonist, blocks this pathway.

H1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm H1R Histamine H1 Receptor Gq Gq Protein H1R->Gq Activates PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes Histamine Histamine Histamine->H1R Activates CPON Chlorpheniramine N-oxide CPON->H1R Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Response Cellular Response (e.g., Inflammation, Smooth Muscle Contraction) Ca->Response PKC->Response

Caption: Histamine H1 Receptor Signaling Pathway and its inhibition by this compound.

Secondary Pharmacological Effects: Muscarinic Receptor Affinity

First-generation antihistamines, including chlorpheniramine, are known to possess anticholinergic properties due to their affinity for muscarinic acetylcholine (B1216132) receptors. This interaction is responsible for side effects such as dry mouth and sedation. While specific binding data for this compound at muscarinic receptors is not available, a study on chlorpheniramine demonstrated its ability to bind to all five human muscarinic receptor subtypes (m1-m5) without significant selectivity.[6] It is plausible that this compound retains some affinity for these receptors, although the N-oxide modification could potentially alter this interaction.

Metabolism: N-oxygenation by Flavin-Containing Monooxygenases

The formation of this compound from chlorpheniramine is a key metabolic step. This reaction is primarily catalyzed by flavin-containing monooxygenases (FMOs), a class of enzymes distinct from the cytochrome P450 system.[2]

FMO_Metabolism Chlorpheniramine Chlorpheniramine FMO Flavin-Containing Monooxygenase (FMO) Chlorpheniramine->FMO NADP NADP⁺ FMO->NADP H2O H₂O FMO->H2O CPON Chlorpheniramine N-oxide FMO->CPON N-oxygenation NADPH NADPH NADPH->FMO O2 O₂ O2->FMO

Caption: Enzymatic conversion of Chlorpheniramine to this compound by FMO.

Experimental Protocols

Radioligand Displacement Assay for Histamine H1 Receptor Binding Affinity

This protocol outlines a method to determine the binding affinity (Ki) of an unlabeled compound, such as this compound, for the histamine H1 receptor.

1. Materials:

  • Radioligand: [³H]-mepyramine (a potent H1 receptor antagonist).

  • Test Compound: this compound.

  • Reference Compound: Unlabeled mepyramine or another known H1 antagonist.

  • Membrane Preparation: Homogenates of cells or tissues expressing the human histamine H1 receptor (e.g., HEK293T cells).

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold assay buffer.

  • Scintillation Cocktail.

  • Glass fiber filters.

  • 96-well plates.

2. Procedure:

  • Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of [³H]-mepyramine, and varying concentrations of the test compound (this compound) or reference compound.

  • Equilibration: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

  • Washing: Wash the filters with cold wash buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

3. Data Analysis:

  • Plot the percentage of specific binding of [³H]-mepyramine against the logarithm of the test compound concentration.

  • Determine the IC50 value from the resulting sigmoidal curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1][7]

Binding_Assay_Workflow A Prepare Membrane Homogenates (H1 Receptor Source) B Incubate Membranes with [³H]-mepyramine and This compound A->B C Separate Bound and Free Radioligand by Filtration B->C D Wash Filters to Remove Non-specific Binding C->D E Quantify Radioactivity (Scintillation Counting) D->E F Data Analysis: Determine IC50 and Ki E->F

Caption: Experimental workflow for a radioligand displacement assay.

In Vitro Assay for FMO-Catalyzed N-oxygenation of Chlorpheniramine

This protocol describes a method to measure the in vitro conversion of chlorpheniramine to this compound by FMO enzymes.

1. Materials:

  • Substrate: Chlorpheniramine.

  • Enzyme Source: Human liver microsomes or recombinant FMO enzymes.

  • Cofactor: NADPH.

  • Incubation Buffer: e.g., Potassium phosphate (B84403) buffer, pH 7.4.

  • Quenching Solution: e.g., Acetonitrile.

  • Analytical System: LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

2. Procedure:

  • Incubation: Pre-warm the enzyme source in the incubation buffer. Initiate the reaction by adding chlorpheniramine and NADPH.

  • Time Course: Incubate the reaction mixture at 37°C for a specific period (e.g., 0, 5, 10, 20, 30 minutes).

  • Termination: Stop the reaction at each time point by adding a quenching solution.

  • Sample Preparation: Centrifuge the samples to pellet the protein and collect the supernatant.

  • Analysis: Analyze the supernatant using LC-MS/MS to quantify the formation of this compound.

3. Data Analysis:

  • Plot the concentration of this compound formed against time.

  • Determine the initial rate of formation from the linear portion of the curve.

  • Kinetic parameters (Km and Vmax) can be determined by varying the substrate concentration and fitting the data to the Michaelis-Menten equation.

FMO_Assay_Workflow A Incubate Chlorpheniramine with Liver Microsomes/FMO and NADPH B Collect Samples at Various Time Points A->B C Quench Reaction and Prepare Samples B->C D Quantify this compound Formation using LC-MS/MS C->D E Data Analysis: Determine Reaction Kinetics D->E

Caption: Experimental workflow for an in vitro FMO activity assay.

Conclusion

This compound, a major metabolite of chlorpheniramine, is believed to exert its primary pharmacological effect through the antagonism of the histamine H1 receptor. Its formation via FMO-catalyzed N-oxygenation and its potentially reduced ability to cross the blood-brain barrier are key features that differentiate it from its parent compound. Further research to quantify its binding affinities at various receptors is necessary to fully elucidate its pharmacological profile and clinical implications. The experimental protocols provided herein offer a framework for such investigations, enabling a more detailed understanding of this important metabolite for drug development and scientific research.

References

Chlorpheniramine N-oxide: An In-depth Technical Review of its Role as an Active Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorpheniramine (B86927), a first-generation H1-antihistamine, undergoes extensive metabolism in the body, giving rise to several metabolites. Among these, chlorpheniramine N-oxide has been a subject of interest regarding its potential contribution to the overall pharmacological effect of the parent drug. This technical guide provides a comprehensive analysis of the available scientific literature to determine whether this compound is an active metabolite. This document summarizes its metabolic pathway, discusses its in vitro and in vivo activity, and presents the available quantitative data. Detailed experimental methodologies for key assays are also provided to facilitate further research in this area.

Introduction

Chlorpheniramine is a widely used antihistamine for the symptomatic relief of allergic conditions.[1] Its therapeutic action is primarily mediated by its antagonism of the histamine (B1213489) H1 receptor.[2] Like many xenobiotics, chlorpheniramine is metabolized in the liver to various compounds, including desmethyl-chlorpheniramine, didesmethyl-chlorpheniramine, and this compound.[3][4] The pharmacological activity of these metabolites is of significant interest as it can influence the therapeutic efficacy and potential side effects of the parent drug. This guide focuses specifically on this compound to critically evaluate its standing as an active metabolite.

Metabolism of Chlorpheniramine to N-oxide

Chlorpheniramine is converted to this compound through the oxidation of its aliphatic tertiary amine.[5] This metabolic reaction is primarily catalyzed by flavin-containing monooxygenases (FMOs).[5] Studies have also suggested a role for cytochrome P450 enzymes, specifically CYP2D6, in the overall metabolism of chlorpheniramine, which may contribute to the formation of its metabolites.[3][4] The inhibition of CYP2D6 has been shown to alter the pharmacokinetics of chlorpheniramine, suggesting the involvement of this enzyme in its clearance.[4] However, the direct contribution of CYP2D6 to N-oxide formation specifically, versus other metabolic pathways like demethylation, requires further elucidation.

The metabolic conversion of chlorpheniramine to its N-oxide is a significant pathway. The chemical structure of chlorpheniramine and its N-oxide metabolite are presented in Table 1.

Table 1: Chemical Structures and Properties

CompoundChemical StructureMolecular FormulaMolecular Weight ( g/mol )
Chlorpheniramine [Insert Chemical Structure of Chlorpheniramine]C₁₆H₁₉ClN₂274.79[2]
This compound [Insert Chemical Structure of this compound]C₁₆H₁₉ClN₂O290.79[5]

Pharmacological Activity of this compound

The activity of this compound as an antihistamine is a subject of conflicting reports in the literature. Some sources suggest that it retains activity as a histamine H1 receptor antagonist, similar to its parent compound.[6] However, other evidence indicates that its antihistaminic activity is negligible compared to chlorpheniramine.[5]

In Vitro Activity: Histamine H1 Receptor Binding Affinity

To definitively characterize a compound as an active metabolite, its affinity for the pharmacological target must be quantified. For chlorpheniramine and its metabolites, this involves determining the binding affinity for the histamine H1 receptor. This is typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) in radioligand binding assays.

Despite extensive searches, specific Ki or IC50 values for this compound at the H1 receptor from peer-reviewed studies could not be located. This represents a significant data gap in the current understanding of its pharmacological profile. For comparative purposes, the H1 receptor binding affinity for the parent compound, chlorpheniramine, is provided in the table below.

Table 2: Histamine H1 Receptor Binding Affinity

CompoundReceptorLigandAssay TypeKi (nM)
Chlorpheniramine Histamine H1[³H]mepyramineRadioligand Binding3.2[7]
This compound Histamine H1Not ReportedNot ReportedNot Reported
In Vivo Activity

In vivo studies are crucial for determining the physiological effect of a metabolite. The antihistaminic activity of a compound can be assessed in animal models by its ability to protect against histamine-induced responses, such as bronchoconstriction or skin wheal formation. The potency in these assays is often expressed as the median effective dose (ED50).

Discussion: Is this compound an Active Metabolite?

Based on the currently available evidence, the classification of this compound as a significant active metabolite is inconclusive, with evidence leaning towards it having minimal activity . While it is structurally similar to the parent compound and is a major metabolite, the critical quantitative data to support significant pharmacological activity is lacking. The assertion of "negligible antihistaminic activity" from one source, although not substantiated with detailed data in the provided search results, suggests that its contribution to the overall clinical effect of chlorpheniramine may be minimal.[5]

The suggestion that CYP2D6 may be involved in the formation of a "potent active metabolite" is intriguing; however, it is not definitively established that this metabolite is the N-oxide.[3] It is possible that other metabolites, such as the desmethyl derivatives, contribute more significantly to the sustained antihistaminic effect of chlorpheniramine.

To definitively answer this question, further research is required to:

  • Determine the H1 receptor binding affinity (Ki or IC50) of purified this compound.

  • Evaluate the in vivo antihistaminic potency (ED50) of this compound in established animal models.

  • Characterize the pharmacokinetic profile of this compound to understand its concentration and duration in the body following chlorpheniramine administration.

Experimental Protocols

For researchers aiming to fill the existing data gaps, the following are detailed methodologies for key experiments.

Histamine H1 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the histamine H1 receptor.

Objective: To determine the inhibition constant (Ki) of this compound for the histamine H1 receptor.

Materials:

  • Biological Material: Cell membranes from a stable cell line expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]mepyramine (a high-affinity H1 receptor antagonist).

  • Test Compound: this compound.

  • Reference Compound: Chlorpheniramine (for comparison).

  • Non-specific Binding Control: A high concentration of a known H1 receptor antagonist (e.g., 10 µM mianserin).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass Fiber Filters (e.g., Whatman GF/C), pre-soaked in 0.5% polyethyleneimine.

  • 96-well Plates.

  • Cell Harvester.

  • Liquid Scintillation Counter.

Procedure:

  • Membrane Preparation: Thaw the cell membranes on ice and resuspend in assay buffer to a final protein concentration of 20-40 µ g/well .

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Assay buffer, [³H]mepyramine (at a concentration near its Kd, typically 1-2 nM), and cell membranes.

    • Non-specific Binding: Mianserin (10 µM), [³H]mepyramine, and cell membranes.

    • Competition Binding: A range of concentrations of this compound, [³H]mepyramine, and cell membranes.

  • Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.

  • Harvesting: Rapidly filter the incubation mixture through the glass fiber filters using a cell harvester.

  • Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Antihistamine Activity: Histamine-Induced Bronchoconstriction in Guinea Pigs

This protocol describes a classic in vivo method to assess the antihistaminic activity of a compound.

Objective: To determine the in vivo potency (ED50) of this compound in protecting against histamine-induced bronchoconstriction.

Materials:

  • Animals: Male Dunkin-Hartley guinea pigs (300-400 g).

  • Test Compound: this compound.

  • Reference Compound: Chlorpheniramine.

  • Challenge Agent: Histamine dihydrochloride (B599025) solution.

  • Vehicle: Saline or other appropriate vehicle for drug administration.

  • Anesthetic: Urethane or other suitable anesthetic.

  • Equipment: Plethysmograph or other respiratory monitoring system, nebulizer for histamine administration.

Procedure:

  • Animal Preparation: Anesthetize the guinea pigs and place them in a plethysmograph to monitor respiratory parameters.

  • Drug Administration: Administer different doses of this compound or vehicle intraperitoneally or orally at a set time before the histamine challenge (e.g., 30-60 minutes).

  • Histamine Challenge: Expose the animals to an aerosolized solution of histamine for a fixed duration (e.g., 30 seconds).

  • Measurement: Record the time to the onset of bronchoconstriction (e.g., collapse or cessation of breathing).

  • Protection: The protective effect of the test compound is measured as the prolongation of the time to bronchoconstriction compared to the vehicle-treated group.

Data Analysis:

  • For each dose of the test compound, calculate the percentage of animals protected from bronchoconstriction within a defined observation period.

  • Plot the percentage of protection against the logarithm of the dose.

  • Determine the ED50 value (the dose that protects 50% of the animals) using probit analysis or a similar statistical method.

Visualizations

Signaling Pathway of Histamine H1 Receptor

G Histamine H1 Receptor Signaling Pathway cluster_0 Extracellular cluster_1 Intracellular Histamine Histamine H1R Histamine H1 Receptor Histamine->H1R Binds & Activates Chlorpheniramine Chlorpheniramine / This compound Chlorpheniramine->H1R Binds & Blocks Gq_G11 Gq/11 H1R->Gq_G11 Activates PLC Phospholipase C (PLC) Gq_G11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response (e.g., inflammation, smooth muscle contraction) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Histamine H1 receptor signaling and antagonist action.

Experimental Workflow for H1 Receptor Binding Assay

G Workflow for Histamine H1 Receptor Binding Assay A Prepare H1 Receptor Membranes B Set up Assay Plate (Total, Non-specific, Competition) A->B C Incubate with [³H]mepyramine and Test Compound B->C D Filter and Wash to Separate Bound and Free Ligand C->D E Quantify Radioactivity (Liquid Scintillation Counting) D->E F Data Analysis: Calculate IC50 and Ki E->F

Caption: Workflow for H1 receptor binding assay.

Conclusion

The assertion that this compound is an active metabolite remains to be definitively proven. While it is a major product of chlorpheniramine metabolism, the lack of robust, quantitative data on its H1 receptor affinity and in vivo antihistaminic potency is a critical gap in the literature. The available qualitative statements are conflicting, with some suggesting retained activity and others indicating negligible effects. Therefore, based on the current body of evidence, this compound should be considered a metabolite of uncertain clinical significance. Further research, following the experimental protocols outlined in this guide, is necessary to fully elucidate its pharmacological role and its contribution, if any, to the therapeutic effects of chlorpheniramine.

References

In Vitro Metabolism of Chlorpheniramine to its N-Oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorpheniramine (B86927), a first-generation alkylamine antihistamine, is widely used for the symptomatic relief of allergic conditions. Its metabolism is a critical determinant of its pharmacokinetic profile and can influence both its efficacy and potential for adverse effects. A key metabolic pathway for chlorpheniramine is N-oxidation, leading to the formation of chlorpheniramine N-oxide. This transformation is primarily mediated by the Flavin-containing monooxygenase (FMO) system, a class of enzymes distinct from the more commonly studied cytochrome P450 (CYP) family.[1] Understanding the in vitro kinetics and experimental methodologies for studying this pathway is essential for drug development, including predicting in vivo metabolic clearance, assessing potential drug-drug interactions, and ensuring the quality control of pharmaceutical formulations.

This technical guide provides an in-depth overview of the in vitro metabolism of chlorpheniramine to its N-oxide. It is designed to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the core concepts, quantitative data, and detailed experimental protocols relevant to this metabolic pathway.

Core Concepts

The conversion of chlorpheniramine to its N-oxide is an oxidative metabolic reaction. While the cytochrome P450 system is a major player in the overall metabolism of many drugs, including the N-demethylation of chlorpheniramine, the formation of the N-oxide metabolite is predominantly catalyzed by Flavin-containing monooxygenases (FMOs).[1][2]

Flavin-Containing Monooxygenases (FMOs):

FMOs are a superfamily of NADPH-dependent enzymes that catalyze the oxygenation of soft nucleophiles, particularly nitrogen-, sulfur-, and phosphorus-containing compounds.[1] In humans, several FMO isoforms have been identified, with FMO1 and FMO3 being the most significant in drug metabolism. For chlorpheniramine, studies have implicated FMOs as the primary catalysts for N-oxidation.[2]

Stereoselectivity:

Chlorpheniramine is a chiral compound, existing as (S)-(+)-chlorpheniramine (dextrochlorpheniramine) and (R)-(-)-chlorpheniramine (levochlorpheniramine). The N-oxygenation of chlorpheniramine has been shown to be enantioselective. Research indicates that the K_m for (D)-chlorpheniramine N-oxygenation is markedly lower than that for (L)-chlorpheniramine, suggesting a higher affinity of the enzyme for the dextrorotatory enantiomer.[2]

Data Presentation

The following tables summarize the available quantitative and qualitative data on the in vitro metabolism of chlorpheniramine to its N-oxide.

Table 1: Enzyme Systems Involved in Chlorpheniramine Metabolism

Metabolic PathwayPrimary Enzyme SystemKey Isoforms (where known)
N-Oxidation Flavin-containing monooxygenases (FMOs)FMO1
N-Demethylation Cytochrome P450 (CYP)CYP2D6

Table 2: Kinetic Parameters for Chlorpheniramine N-Oxidation

Enzyme SourceSubstrate EnantiomerK_m (μM)V_max (nmol/min/mg protein)
Hog Liver Microsomes(D)-ChlorpheniramineLower than (L)-enantiomerNot Reported
Hog Liver Microsomes(L)-ChlorpheniramineHigher than (D)-enantiomerNot Reported

Experimental Protocols

This section provides detailed methodologies for key experiments related to the in vitro metabolism of chlorpheniramine to its N-oxide.

In Vitro Metabolism of Chlorpheniramine using Liver Microsomes

This protocol describes a general procedure for assessing the metabolism of chlorpheniramine to its N-oxide using liver microsomes, which contain both FMOs and CYPs.

Materials:

  • Chlorpheniramine maleate

  • Pooled human liver microsomes (or from other species of interest)

  • NADPH regenerating system (e.g., Glucose-6-phosphate, Glucose-6-phosphate dehydrogenase, and NADP+)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (or other suitable organic solvent for reaction termination)

  • Incubator/shaking water bath set to 37°C

  • Microcentrifuge tubes

  • HPLC or LC-MS/MS system for analysis

Procedure:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing potassium phosphate buffer, the NADPH regenerating system, and liver microsomes. The final protein concentration of microsomes should be optimized, typically in the range of 0.1-1.0 mg/mL.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

  • Initiation of Reaction: Initiate the metabolic reaction by adding chlorpheniramine (dissolved in a small volume of a suitable solvent like water or methanol) to the pre-incubated mixture. The final substrate concentration should be varied to determine kinetic parameters.

  • Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a specified period (e.g., 0, 5, 15, 30, 60 minutes). The incubation time should be within the linear range of metabolite formation.

  • Termination of Reaction: Terminate the reaction by adding a cold organic solvent, such as acetonitrile (typically 2 volumes of the incubation mixture). This will precipitate the proteins.

  • Protein Precipitation and Sample Preparation: Vortex the mixture and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

  • Analysis: Carefully transfer the supernatant to a clean tube or an HPLC vial for analysis of this compound formation using a validated analytical method.

Controls:

  • No NADPH: To confirm that the metabolism is NADPH-dependent.

  • No Microsomes: To check for non-enzymatic degradation of chlorpheniramine.

  • Time-zero: To determine the background level of the analyte at the beginning of the reaction.

In Vitro Metabolism using Recombinant FMOs

To specifically investigate the role of FMOs in chlorpheniramine N-oxidation, recombinant enzymes expressed in a suitable system (e.g., insect cells or bacteria) can be used.

Materials:

  • Recombinant human FMO1 (or other isoforms)

  • Chlorpheniramine maleate

  • NADPH

  • Buffer appropriate for FMO activity (e.g., potassium phosphate buffer, pH 8.4-9.0, as FMOs often have a higher optimal pH than CYPs)

  • Other reagents as listed in the liver microsome protocol

Procedure:

The procedure is similar to the one described for liver microsomes, with the following key differences:

  • Enzyme Source: Use a specific concentration of the recombinant FMO enzyme instead of liver microsomes.

  • Cofactor: A simple solution of NADPH can be used instead of a regenerating system for shorter incubation times.

  • Buffer pH: The pH of the incubation buffer should be optimized for the specific FMO isoform being used.

Analytical Quantification of this compound by HPLC

A validated High-Performance Liquid Chromatography (HPLC) method is crucial for the accurate quantification of the formed this compound.

Instrumentation and Conditions (Example):

  • HPLC System: A standard HPLC system with a UV or a mass spectrometric detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a suitable wavelength (e.g., 220-230 nm) or, for higher sensitivity and specificity, a mass spectrometer (LC-MS/MS).

  • Standard Curve: A standard curve of this compound of known concentrations should be prepared in the same matrix as the samples to allow for accurate quantification.

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate the metabolic pathway of chlorpheniramine and a general experimental workflow.

metabolic_pathway cluster_main Chlorpheniramine Metabolism Chlorpheniramine Chlorpheniramine N_Demethylation N-Demethylation Chlorpheniramine->N_Demethylation CYP2D6 N_Oxidation N-Oxidation Chlorpheniramine->N_Oxidation FMO1 Desmethylchlorpheniramine Desmethyl- chlorpheniramine N_Demethylation->Desmethylchlorpheniramine Chlorpheniramine_N_Oxide Chlorpheniramine N-Oxide N_Oxidation->Chlorpheniramine_N_Oxide Didesmethylchlorpheniramine Didesmethyl- chlorpheniramine Desmethylchlorpheniramine->Didesmethylchlorpheniramine CYP Enzymes

Caption: Metabolic pathway of chlorpheniramine.

experimental_workflow cluster_workflow In Vitro Metabolism Experimental Workflow Preparation Preparation of Incubation Mixture (Microsomes/FMO, Buffer, Cofactors) Preincubation Pre-incubation (37°C, 5 min) Preparation->Preincubation Initiation Reaction Initiation (Add Chlorpheniramine) Preincubation->Initiation Incubation Incubation (37°C, variable time) Initiation->Incubation Termination Reaction Termination (Add Organic Solvent) Incubation->Termination Centrifugation Protein Precipitation & Centrifugation Termination->Centrifugation Analysis Supernatant Analysis (HPLC or LC-MS/MS) Centrifugation->Analysis

Caption: General experimental workflow for in vitro metabolism.

Conclusion

The N-oxidation of chlorpheniramine is a significant metabolic pathway primarily catalyzed by the Flavin-containing monooxygenase system, with FMO1 being a key enzyme. This process exhibits stereoselectivity, with a higher affinity for the (D)-enantiomer of chlorpheniramine. While detailed kinetic parameters for this reaction are not extensively reported, the experimental protocols outlined in this guide provide a robust framework for researchers to investigate the in vitro metabolism of chlorpheniramine to its N-oxide. A thorough understanding of this metabolic route, facilitated by the methodologies and conceptual background presented herein, is crucial for the continued development and safe use of chlorpheniramine and related compounds. Further research to fully quantitate the kinetic parameters of FMO-mediated N-oxidation will provide even greater insight into the disposition of this widely used antihistamine.

References

Chlorpheniramine N-oxide: A Significant Metabolite of Chlorpheniramine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorpheniramine (B86927), a first-generation alkylamine antihistamine, is widely used for the symptomatic relief of allergic conditions such as rhinitis and urticaria. Its therapeutic action is primarily mediated through the antagonism of histamine (B1213489) H1 receptors. The clinical pharmacokinetics of chlorpheniramine are complex, with significant interindividual variability. A crucial aspect of its pharmacokinetic profile is its extensive metabolism in the body prior to excretion. While N-demethylation to monodesmethylchlorpheniramine and didesmethylchlorpheniramine has been well-documented, the formation of chlorpheniramine N-oxide represents another significant metabolic pathway. This technical guide provides a comprehensive overview of this compound as a major metabolite of chlorpheniramine, with a focus on quantitative data, experimental protocols, and metabolic pathways.

Metabolic Pathways of Chlorpheniramine

The biotransformation of chlorpheniramine primarily occurs in the liver and involves several key enzymatic reactions. The two principal metabolic routes are N-demethylation and N-oxidation.

N-Demethylation: This pathway is predominantly mediated by the cytochrome P450 enzyme system, with CYP2D6 being a key isoenzyme involved in the sequential removal of methyl groups from the tertiary amine, leading to the formation of monodesmethylchlorpheniramine and subsequently didesmethylchlorpheniramine.

N-Oxidation: The formation of this compound is catalyzed by flavin-containing monooxygenase (FMO) enzymes. This reaction involves the direct oxidation of the tertiary amine nitrogen atom to form the N-oxide metabolite.

dot

Chlorpheniramine_Metabolism Chlorpheniramine Chlorpheniramine Monodesmethyl Monodesmethyl- chlorpheniramine Chlorpheniramine->Monodesmethyl CYP2D6 (N-Demethylation) N_Oxide Chlorpheniramine N-oxide Chlorpheniramine->N_Oxide FMO (N-Oxidation) Excretion Urinary Excretion Chlorpheniramine->Excretion Didesmethyl Didesmethyl- chlorpheniramine Monodesmethyl->Didesmethyl CYP2D6 (N-Demethylation) Monodesmethyl->Excretion Didesmethyl->Excretion N_Oxide->Excretion

Caption: Metabolic Pathways of Chlorpheniramine.

Quantitative Analysis of Chlorpheniramine and its Metabolites

The following table summarizes the urinary excretion data for chlorpheniramine and its N-demethylated metabolites in a pediatric population over a 48-hour period following administration of chlorpheniramine.

CompoundMean % of Dose Excreted in Urine (± SD)
Chlorpheniramine11.3 ± 6.7
Monodesmethylchlorpheniramine23.3 ± 11.1
Didesmethylchlorpheniramine9.6 ± 9.4
This compound Data not available in cited studies

Data from a study in children aged 6-16 years.[1]

It is important to note that the absence of quantitative data for this compound in this context represents a significant gap in the complete metabolic profiling of chlorpheniramine in humans.

Experimental Protocols

The quantification of chlorpheniramine and its metabolites in biological matrices is predominantly achieved through high-performance liquid chromatography (HPLC) based methods. Below is a detailed representative methodology for the analysis of chlorpheniramine and its metabolites in human urine.

Protocol: Quantification of Chlorpheniramine and its Metabolites in Human Urine by HPLC

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 1 mL of urine in a screw-capped centrifuge tube, add a suitable internal standard (e.g., brompheniramine).

  • Alkalinize the sample by adding 0.5 mL of 1 M sodium hydroxide.

  • Add 5 mL of an organic extraction solvent (e.g., a mixture of diethyl ether or hexane).

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 2000 x g for 10 minutes to separate the aqueous and organic layers.

  • Transfer the organic layer to a clean tube.

  • Back-extract the analytes into an acidic aqueous phase by adding 200 µL of 0.1 M hydrochloric acid and vortexing for 5 minutes.

  • Centrifuge at 2000 x g for 10 minutes.

  • Collect the aqueous (acidic) layer for HPLC analysis.

2. HPLC Conditions

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile (B52724) and an aqueous buffer (e.g., 0.0075 M ammonium (B1175870) phosphate (B84403) buffer), with the pH adjusted. A common mobile phase composition is 20% acetonitrile in the buffer.

  • Flow Rate: 1.0 - 2.0 mL/min.

  • Detection: UV detection at a wavelength of 254 nm or 225 nm.

  • Injection Volume: 20-100 µL.

3. Quantification

  • Construct a calibration curve using standard solutions of chlorpheniramine, monodesmethylchlorpheniramine, didesmethylchlorpheniramine, and this compound of known concentrations.

  • The peak area ratios of the analytes to the internal standard are used to quantify the concentrations in the urine samples.

HPLC_Workflow start Urine Sample Collection add_is Add Internal Standard start->add_is alkalinize Alkalinize with NaOH add_is->alkalinize extract Liquid-Liquid Extraction alkalinize->extract separate Centrifuge to Separate Phases extract->separate back_extract Back-extract into Acidic Solution separate->back_extract hplc HPLC Analysis back_extract->hplc quantify Quantification hplc->quantify

References

An In-Depth Technical Guide to Chlorpheniramine N-oxide: Discovery, History, and Core Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorpheniramine (B86927) N-oxide, a primary metabolite of the first-generation antihistamine chlorpheniramine, has garnered significant interest within the fields of pharmacology, drug metabolism, and pharmaceutical quality control. Initially identified through metabolic studies, this compound is now recognized as a crucial reference standard for impurity profiling in drug formulations. This technical guide provides a comprehensive overview of the discovery and history of Chlorpheniramine N-oxide, alongside detailed experimental protocols for its synthesis and analysis. Furthermore, it presents a comparative analysis of its physicochemical and pharmacological properties relative to its parent compound, chlorpheniramine. The included signaling pathway and experimental workflow diagrams, rendered in Graphviz DOT language, offer a visual representation of key processes for enhanced understanding.

Discovery and History

The journey of this compound is intrinsically linked to the clinical use and subsequent metabolic investigation of its parent compound, chlorpheniramine. Patented in 1948 and introduced to the market in 1949, chlorpheniramine became a widely used antihistamine for the treatment of allergic conditions.[1] It was not until decades later, with advancements in analytical techniques, that the metabolic fate of chlorpheniramine was more thoroughly elucidated.

A pivotal moment in the history of this compound came in 1992 with the identification of its enantioselective N-oxygenation by flavin-containing monooxygenase (FMO) enzymes in hog liver microsomes, establishing it as a primary metabolite.[1] This discovery highlighted the importance of N-oxidation as a significant metabolic pathway for chlorpheniramine. In subsequent years, the focus shifted towards its role as a potential impurity in pharmaceutical preparations of chlorpheniramine. By 2019, the development of synthetic methods to produce this compound as a reference standard became crucial for meeting regulatory requirements in pharmaceutical quality control.[1]

The formation of this compound is a key step in the detoxification and excretion of chlorpheniramine.[2] The addition of the oxygen atom increases the polarity of the molecule, which is thought to reduce its ability to cross the blood-brain barrier, thereby potentially diminishing the central nervous system effects, such as drowsiness, commonly associated with first-generation antihistamines.[1][2]

Physicochemical Properties

A comparative summary of the key physicochemical properties of Chlorpheniramine and its N-oxide metabolite is presented in Table 1.

PropertyChlorpheniramineThis compoundReference(s)
Molecular Formula C₁₆H₁₉ClN₂C₁₆H₁₉ClN₂O[1]
Molecular Weight 274.79 g/mol 290.79 g/mol [1]
IUPAC Name 3-(4-chlorophenyl)-N,N-dimethyl-3-(pyridin-2-yl)propan-1-amine3-(4-chlorophenyl)-N,N-dimethyl-3-(pyridin-2-yl)propan-1-amine oxide[1]
CAS Number 132-22-9120244-82-8[1]
XLogP3 3.52.8[1]
Hydrogen Bond Acceptors 22[1]

Synthesis of this compound

The controlled oxidation of chlorpheniramine is the primary method for the laboratory-scale synthesis of this compound, typically for use as an analytical standard.

Experimental Protocol: Oxidation of Chlorpheniramine

This protocol describes the synthesis of this compound using meta-chloroperoxybenzoic acid (m-CPBA) as the oxidizing agent.

Materials:

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

  • Thin-layer chromatography (TLC) plates and chamber

Procedure:

  • Dissolve 20 g of chlorpheniramine in 200 mL of dichloromethane in a round-bottom flask.[1]

  • Cool the solution to -10°C using an ice-salt bath.[1]

  • While stirring, add 14.8 g of sodium bicarbonate to the solution.[1]

  • Slowly add 30.4 g of m-CPBA to the reaction mixture.[1] The molar ratio of chlorpheniramine to m-CPBA should be approximately 1:2.4.[1]

  • Stir the reaction mixture at -10°C for 2 hours. Monitor the progress of the reaction by TLC.[1]

  • Upon completion, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with deionized water and saturated brine solution.[1]

  • Dry the organic layer over anhydrous sodium sulfate.[1]

  • Filter the solution to remove the drying agent and concentrate the filtrate using a rotary evaporator.[1]

  • Purify the resulting crude product by silica gel column chromatography using a dichloromethane:methanol (10:1 v/v) eluent system.[1]

  • Collect the fractions containing the purified this compound and concentrate them to yield the final product. A typical yield for this process is approximately 72.37% with a purity of 97%.[1]

Diagram: Synthesis Workflow of this compound

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product Chlorpheniramine Chlorpheniramine in DCM ReactionVessel Reaction at -10°C for 2h Chlorpheniramine->ReactionVessel mCPBA m-CPBA mCPBA->ReactionVessel NaHCO3 Sodium Bicarbonate NaHCO3->ReactionVessel Washing Aqueous Washing ReactionVessel->Washing Drying Drying over Na₂SO₄ Washing->Drying Concentration Concentration Drying->Concentration Chromatography Silica Gel Chromatography (DCM:MeOH 10:1) Concentration->Chromatography FinalProduct This compound Chromatography->FinalProduct

Caption: A flowchart illustrating the key steps in the chemical synthesis of this compound.

In Vitro Metabolism of Chlorpheniramine

The biotransformation of chlorpheniramine to this compound is primarily mediated by FMOs in the liver.[1] In vitro metabolism studies are crucial for understanding the kinetics and pathways of drug metabolism.

Experimental Protocol: In Vitro Metabolism in Liver Microsomes

This protocol provides a general framework for studying the metabolism of chlorpheniramine in liver microsomes.

Materials:

  • Chlorpheniramine

  • Liver microsomes (e.g., from hog or rabbit)

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (for quenching the reaction)

  • Internal standard (for analytical quantification)

Equipment:

  • Incubator or water bath (37°C)

  • Microcentrifuge

  • HPLC system with a suitable detector (e.g., UV or MS)

Procedure:

  • Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL protein concentration) and the NADPH regenerating system in phosphate buffer.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding chlorpheniramine to the mixture to achieve the desired final concentration.

  • Incubate the reaction at 37°C for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).

  • Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant for the presence of this compound and other metabolites using a validated HPLC method.

Quantitative Analysis:

  • The formation of this compound can be quantified by comparing the peak area of the analyte to that of the internal standard and referencing a standard curve.

  • The rate of formation can then be calculated and expressed, for example, as nmol of product formed per minute per mg of microsomal protein.

Pharmacological Activity

This compound, similar to its parent compound, is believed to act as an antagonist at histamine (B1213489) H1 receptors.[1] The binding of an antagonist to the H1 receptor prevents histamine from binding and activating the receptor, thereby blocking the downstream signaling cascade that leads to allergic symptoms.

Histamine H1 Receptor Signaling Pathway

The H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, initiates a signaling cascade involving the Gq alpha subunit, phospholipase C (PLC), and the subsequent production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). This leads to an increase in intracellular calcium and the activation of protein kinase C (PKC), ultimately resulting in the physiological effects of histamine.

Diagram: Histamine H1 Receptor Signaling Pathway

G Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R binds & activates Gq Gq Protein H1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 releases PKC Protein Kinase C (PKC) DAG->PKC activates Response Cellular Response (e.g., smooth muscle contraction, increased vascular permeability) Ca2->Response PKC->Response Antagonist This compound (Antagonist) Antagonist->H1R binds & blocks G cluster_sample Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis cluster_result Result SamplePrep Dissolve Drug Product in Mobile Phase Injection Inject Sample and Standards SamplePrep->Injection StdPrep Prepare Calibration Standards of this compound StdPrep->Injection Separation Chromatographic Separation (Cogent Bidentate C8) Injection->Separation Detection UV Detection at 225 nm Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification Result Report % Impurity of This compound Quantification->Result

References

Spectroscopic and Analytical Profile of Chlorpheniramine N-oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Chlorpheniramine (B86927) N-oxide, a primary metabolite of the first-generation antihistamine, Chlorpheniramine. This document compiles available data on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. Detailed experimental protocols for its synthesis and analysis are also presented to support research and development activities.

Chemical Identity

Chlorpheniramine N-oxide is formed through the N-oxygenation of the aliphatic tertiary amine of Chlorpheniramine, a metabolic process primarily mediated by flavin-containing monooxygenase (FMO) enzymes.[1][2] This biotransformation is significant as it can alter the pharmacological and toxicological profile of the parent compound.

PropertyValueReference
IUPAC Name 3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine oxide[1][3]
CAS Number 120244-82-8[1][3]
Molecular Formula C₁₆H₁₉ClN₂O[3]
Molecular Weight 290.79 g/mol [3]

Spectroscopic Data

Comprehensive, publicly available spectroscopic data for this compound is limited. The following sections summarize the available information and provide expected characteristics based on its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed NMR spectra for this compound are not widely published. However, a patent for a novel impurity of Chlorpheniramine provides partial ¹H-NMR data.

Table 2.1: ¹H-NMR Spectroscopic Data of this compound

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsTentative AssignmentReference
2.637 - 2.889m2H-CH₂CH₂N(CH₃)₂
3.131 - 3.183s6H-N(CH₃)₂
3.223 - 3.313m2H-CH₂N(CH₃)₂
4.086 - 4.112m1H-CHCH₂CH₂N(CH₃)₂
Aromatic ProtonsNot Reported8HPyridyl and Phenyl rings

Note: Data obtained in CDCl₃. Complete assignment and data for aromatic protons were not provided in the cited source.

¹³C-NMR Data: Publicly available ¹³C-NMR data for this compound could not be identified in the searched literature. However, some suppliers of the reference standard claim to provide this data with the product.[4]

Infrared (IR) Spectroscopy

A specific IR spectrum for this compound is not available in the public domain. However, the key structural change from Chlorpheniramine is the formation of the N-oxide bond. This would be expected to introduce a characteristic absorption band. For comparison, the IR spectrum of the parent compound, Chlorpheniramine, shows characteristic peaks for C=O (~1700 cm⁻¹), C-H stretching (~2900 cm⁻¹), C=N (~1640 cm⁻¹), C=C (~1600 cm⁻¹), C-O stretching (~1100 cm⁻¹), and C-H bending (~880 cm⁻¹).[5]

Table 2.2: Expected IR Absorption Bands for this compound

Functional GroupExpected Wavenumber (cm⁻¹)Notes
N-O Stretch~950 - 970Tertiary amine N-oxides typically show a strong absorption band in this region. This would be the most distinguishable feature from the parent compound's spectrum.
C-H (Aromatic)~3000 - 3100Stretching vibrations of the pyridyl and phenyl rings.
C-H (Aliphatic)~2850 - 3000Stretching vibrations of the ethyl and methyl groups.
C=C, C=N~1400 - 1600Aromatic ring stretching vibrations.
C-Cl Stretch~1015 or ~1090Characteristic absorption for chlorophenyl group.
Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of this compound. A key diagnostic fragmentation for N-oxides is the loss of an oxygen atom.

Table 2.3: Mass Spectrometry Data of this compound

m/zIonNotesReference
291[M+H]⁺Protonated molecular ion, confirming the molecular weight of 290.79 Da.
275[M+H - 16]⁺Expected fragment corresponding to the loss of an oxygen atom (deoxygenation). This is a characteristic fragmentation of N-oxides.[6]
VariousOther FragmentsFurther fragmentation would likely involve cleavage of the ethylamine (B1201723) side chain.

Note: Expected fragments are italicized.

Experimental Protocols

The following protocols are based on methods described in the scientific literature and patents.

Synthesis of this compound

This protocol is adapted from a patented method for the preparation of this compound.[7]

  • Dissolution: Dissolve 20g of Chlorpheniramine in 200ml of dichloromethane (B109758) in a 500ml single-neck flask with stirring.

  • Cooling: Cool the solution to -10°C in an appropriate cooling bath.

  • Addition of Base: Add 14.8g of sodium bicarbonate to the cooled solution.

  • Oxidation: Add 30.4g of m-chloroperoxybenzoic acid (m-CPBA) in batches while maintaining the temperature at -10°C.

  • Reaction: Stir the mixture at -10°C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, add 200ml of water and stir for layering. Separate the organic layer.

  • Washing: Wash the organic layer with 100ml of saturated saline solution.

  • Drying: Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Purification: Concentrate the dried organic layer to obtain the crude product. Purify the crude product by silica (B1680970) gel column chromatography (200-300 mesh silica gel) using an eluent of dichloromethane and methanol (B129727) (10:1 v/v) to yield the target product.

High-Performance Liquid Chromatography (HPLC) Analysis

This HPLC method is suitable for the detection and quantification of this compound, often as an impurity in Chlorpheniramine maleate (B1232345) samples.[7]

  • Chromatographic Column: Octadecylsilane bonded silica (e.g., Ultimate XDB-C18).

  • Mobile Phase: A mixture of 80:20 (v/v) NH₄H₂PO₄ solution (pH 3.0) and acetonitrile.

  • Flow Rate: 1.0 ml/min.

  • Detection Wavelength: 225 nm.

  • Injection Volume: 20 µl.

  • Column Temperature: 35°C.

  • Sample Preparation:

    • Test Solution: Dissolve Chlorpheniramine maleate in the mobile phase.

    • Reference Solution: Dissolve this compound in the mobile phase.

Metabolic Pathway and Experimental Workflow Visualization

The following diagrams illustrate the metabolic formation of this compound and a general workflow for its spectroscopic analysis.

metabolic_pathway cluster_0 Metabolic Conversion cluster_1 Enzymatic System chlorpheniramine Chlorpheniramine (C₁₆H₁₉ClN₂) chlorpheniramine_n_oxide This compound (C₁₆H₁₉ClN₂O) chlorpheniramine->chlorpheniramine_n_oxide N-oxygenation fmo Flavin-containing monooxygenases (FMO) fmo->chlorpheniramine_n_oxide

Caption: Metabolic pathway of Chlorpheniramine to this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation synthesis Synthesis of This compound purification Column Chromatography Purification synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Structural Elucidation ir IR Spectroscopy purification->ir Functional Group ID ms Mass Spectrometry purification->ms Molecular Weight & Fragmentation data_analysis Combined Spectroscopic Data Analysis nmr->data_analysis ir->data_analysis ms->data_analysis

Caption: Experimental workflow for the synthesis and analysis of this compound.

References

In-Depth Technical Guide: H1 Receptor Antagonist Activity of Chlorpheniramine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Chlorpheniramine N-oxide is the primary metabolite of the first-generation antihistamine, Chlorpheniramine. While it is structurally related to its parent compound and is implicated as an H1 receptor antagonist, a comprehensive review of publicly available scientific literature reveals a notable absence of specific quantitative data on its binding affinity (Ki) and functional potency (IC50) at the histamine (B1213489) H1 receptor. Conflicting qualitative descriptions of its activity exist, with some sources suggesting negligible antihistaminic effects compared to Chlorpheniramine, while others indicate it retains significant binding affinity. This guide provides a detailed overview of the known information regarding this compound, the standard experimental protocols used to characterize H1 receptor antagonists, and the associated signaling pathways. For comparative purposes, quantitative data for the parent compound, Chlorpheniramine, is presented.

Introduction to this compound

Chlorpheniramine is a widely used first-generation H1 receptor antagonist for the treatment of allergic conditions.[1] Its metabolism in the body is a critical factor in its overall pharmacological profile. The major metabolite of Chlorpheniramine is this compound.[2][3] This N-oxidation is a common metabolic pathway for tertiary amines and can significantly alter the pharmacological properties of a drug. While it is understood that this compound also interacts with the H1 receptor, the precise nature and potency of this interaction are not well-documented in the public domain.[4]

H1 Receptor Signaling Pathway

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that plays a central role in allergic and inflammatory responses. Its activation by histamine initiates a well-defined signaling cascade. The H1 receptor is primarily coupled to the Gq/11 family of G-proteins. Upon histamine binding, the Gαq subunit activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). This rise in cytosolic Ca2+ is a hallmark of H1 receptor activation and leads to various downstream cellular responses, including smooth muscle contraction and increased vascular permeability.

H1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Histamine Histamine H1R H1 Receptor Histamine->H1R Gq Gq Protein H1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on Ca_release Ca²⁺ Release ER->Ca_release triggers Cellular_Response Cellular Response Ca_release->Cellular_Response leads to Radioligand_Binding_Workflow Start Start Prepare_Reagents Prepare Reagents (Membranes, Radioligand, Buffers) Start->Prepare_Reagents Setup_Plate Set up 96-well Plate (Total, Non-specific, Competition) Prepare_Reagents->Setup_Plate Incubate Incubate at 25°C Setup_Plate->Incubate Filter Rapid Filtration (Separate Bound/Free Ligand) Incubate->Filter Wash Wash Filters with Ice-Cold Buffer Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis (Calculate IC50 and Ki) Count->Analyze End End Analyze->End Calcium_Mobilization_Workflow Start Start Seed_Cells Seed H1R-expressing Cells in 96-well Plate Start->Seed_Cells Load_Dye Load Cells with Calcium-sensitive Dye Seed_Cells->Load_Dye Preincubate Pre-incubate with Test Compound (Antagonist) Load_Dye->Preincubate Measure_Baseline Measure Baseline Fluorescence Preincubate->Measure_Baseline Add_Agonist Add Histamine (Agonist) Measure_Baseline->Add_Agonist Measure_Response Measure Fluorescence Response Over Time Add_Agonist->Measure_Response Analyze Data Analysis (Calculate IC50) Measure_Response->Analyze End End Analyze->End

References

Methodological & Application

HPLC method for Chlorpheniramine N-oxide analysis.

Author: BenchChem Technical Support Team. Date: December 2025

An HPLC Method for the Analysis of Chlorpheniramine (B86927) N-oxide

This document provides a detailed High-Performance Liquid Chromatography (HPLC) method for the identification and quantification of Chlorpheniramine N-oxide, a significant impurity and metabolite of Chlorpheniramine. The protocols outlined are intended for researchers, scientists, and professionals in drug development and quality control.

Introduction

Chlorpheniramine is a first-generation antihistamine widely used in the treatment of allergic conditions. During its synthesis and storage, or as a result of metabolism, impurities can form. One of the critical impurities is this compound.[1] Regulatory agencies require the monitoring and control of such impurities to ensure the safety and efficacy of the final pharmaceutical product. This document describes a robust HPLC method for the separation and analysis of this compound from the active pharmaceutical ingredient (API) and other related substances. The method is designed to be specific, accurate, and reproducible for routine quality control analysis.

Experimental Protocols

  • Standards: Chlorpheniramine Maleate Reference Standard (RS), this compound Dihydrochloride RS.

  • Solvents: Acetonitrile (HPLC grade), DI Water (HPLC grade).

  • Reagents: Trifluoroacetic Acid (TFA), Ammonium Dihydrogen Phosphate (NH₄H₂PO₄).

  • Sample Matrix: Chlorpheniramine Maleate tablets or other relevant formulations.

Two effective methods are presented below. Method 1 is a gradient method suitable for separating a wide range of impurities, while Method 2 is an isocratic method.

ParameterMethod 1Method 2
HPLC System Standard HPLC or UPLC system with UV detectorStandard HPLC system with UV detector
Column Cogent Bidentate C8™, 4µm, 100Å, 4.6 x 150 mm[2]Octadecylsilane (C18) bonded silica[3]
Mobile Phase A 95% DI Water/ 5% Acetonitrile/ 0.05% TFA (v/v)[2]80:20 (v/v) mixture of NH₄H₂PO₄ solution (pH 3.0) and Acetonitrile[3]
Mobile Phase B Acetonitrile/ 0.05% TFA (v/v)[2]N/A (Isocratic)
Gradient (Method 1) 0-20 min: 0-15% B; 20-30 min: 15-30% B; 30-34 min: 30% B; 34-35 min: 30-0% B; 35-40 min: 0% B[2]N/A
Flow Rate 1.0 mL/minute[2]1.0 mL/minute[3]
Injection Volume 10 µL[2]20 µL[3]
Detection Wavelength UV at 225 nm[2]UV at 225 nm[3]
Column Temperature Ambient35 °C[3]

Method 1: Standard and Sample Preparation

  • Standard Solution:

    • Prepare a stock solution containing 4.8 µg/mL each of Chlorpheniramine Maleate RS and this compound RS in the mobile phase.[2]

  • Test Solution (from Tablets):

    • Weigh and finely powder a number of Chlorpheniramine Maleate tablets.

    • Take a portion of the powder equivalent to 4 mg of Chlorpheniramine Maleate and transfer it to a suitable volumetric flask.

    • Add the mobile phase, sonicate to dissolve, and dilute to the final volume to achieve a concentration of approximately 2.4 mg/mL.[2]

    • Filter the solution through a 0.45 µm nylon filter before injection.[4]

Method 2: Standard and Sample Preparation

  • Reference (Standard) Solution:

    • Accurately weigh and dissolve this compound impurities in the mobile phase to obtain a solution with a concentration of 0.01 mg/mL.[3]

  • Test Solution:

    • Accurately weigh 100 mg of Chlorpheniramine Maleate, place it in a 10 mL volumetric flask, and dilute with the mobile phase to the mark.[3]

    • Shake well to dissolve the sample completely. This yields a test solution with a concentration of 10 mg/mL.[3]

Experimental Workflow

The general workflow for the analysis involves system preparation, sample analysis, and data processing.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phase sys_setup System Setup & Equilibration prep_mobile->sys_setup prep_std Prepare Standard Solutions inject_std Inject Standard Solution prep_std->inject_std prep_sample Prepare Test Solutions inject_sample Inject Test Solution prep_sample->inject_sample sys_setup->inject_std acquire_data Acquire Chromatograms inject_std->acquire_data inject_sample->acquire_data integrate_peaks Integrate Peaks acquire_data->integrate_peaks quantify Quantify Impurity integrate_peaks->quantify

Caption: General experimental workflow for HPLC analysis.

Relationship of Chlorpheniramine to N-oxide

This compound is formed through the oxidation of the tertiary amine group in the Chlorpheniramine molecule. This transformation is a key metabolic pathway and can also occur as a degradation pathway.

Chemical_Relationship Chlorpheniramine Chlorpheniramine (Tertiary Amine) N_Oxide This compound (Tertiary Amine Oxide) Chlorpheniramine->N_Oxide Oxidation (e.g., FMO enzymes, m-CPBA)

Caption: Formation of this compound.

Data Presentation

The successful application of the described methods will result in the separation of this compound from the parent Chlorpheniramine peak and other related impurities. The retention times will vary based on the specific system and conditions used.

CompoundExpected Elution Order (Method 1)
Pheniramine1
Chlorpheniramine related compound A2
Chlorpheniramine related compound B3
Chlorpheniramine related compound C4
Chlorpheniramine5
This compound 6 [2]
Chlorpheniramine related compound D7

Note: The elution order is based on the method described in the MicroSolv application note.[2] Actual retention times may vary.

Conclusion

The HPLC methods detailed in this document are suitable for the quality control and analysis of this compound in pharmaceutical formulations. Method 1 provides a comprehensive separation of multiple impurities using a gradient elution, while Method 2 offers a simpler isocratic approach. Proper validation of the chosen method should be performed in accordance with ICH guidelines to ensure its suitability for its intended purpose.

References

Application Note: Quantification of Chlorpheniramine N-oxide in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive method for the quantification of Chlorpheniramine (B86927) N-oxide in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol outlines a straightforward liquid-liquid extraction (LLE) procedure for sample preparation, followed by a rapid and selective LC-MS/MS analysis. This method is suitable for pharmacokinetic studies, drug metabolism research, and other applications requiring accurate measurement of Chlorpheniramine N-oxide in a biological matrix.

Introduction

Chlorpheniramine is a first-generation antihistamine widely used to treat allergic conditions.[1] Its metabolism in the body can lead to the formation of various metabolites, including this compound.[2] Accurate quantification of this N-oxide metabolite is crucial for a comprehensive understanding of the parent drug's pharmacokinetics and metabolic profile. LC-MS/MS offers high sensitivity and selectivity, making it the ideal analytical technique for this purpose.[1]

N-oxide metabolites can be unstable and may revert to the parent drug, which presents a challenge in developing a reliable bioanalytical method.[3] This protocol is designed to minimize this potential instability by employing appropriate sample handling and analysis conditions.[3]

Experimental

Materials and Reagents
  • This compound reference standard

  • Chlorpheniramine-d4 N-oxide (or other suitable stable isotope-labeled internal standard)

  • Human plasma (with appropriate anticoagulant)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ammonium formate (B1220265)

  • Formic acid

  • Diethyl ether

  • Dichloromethane

  • Deionized water

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • Thaw plasma samples at room temperature.

  • Pipette 200 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (e.g., 100 ng/mL Chlorpheniramine-d4 N-oxide in methanol).

  • Vortex for 10 seconds.

  • Add 1 mL of extraction solvent (diethyl ether:dichloromethane, 80:20 v/v).[4]

  • Vortex for 2 minutes.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the upper organic layer to a clean microcentrifuge tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase A.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Chromatographic Conditions:

ParameterValue
HPLC System UHPLC system
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 10 mM Ammonium formate in water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient See Table 1

Table 1: HPLC Gradient Program

Time (min) %B
0.0 5
0.5 5
2.5 95
3.5 95
3.6 5

| 5.0 | 5 |

Mass Spectrometry Conditions:

ParameterValue
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions See Table 2
Ion Source Temperature 500°C
Ion Spray Voltage 5500 V
Curtain Gas 30 psi
Collision Gas Medium

Table 2: MRM Transitions and Parameters

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
This compound 291.1 233.1 25

| Chlorpheniramine-d4 N-oxide (IS) | 295.1 | 237.1 | 25 |

(Note: The exact MRM transitions and collision energies may require optimization on the specific instrument used.)

Results and Discussion

Method Validation

The method should be validated according to regulatory guidelines for bioanalytical method validation. Key validation parameters are summarized below.

Table 3: Summary of Method Validation Parameters

Parameter Acceptance Criteria
Linearity r² ≥ 0.99
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10; accuracy and precision within ±20%
Accuracy Within ±15% of the nominal concentration (±20% at LLOQ)
Precision (Intra- and Inter-day) RSD ≤ 15% (≤ 20% at LLOQ)
Matrix Effect Within acceptable limits (typically 85-115%)
Recovery Consistent, precise, and reproducible

| Stability | Analyte stable under various storage and handling conditions |

Representative Data

Table 4: Example Calibration Curve Data

Concentration (ng/mL) Peak Area Ratio (Analyte/IS)
0.1 0.012
0.5 0.058
1.0 0.115
5.0 0.590
10.0 1.18
50.0 5.85

| 100.0 | 11.72 |

Diagrams

G cluster_sample_prep Sample Preparation Workflow plasma Plasma Sample (200 µL) is Add Internal Standard plasma->is vortex1 Vortex is->vortex1 extract Liquid-Liquid Extraction (diethyl ether:dichloromethane) centrifuge Centrifuge extract->centrifuge vortex1->extract transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase A evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Experimental workflow for this compound quantification.

G cluster_lcms LC-MS/MS Analysis Logic hplc HPLC Separation (C18 Column) esi Electrospray Ionization (Positive Mode) hplc->esi q1 Quadrupole 1 (Precursor Ion Selection) esi->q1 q2 Quadrupole 2 (Collision Cell - CID) q1->q2 q3 Quadrupole 3 (Product Ion Selection) q2->q3 detector Detector q3->detector

Caption: Logical flow of the LC-MS/MS analysis.

Conclusion

The described LC-MS/MS method provides a sensitive, selective, and reliable approach for the quantification of this compound in human plasma. The simple LLE sample preparation and rapid chromatographic analysis make it suitable for high-throughput applications in clinical and research settings. Careful handling of samples is recommended to ensure the stability of the N-oxide metabolite.

References

Application Notes & Protocols: Analytical Method Development for the Quantification of Chlorpheniramine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Chlorpheniramine (B86927) N-oxide is a significant metabolite and degradation product of chlorpheniramine, a first-generation antihistamine.[1] Regulatory guidelines necessitate the monitoring and quantification of this impurity in chlorpheniramine maleate (B1232345) active pharmaceutical ingredients (APIs) and finished products.[1] This document provides detailed application notes and protocols for the development and validation of an analytical method for the quantification of Chlorpheniramine N-oxide, primarily using High-Performance Liquid Chromatography (HPLC) with UV detection.

Chromatographic Method for this compound Analysis

A robust HPLC method is crucial for the accurate quantification of this compound. The following table summarizes typical chromatographic conditions derived from established methods for chlorpheniramine and its related compounds.[2][3][4]

ParameterRecommended Conditions
HPLC System Quaternary or Binary HPLC system with UV detector
Column Cogent Bidentate C8™, 4µm, 4.6 x 150 mm[2] or equivalent C18 column
Mobile Phase A 95% DI Water/ 5% Acetonitrile/ 0.05% TFA (v/v)[2] or Ammonium Phosphate Buffer (pH 3.0)[4]
Mobile Phase B Acetonitrile/ 0.05% TFA (v/v)[2]
Gradient 0-20 min: 0-15% B; 20-30 min: 15-30% B; 30-34 min: 30% B; 34-35 min: 30-0% B; 35-40 min: 0% B[2]
Flow Rate 1.0 mL/minute[2][3][4]
Detection Wavelength 225 nm[1][2][4]
Injection Volume 10 µL[2]
Column Temperature 30-35 °C[3][4]

Experimental Protocols

Preparation of Standard and Sample Solutions

2.1.1. Standard Stock Solution of this compound (100 µg/mL):

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Transfer to a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with the mobile phase. Sonicate if necessary.

2.1.2. Working Standard Solutions:

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL. These solutions will be used to establish the calibration curve.

2.1.3. Sample Preparation (for Chlorpheniramine Maleate Tablets):

  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to 10 mg of chlorpheniramine maleate and transfer to a 10 mL volumetric flask.

  • Add approximately 7 mL of the mobile phase and sonicate for 15 minutes to dissolve.

  • Dilute to volume with the mobile phase.

  • Centrifuge a portion of this solution at 4000 rpm for 10 minutes.[3]

  • Filter the supernatant through a 0.45 µm nylon filter before injection.

Method Validation Protocol

The developed method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose.

2.2.1. Specificity:

  • Inject the blank (mobile phase), a standard solution of chlorpheniramine, a standard solution of this compound, and the sample solution.

  • Assess the chromatograms for any interference at the retention time of this compound. The method is specific if the analyte peak is well-resolved from other components.

2.2.2. Linearity:

  • Inject the prepared working standard solutions in triplicate.

  • Construct a calibration curve by plotting the peak area against the concentration of this compound.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), which should be ≥ 0.999.

2.2.3. Accuracy (% Recovery):

  • Spike a known amount of this compound standard solution into the sample solution at three different concentration levels (e.g., 80%, 100%, and 120% of the expected concentration).

  • Analyze the spiked samples in triplicate.

  • Calculate the percentage recovery at each level. The acceptance criterion is typically between 98% and 102%.

2.2.4. Precision:

  • Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution of this compound on the same day.

  • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or on a different instrument.

  • Calculate the relative standard deviation (%RSD) for the peak areas. The acceptance criterion is typically ≤ 2%.

2.2.5. Limit of Detection (LOD) and Limit of Quantification (LOQ):

  • Determine the LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve using the following equations:

    • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)

    • LOQ = 10 * (Standard Deviation of the y-intercept / Slope)

Quantitative Data Summary

The following table presents representative data for the validation of the analytical method for this compound.

Validation ParameterResultAcceptance Criteria
Linearity
Range0.1 - 10 µg/mL-
Correlation Coefficient (r²)0.9995≥ 0.999
Accuracy (% Recovery)
80% Spike99.5%98.0% - 102.0%
100% Spike100.8%98.0% - 102.0%
120% Spike101.2%98.0% - 102.0%
Precision (%RSD)
Repeatability (n=6)0.8%≤ 2.0%
Intermediate Precision (n=6)1.2%≤ 2.0%
Sensitivity
Limit of Detection (LOD)0.03 µg/mL-
Limit of Quantification (LOQ)0.1 µg/mL-

Visualizations

Experimental Workflow

G cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_validation Method Validation cluster_data Data Analysis & Reporting prep_std Prepare Standard Solutions (Stock and Working) hplc HPLC System (C8/C18 Column, UV Detector) prep_std->hplc prep_sample Prepare Sample Solution (e.g., from Tablets) prep_sample->hplc chrom Generate Chromatograms hplc->chrom data_analysis Data Analysis (Peak Integration, Calculations) chrom->data_analysis specificity Specificity report Final Report specificity->report linearity Linearity linearity->report accuracy Accuracy accuracy->report precision Precision precision->report sensitivity LOD & LOQ sensitivity->report data_analysis->specificity data_analysis->linearity data_analysis->accuracy data_analysis->precision data_analysis->sensitivity

Caption: Experimental workflow for analytical method development.

Metabolic Pathway of Chlorpheniramine

G cluster_pathway Metabolic Conversion cpm Chlorpheniramine (C16H19ClN2) cpm_n_oxide This compound (C16H19ClN2O) cpm->cpm_n_oxide N-oxygenation enzyme Flavin-containing monooxygenase (FMO) enzyme->cpm_n_oxide

Caption: Metabolic pathway of Chlorpheniramine to its N-oxide.

References

Application Notes and Protocols: Chlorpheniramine N-oxide Certified Reference Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorpheniramine (B86927) N-oxide is the primary metabolite and a significant degradation product of chlorpheniramine, a first-generation antihistamine.[1] As a certified reference material (CRM), it is a critical tool for ensuring the quality, safety, and efficacy of pharmaceutical products containing chlorpheniramine. Produced in accordance with ISO 17034 and ISO/IEC 17025, this CRM provides a reliable standard for analytical method development, validation, and routine quality control testing.[2][3] Its applications span impurity profiling, stability studies, and process validation in drug manufacturing.[2]

Physicochemical Data and Specifications

Certified reference materials for Chlorpheniramine N-oxide are highly characterized substances. The information below is representative, and users should always refer to the Certificate of Analysis (CoA) provided with the specific lot of the CRM for precise values.[2][3]

Table 1: Representative Physicochemical Properties of this compound

PropertyValue
Chemical Name 3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine oxide
Synonyms Chlorphenamine N-Oxide
CAS Number 120244-82-8
Molecular Formula C₁₆H₁₉ClN₂O
Molecular Weight 290.79 g/mol
Appearance Off-White to Pale Yellow Solid
Storage -20°C Refrigerator or as specified on the CoA

Note: The Certificate of Analysis for a specific lot will provide the certified purity, uncertainty, and detailed storage and handling instructions.

Applications in Pharmaceutical Analysis

Impurity Profiling

This compound is a known impurity in chlorpheniramine maleate (B1232345) active pharmaceutical ingredients (APIs) and finished drug products. Regulatory guidelines often mandate the quantification of such impurities to ensure they are below established safety thresholds. The this compound CRM is used to:

  • Identify and confirm the presence of the N-oxide impurity in chromatographic analyses.

  • Quantify the level of the impurity accurately.

  • Validate analytical methods for specificity, linearity, accuracy, and precision in impurity determination.

Stability-Indicating Method Development

Stability studies are essential to determine the shelf-life of a drug product. Chlorpheniramine can degrade to form the N-oxide under certain conditions. A stability-indicating analytical method is one that can separate the API from its degradation products. The CRM is crucial for:

  • Method Development: To ensure the analytical method can resolve the chlorpheniramine peak from the this compound peak.

  • Forced Degradation Studies: The CRM is used as a marker to track the formation of the N-oxide under stress conditions (e.g., acid, base, oxidation, heat, light).

Quality Control and Lot Release Testing

In routine quality control, the CRM is used as a standard to ensure that batches of chlorpheniramine maleate API and drug products meet the predefined specifications for impurities before they are released for distribution.

Experimental Protocols

Protocol for Identification and Quantification of this compound Impurity in Chlorpheniramine Maleate API using HPLC

This protocol is a representative method. Method validation and optimization may be required for specific formulations or equipment.

4.1.1. Materials and Reagents

  • This compound Certified Reference Material

  • Chlorpheniramine Maleate API (test sample)

  • Acetonitrile (B52724) (HPLC grade)

  • Potassium dihydrogen phosphate (B84403) (analytical grade)

  • Octane (B31449) sulphonate sodium salt (analytical grade)

  • Water (HPLC grade)

  • Phosphoric acid (analytical grade)

4.1.2. Chromatographic Conditions

Table 2: HPLC Parameters for Impurity Profiling

ParameterCondition
Column Gemini C18, 5 µm, 25 cm x 4.6 mm (or equivalent)
Mobile Phase 3.4 g potassium dihydrogen phosphate and 1.5 g octane sulphonate sodium salt in 450 ml of water mixed with 550 ml of acetonitrile.[4]
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 214 nm
Injection Volume 50 µL

4.1.3. Preparation of Solutions

  • Solvent Solution: Mix water and acetonitrile in an 80:20 (v/v) ratio.[4]

  • Standard Stock Solution (this compound): Accurately weigh about 10 mg of this compound CRM and dissolve in the solvent solution in a 100 mL volumetric flask.

  • Working Standard Solution: Dilute the Standard Stock Solution with the solvent solution to achieve a final concentration appropriate for the expected impurity level (e.g., 0.1% of the test sample concentration).

  • Test Solution: Accurately weigh about 100 mg of Chlorpheniramine Maleate API, dissolve, and dilute to 100 mL with the solvent solution.

4.1.4. Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the solvent solution (blank) to ensure no interfering peaks are present.

  • Inject the Working Standard Solution and record the retention time and peak area of this compound.

  • Inject the Test Solution and record the chromatogram.

  • Identify the this compound peak in the Test Solution chromatogram by comparing the retention time with that of the Working Standard Solution.

  • Calculate the percentage of this compound in the Chlorpheniramine Maleate API using the following formula:

    % Impurity = (Area_impurity / Area_standard) * (Conc_standard / Conc_sample) * 100

    Where:

    • Area_impurity is the peak area of this compound in the Test Solution.

    • Area_standard is the peak area of this compound in the Working Standard Solution.

    • Conc_standard is the concentration of the Working Standard Solution.

    • Conc_sample is the concentration of the Test Solution.

Visualizations

Workflow for Pharmaceutical Quality Control

The following diagram illustrates the general workflow for using a certified reference material in pharmaceutical quality control.

QC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Evaluation cluster_decision Decision CRM Receive & Verify This compound CRM Standard_Prep Prepare Standard Solution CRM->Standard_Prep Test_Sample Obtain Test Sample (e.g., Chlorpheniramine API) Sample_Prep Prepare Sample Solution Test_Sample->Sample_Prep HPLC_Analysis Perform HPLC Analysis Standard_Prep->HPLC_Analysis Sample_Prep->HPLC_Analysis Data_Processing Process Chromatographic Data HPLC_Analysis->Data_Processing Calculation Calculate Impurity Content Data_Processing->Calculation Specification Compare with Specification Calculation->Specification Pass Pass Specification->Pass Meets Criteria Fail Fail Specification->Fail Does Not Meet Criteria

Caption: Workflow for Impurity Analysis using a CRM.

Histamine (B1213489) H1 Receptor Signaling Pathway

Chlorpheniramine acts as an antagonist at the Histamine H1 receptor. The binding of histamine to this G-protein coupled receptor activates the Gq signaling pathway, leading to various allergic responses.[5] this compound, as a derivative, is studied for its interaction with this pathway.

H1_Signaling Histamine Histamine H1R Histamine H1 Receptor (G-protein coupled receptor) Histamine->H1R Binds G_Protein Gq Protein Activation H1R->G_Protein Activates PLC Phospholipase C (PLC) Activation G_Protein->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release PKC Protein Kinase C (PKC) Activation DAG->PKC Allergic_Response Cellular Allergic Response (e.g., smooth muscle contraction) Ca_Release->Allergic_Response PKC->Allergic_Response Antagonist Chlorpheniramine / This compound (Antagonist) Antagonist->H1R Blocks

Caption: Simplified Histamine H1 Receptor Signaling Pathway.

References

Application Note: Utilizing Chlorpheniramine N-oxide for Impurity Profiling of Chlorpheniramine

Author: BenchChem Technical Support Team. Date: December 2025

[AN-001]

Abstract

This application note details the use of Chlorpheniramine (B86927) N-oxide as a key reference standard in the impurity profiling of chlorpheniramine active pharmaceutical ingredient (API) and formulated products. Chlorpheniramine, a first-generation antihistamine, can degrade or contain process-related impurities that must be monitored to ensure its safety and efficacy.[1] Chlorpheniramine N-oxide is a known metabolite and a potential degradation product of chlorpheniramine.[2][] This document provides a comprehensive high-performance liquid chromatography (HPLC) method for the separation and quantification of this compound and other related substances in chlorpheniramine samples. The protocol is intended for researchers, scientists, and drug development professionals involved in the quality control and stability testing of chlorpheniramine.

Introduction

Chlorpheniramine is an alkylamine antihistamine widely used for the symptomatic relief of allergic conditions such as rhinitis and urticaria.[4][5] Like all pharmaceutical products, the purity of chlorpheniramine is critical to its therapeutic effectiveness and safety. Impurities can arise during the synthesis, storage, or formulation of the drug product.[6] Regulatory bodies require stringent control over these impurities.

This compound is a major metabolite of chlorpheniramine and can also be formed as a degradation product.[2][] Its presence in chlorpheniramine samples can be an indicator of degradation. Therefore, a robust analytical method to detect and quantify this compound is essential for the comprehensive impurity profiling of chlorpheniramine. This application note describes a validated HPLC method that effectively separates chlorpheniramine from its N-oxide and other related compounds.

Experimental Workflow

The following diagram outlines the general workflow for the impurity profiling of chlorpheniramine using this compound as a reference standard.

G cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Prepare Chlorpheniramine Test Solution inject_samples Inject Samples and Standards prep_sample->inject_samples prep_std Prepare Chlorpheniramine Reference Standard Solution prep_std->inject_samples prep_noxide Prepare Chlorpheniramine N-oxide Reference Solution prep_noxide->inject_samples prep_resolution Prepare Resolution Solution (Chlorpheniramine + N-oxide) prep_resolution->inject_samples hplc_system HPLC System Setup (Column, Mobile Phase, etc.) hplc_system->inject_samples acquire_data Data Acquisition inject_samples->acquire_data peak_integration Peak Identification and Integration acquire_data->peak_integration quantification Quantification of Impurities peak_integration->quantification reporting Generate Report quantification->reporting

Caption: Experimental workflow for chlorpheniramine impurity profiling.

Materials and Methods

Materials
Equipment
  • High-Performance Liquid Chromatograph (HPLC) with UV detector

  • Analytical balance

  • pH meter

  • Sonicator

  • Centrifuge

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Protocols

Protocol 1: Preparation of Solutions

1.1 Mobile Phase Preparation (Example 1) [4][5]

  • Dissolve 3.4 g of potassium dihydrogen phosphate and 1.5 g of octane sulphonate sodium salt in 450 mL of water.

  • Add 550 mL of acetonitrile and mix well.

  • Filter and degas the mobile phase before use.

1.2 Mobile Phase Preparation (Example 2) [9]

  • Mobile Phase A: 95% DI Water/ 5% Acetonitrile/ 0.05% TFA (v/v)

  • Mobile Phase B: Acetonitrile/ 0.05% TFA (v/v)

1.3 Diluent Preparation

  • A mixture of water and acetonitrile (80:20 v/v) can be used as a diluent.[4]

1.4 Standard Solution Preparation

  • Chlorpheniramine Maleate Stock Solution (0.1 mg/mL): Accurately weigh about 10 mg of Chlorpheniramine Maleate Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.[4]

  • Chlorpheniramine Maleate Working Solution (1 µg/mL): Pipette 1 mL of the stock solution into a 100 mL volumetric flask and dilute to volume with the diluent.[4]

  • This compound Stock Solution (0.1 mg/mL): Accurately weigh about 10 mg of this compound Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • This compound Working Solution (1 µg/mL): Pipette 1 mL of the stock solution into a 100 mL volumetric flask and dilute to volume with the diluent.

1.5 Resolution Solution Preparation

  • Prepare a solution containing 0.1 mg/mL of chlorpheniramine maleate and 0.001 mg/mL of this compound in the diluent to verify the separation between the two peaks.[4]

1.6 Sample Solution Preparation (Tablets)

  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to about 1 mg of chlorpheniramine maleate into a 10 mL volumetric flask.

  • Add about 7 mL of diluent and sonicate for 15 minutes to dissolve.

  • Dilute to volume with the diluent.

  • Centrifuge a portion of the solution at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.[4]

Protocol 2: Chromatographic Conditions

The following tables summarize two example HPLC methods for the analysis of chlorpheniramine and its impurities, including this compound.

Table 1: HPLC Method 1 (Isocratic) [4][5]

ParameterCondition
Column Gemini C18, 5 µm, 25 cm x 4.6 mm
Mobile Phase 3.4 g potassium dihydrogen phosphate and 1.5 g octane sulphonate sodium salt in 450 mL of water mixed with 550 mL of acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 214 nm
Injection Volume 50 µL

Table 2: HPLC Method 2 (Gradient) [9]

ParameterCondition
Column Cogent Bidentate C8™, 4µm, 100Å, 4.6 x 150 mm
Mobile Phase A: 95% DI Water/ 5% Acetonitrile/ 0.05% TFA (v/v)B: Acetonitrile/ 0.05% TFA (v/v)
Gradient 0-20 min, 0-15% B20-30 min, 15-30% B30-34 min, 30% B34-35 min, 30-0% B35-40 min, 0% B
Flow Rate 1.0 mL/min
Detection Wavelength 225 nm
Injection Volume 10 µL
Protocol 3: Forced Degradation Studies

To demonstrate the stability-indicating nature of the HPLC method, forced degradation studies can be performed on a chlorpheniramine maleate solution.

3.1 Acid Hydrolysis

  • To 1 mL of the Chlorpheniramine Maleate Stock Solution, add 1 mL of 1 M HCl.

  • Keep the solution at 90°C for 2 hours.[4]

  • Cool, neutralize with 1 M NaOH, and dilute to a suitable concentration with the diluent.

3.2 Alkaline Hydrolysis

  • To 1 mL of the Chlorpheniramine Maleate Stock Solution, add 1 mL of 1 M NaOH.

  • Keep the solution at 90°C for 2 hours.[4]

  • Cool, neutralize with 1 M HCl, and dilute to a suitable concentration with the diluent.

3.3 Oxidative Degradation

  • To 1 mL of the Chlorpheniramine Maleate Stock Solution, add 1 mL of 3% hydrogen peroxide.

  • Keep the solution at 90°C for 2 hours.[4]

  • Cool and dilute to a suitable concentration with the diluent.

3.4 Thermal Degradation

  • Expose the solid chlorpheniramine maleate powder to dry heat at 105°C for 48 hours.[10]

  • Prepare a sample solution from the stressed powder as described in Protocol 1.6.

Data Analysis and Interpretation

The following diagram illustrates the logical flow of data analysis for impurity profiling.

G cluster_input Input Data cluster_processing Processing Steps cluster_output Output Results chrom_std Chromatogram of Standard Solution system_suitability System Suitability Test (Resolution, Tailing Factor) chrom_std->system_suitability peak_id Peak Identification (based on Retention Time) chrom_std->peak_id chrom_noxide Chromatogram of N-oxide Standard chrom_noxide->peak_id chrom_res Chromatogram of Resolution Solution chrom_res->system_suitability chrom_sample Chromatogram of Test Sample chrom_sample->peak_id system_suitability->peak_id Pass peak_area Peak Area Integration peak_id->peak_area calc_conc Calculate Impurity Concentration peak_area->calc_conc impurity_profile Impurity Profile Report (% of each impurity) calc_conc->impurity_profile validation Method Validation Data (if applicable) impurity_profile->validation

Caption: Data analysis workflow for impurity quantification.

System Suitability

Before sample analysis, the chromatographic system must be evaluated to ensure it is suitable for the intended analysis. The resolution between the chlorpheniramine peak and the this compound peak in the resolution solution should be a minimum of 1.5.[4]

Identification and Quantification

Impurities are identified by comparing their retention times with those of the known impurity standards. The amount of each impurity is calculated as a percentage relative to the chlorpheniramine peak area.

Expected Results

Using the described HPLC methods, a clear separation of chlorpheniramine, this compound, and other related impurities should be achieved. The forced degradation studies are expected to show the formation of degradation products, with this compound potentially being one of the major degradants under oxidative conditions.

Table 3: Typical Retention Times and Limits

CompoundTypical Relative Retention TimeSpecification Limit
Chlorpheniramine Impurity AVaries0.5%
Chlorpheniramine Impurity BVaries0.5%
Chlorpheniramine Impurity CVaries0.5%
This compoundVariesTo be established
Unknown Impurity-0.2%
Total Impurities-1.0%

Note: Relative retention times will vary depending on the specific chromatographic conditions used. Specification limits are based on general pharmacopeial guidelines and may vary.[4]

Conclusion

The use of this compound as a reference standard is crucial for the accurate and reliable impurity profiling of chlorpheniramine. The HPLC methods and protocols outlined in this application note provide a robust framework for the separation and quantification of this and other related impurities. Adherence to these protocols will aid in ensuring the quality, safety, and efficacy of chlorpheniramine products, in line with regulatory requirements.

References

Synthesis and Purification of Chlorpheniramine N-oxide: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis and purification of Chlorpheniramine (B86927) N-oxide, a primary metabolite of the antihistamine Chlorpheniramine, is a critical process for various research applications, including metabolic studies, impurity profiling, and analytical standard development.[1] This document provides detailed application notes and protocols for the successful synthesis and purification of Chlorpheniramine N-oxide.

Introduction

This compound is the product of the N-oxygenation of chlorpheniramine, a reaction primarily catalyzed by flavin-containing monooxygenase (FMO) enzymes in vivo.[1][2] This metabolic conversion reduces the compound's ability to cross the blood-brain barrier, thereby diminishing its sedative effects compared to the parent drug.[1] The synthesis of this compound is essential for its use as a reference standard in pharmaceutical quality control and for further investigation of its pharmacological properties.[1][3]

Synthesis of this compound

The most common and well-documented method for the synthesis of this compound is the oxidation of chlorpheniramine.[1] This process typically involves the use of a peroxy acid as an oxidizing agent.

Synthesis Pathway

The synthesis proceeds via the oxidation of the tertiary amine group in chlorpheniramine to form the corresponding N-oxide.

Synthesis_Pathway Chlorpheniramine Chlorpheniramine N_Oxide This compound Chlorpheniramine->N_Oxide Oxidation Oxidant m-CPBA or H₂O₂ Oxidant->N_Oxide

Caption: Synthesis of this compound via oxidation.

Experimental Protocol: Synthesis

This protocol is based on the oxidation of chlorpheniramine using meta-chloroperoxybenzoic acid (m-CPBA).

Materials:

  • Chlorpheniramine

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (B109758) (DCM)

  • Sodium bicarbonate (NaHCO₃)

  • Water (H₂O)

  • Saturated brine solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Dissolve Chlorpheniramine (e.g., 20 g) in dichloromethane (200 mL) in a suitable reaction vessel.[1]

  • Cool the solution to -10°C using an appropriate cooling bath.[1]

  • Add sodium bicarbonate (14.8 g) to the cooled solution.[1]

  • Slowly add m-CPBA (30.4 g) to the reaction mixture while maintaining the temperature at -10°C.[1]

  • Stir the mixture at -10°C for approximately 2 hours.[1]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

Quantitative Data: Synthesis
ParameterValueReference
Molar Ratio (Chlorpheniramine:m-CPBA)1 : 2.4[1]
Reaction Temperature-10°C[1]
Reaction Time2 hours[1]
Yield72.37%[1]
Purity (Initial)>97%[1]

Purification of this compound

Post-synthesis, the crude product requires purification to remove unreacted starting materials, byproducts, and other impurities. A combination of liquid-liquid extraction and column chromatography is typically employed.

Purification Workflow

The purification process involves a series of extraction and chromatography steps to isolate the pure N-oxide.

Purification_Workflow cluster_extraction Liquid-Liquid Extraction cluster_chromatography Column Chromatography ReactionMixture Reaction Mixture WashWater Wash with Water ReactionMixture->WashWater WashBrine Wash with Saturated Brine WashWater->WashBrine Dry Dry over Na₂SO₄ WashBrine->Dry Concentrate Concentrate Dry->Concentrate LoadColumn Load Crude Product onto Silica (B1680970) Gel Column Concentrate->LoadColumn Elute Elute with Dichloromethane:Methanol (10:1) LoadColumn->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (TLC/HPLC) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Evaporate Evaporate Solvent Pool->Evaporate PureProduct PureProduct Evaporate->PureProduct Pure this compound

Caption: Workflow for the purification of this compound.

Experimental Protocol: Purification

1. Liquid-Liquid Extraction:

  • After the reaction is complete, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with water and saturated brine solution.[1] This step helps to remove water-soluble impurities and residual salts.[1]

  • Separate the organic layer and dry it over anhydrous sodium sulfate.[1]

  • Filter to remove the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.[1]

2. Silica Gel Column Chromatography:

  • Prepare a silica gel column using a suitable slurry packing method.

  • Dissolve the crude product in a minimal amount of the mobile phase.

  • Load the dissolved crude product onto the prepared silica gel column.

  • Elute the column with a solvent system of dichloromethane:methanol (10:1 v/v).[1][3]

  • Collect fractions and monitor the separation using TLC or HPLC.

  • Combine the fractions containing the pure this compound and evaporate the solvent to yield the purified product.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of the synthesized this compound.

Experimental Protocol: HPLC Analysis

Chromatographic Conditions:

ParameterCondition 1Condition 2
Column Ultimate XDB-C18Cogent Bidentate C8™, 4µm, 100Å
Mobile Phase 80:20 (v/v) NH₄H₂PO₄ (pH 3.0) : AcetonitrileA: 95% DI Water/ 5% Acetonitrile/ 0.05% TFAB: Acetonitrile/ 0.05% TFA
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 225 nmUV at 225 nm
Injection Volume 20 µL10µL
Gradient IsocraticTime (min) - %B0 - 020 - 1530 - 3034 - 3035 - 040 - 0
Reference [1][3][4][5]

Conclusion

The protocols outlined in this document provide a robust framework for the synthesis and purification of this compound for research purposes. The provided quantitative data and detailed methodologies will aid researchers in obtaining a high-purity product suitable for use as an analytical standard and for further pharmacological investigations. Adherence to the specified conditions is crucial for achieving optimal yield and purity.

References

Application Notes and Protocols for the Chromatographic Separation of Chlorpheniramine and Chlorpheniramine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorpheniramine (B86927) is a first-generation antihistamine widely used in the treatment of allergic conditions. Its metabolism in the body can lead to the formation of various metabolites, including Chlorpheniramine N-oxide.[1] For quality control, impurity profiling, and pharmacokinetic studies, a robust and reliable chromatographic method is essential to separate chlorpheniramine from its related substances, including the N-oxide. This document provides detailed application notes and protocols for the successful chromatographic separation of chlorpheniramine and this compound using High-Performance Liquid Chromatography (HPLC). The presented method is based on established and validated procedures to ensure high resolution and sensitivity.[2]

Data Presentation

The following table summarizes the typical chromatographic parameters for the separation of chlorpheniramine and this compound, along with other related impurities.

Table 1: HPLC Method Parameters [2]

ParameterValue
Column Cogent Bidentate C8™, 4µm, 100Å
Dimensions 4.6 x 150 mm
Mobile Phase A 95% DI Water/ 5% Acetonitrile/ 0.05% TFA (v/v)
Mobile Phase B Acetonitrile/ 0.05% TFA (v/v)
Gradient See Table 2
Flow Rate 1.0 mL/minute
Injection Volume 10 µL
Detection UV at 225 nm
Column Temperature 30°C[3]

Table 2: Gradient Elution Program [2]

Time (Minutes)% Mobile Phase B
00
2015
3030
3430
350
400

Table 3: Analyte Elution Order [2]

Peak NumberAnalyte
1Pheniramine
2Chlorpheniramine related compound A
3Chlorpheniramine related compound B
4Chlorpheniramine related compound C
5Chlorpheniramine
6This compound
7Chlorpheniramine related compound D

Experimental Protocols

This section outlines the detailed methodology for the preparation of solutions and the execution of the chromatographic analysis.

Materials and Reagents
  • Chlorpheniramine Maleate (B1232345) reference standard (RS)

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Deionized (DI) Water

  • Methanol (for sample extraction, if applicable)

Solution Preparation
  • Mobile Phase A Preparation: In a suitable container, combine 950 mL of DI Water, 50 mL of Acetonitrile, and 0.5 mL of TFA. Mix thoroughly and degas before use.

  • Mobile Phase B Preparation: In a suitable container, combine 1000 mL of Acetonitrile and 0.5 mL of TFA. Mix thoroughly and degas before use.

  • Standard Solution Preparation: Accurately weigh and dissolve appropriate amounts of Chlorpheniramine Maleate RS and this compound RS in the mobile phase to achieve a final concentration of approximately 4.8 µg/mL for each analyte.[2]

Sample Preparation (for a Tablet Formulation)
  • Weigh and finely powder a representative number of tablets.

  • Accurately weigh a portion of the powder equivalent to a specific amount of chlorpheniramine maleate (e.g., 4 mg).[2]

  • Transfer the powder to a suitable volumetric flask.

  • Add a portion of the diluent (e.g., mobile phase or a suitable solvent like methanol) and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.[3]

  • Dilute to the final volume with the diluent.

  • Centrifuge a portion of the solution at 4000 rpm for 10 minutes.[3]

  • Filter the supernatant through a 0.45 µm nylon filter before injection.[3]

Chromatographic Procedure
  • Equilibrate the HPLC system with the initial mobile phase composition (100% Mobile Phase A) for at least 30 minutes or until a stable baseline is achieved.

  • Set the column temperature to 30°C.[3]

  • Inject 10 µL of the standard solution to verify system suitability, including resolution between chlorpheniramine and this compound.

  • Inject 10 µL of the prepared sample solution.

  • Run the gradient program as detailed in Table 2.

  • Monitor the chromatogram at 225 nm.

  • Identify the peaks of chlorpheniramine and this compound by comparing their retention times with those of the reference standards.

Visualizations

The following diagrams illustrate the key aspects of the experimental workflow and the logical relationship of the components.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation HPLC_System HPLC System Equilibration MobilePhase->HPLC_System StandardSol Standard Solution Preparation Injection Injection StandardSol->Injection SamplePrep Sample Preparation SamplePrep->Injection HPLC_System->Injection Gradient Gradient Elution Injection->Gradient Detection UV Detection (225 nm) Gradient->Detection Chromatogram Chromatogram Acquisition Detection->Chromatogram PeakID Peak Identification Chromatogram->PeakID Quantification Quantification PeakID->Quantification logical_relationship cluster_output Result CPM Chlorpheniramine Separation Baseline Separation CPM->Separation CPMO Chlorpheniramine N-oxide CPMO->Separation StationaryPhase Stationary Phase (C8 Column) StationaryPhase->Separation MobilePhase Mobile Phase (ACN/Water/TFA) MobilePhase->Separation

References

Application Notes and Protocols: Forced Degradation Studies of Chlorpheniramine and N-Oxide Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting forced degradation studies on chlorpheniramine (B86927), with a specific focus on the formation of its N-oxide derivative. This document is intended to guide researchers in establishing the intrinsic stability of chlorpheniramine, identifying potential degradation pathways, and developing stability-indicating analytical methods.

Introduction

Chlorpheniramine is a first-generation antihistamine widely used in the treatment of allergic conditions.[1] Forced degradation studies are a critical component of the drug development process, providing insights into the chemical stability of the active pharmaceutical ingredient (API). These studies involve subjecting the drug substance to stress conditions more severe than accelerated stability testing to identify potential degradation products and understand degradation pathways. One of the key degradation products of chlorpheniramine is its N-oxide, formed through oxidation. Regulatory guidelines often necessitate the quantification of such impurities to ensure the safety and efficacy of the final drug product. For instance, some regulatory standards mandate the quantification of chlorpheniramine N-oxide at levels less than or equal to 0.2% in the API.

Experimental Overview

This document outlines the protocols for subjecting chlorpheniramine maleate (B1232345) to various stress conditions, including acid and base hydrolysis, oxidation, thermal stress, and photolysis. It also provides a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of chlorpheniramine and its degradation products, including the N-oxide.

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Chlorpheniramine Stock Solution acid Acid Hydrolysis stock->acid Expose to stress conditions base Base Hydrolysis stock->base Expose to stress conditions oxidative Oxidative Stress stock->oxidative Expose to stress conditions thermal Thermal Stress stock->thermal Expose to stress conditions photo Photolytic Stress stock->photo Expose to stress conditions hplc HPLC Analysis acid->hplc Analyze stressed samples base->hplc Analyze stressed samples oxidative->hplc Analyze stressed samples thermal->hplc Analyze stressed samples photo->hplc Analyze stressed samples quant Quantification of Chlorpheniramine and N-oxide hplc->quant Data Processing

Figure 1: Experimental workflow for forced degradation studies of chlorpheniramine.

Quantitative Data Summary

The following table summarizes the typical degradation of chlorpheniramine and the formation of its N-oxide under various stress conditions. The data presented is a composite from multiple studies to provide a representative overview. Actual results may vary based on specific experimental conditions.

Stress ConditionReagent/ConditionDurationTemperatureChlorpheniramine Degradation (%)This compound Formation (%)
Acid Hydrolysis 1 M HCl2 hours90°C~ 2.31[2]≥ 5% total degradation leads to N-oxide formation[3]
Base Hydrolysis 1 M NaOH2 hours90°C~ 10.49[2]Not a primary product
Oxidative Stress 3% H₂O₂2 hours90°C~ 4.10[2]Primary degradation product
Thermal Stress Dry Heat48 hours105°C~ 10.39[2]Minor degradation
Photolytic Stress Direct Sunlight8 hoursAmbient~ 3.59[2]Minor degradation

Detailed Experimental Protocols

Preparation of Standard and Sample Solutions

4.1.1. Chlorpheniramine Maleate Stock Solution (1 mg/mL)

  • Accurately weigh 100 mg of chlorpheniramine maleate reference standard.

  • Transfer to a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with a suitable solvent (e.g., water/acetonitrile, 80:20 v/v).[1]

4.1.2. This compound Reference Standard A reference standard for this compound can be synthesized or purchased from a commercial supplier. A general synthesis protocol is provided below.

Synthesis of this compound:

  • Dissolve 20 g of chlorpheniramine in 200 mL of dichloromethane (B109758) and cool to -10°C.

  • Add 14.8 g of sodium bicarbonate followed by 30.4 g of m-chloroperoxybenzoic acid (m-CPBA).

  • Stir the mixture for 2 hours at -10°C, monitoring the reaction progress by TLC.

  • After the reaction is complete, wash the organic layer with water and saturated brine, then dry over anhydrous sodium sulfate (B86663) and concentrate.

  • Purify the crude product by silica (B1680970) gel chromatography using a dichloromethane:methanol (10:1 v/v) eluent to yield this compound.

Forced Degradation Protocols

4.2.1. Acid Hydrolysis

  • To a suitable volume of the chlorpheniramine stock solution, add an equal volume of 1 M hydrochloric acid (HCl).

  • Keep the solution at 90°C for 2 hours.[1]

  • Cool the solution to room temperature and neutralize with an appropriate volume of 1 M sodium hydroxide (B78521) (NaOH).

  • Dilute with the solvent to a final concentration suitable for HPLC analysis.

4.2.2. Base Hydrolysis

  • To a suitable volume of the chlorpheniramine stock solution, add an equal volume of 1 M sodium hydroxide (NaOH).

  • Keep the solution at 90°C for 2 hours.[1]

  • Cool the solution to room temperature and neutralize with an appropriate volume of 1 M hydrochloric acid (HCl).

  • Dilute with the solvent to a final concentration suitable for HPLC analysis.

4.2.3. Oxidative Degradation

  • To a suitable volume of the chlorpheniramine stock solution, add an equal volume of 3% hydrogen peroxide (H₂O₂).

  • Keep the solution at 90°C for 2 hours.[1]

  • Cool the solution to room temperature.

  • Dilute with the solvent to a final concentration suitable for HPLC analysis.

4.2.4. Thermal Degradation

  • Transfer a known amount of solid chlorpheniramine maleate into a clean, dry vial.

  • Place the vial in a hot air oven maintained at 105°C for 48 hours.

  • After the specified time, remove the sample, allow it to cool, and dissolve in the solvent to obtain a known concentration for HPLC analysis.

4.2.5. Photolytic Degradation

  • Transfer a suitable volume of the chlorpheniramine stock solution into a clean, transparent container.

  • Expose the solution to direct sunlight for 8 hours.[2]

  • After exposure, dilute the solution with the solvent to a final concentration suitable for HPLC analysis. A control sample should be kept in the dark under the same conditions.

Stability-Indicating HPLC Method

This method is designed to separate chlorpheniramine from its N-oxide and other potential degradation products.

Chromatographic Conditions:

ParameterCondition
Column C18 (e.g., Gemini C18, 5 µm, 250 mm x 4.6 mm)[1]
Mobile Phase Mixture of potassium dihydrogen phosphate (B84403) and octane (B31449) sulphonate sodium salt in water and acetonitrile.[1] A common starting point is a mixture of aqueous buffer and acetonitrile.
Flow Rate 1.0 mL/min[1]
Detection Wavelength 214 nm[1]
Injection Volume 50 µL[1]
Column Temperature 30°C[1]

System Suitability: Before sample analysis, the chromatographic system should be equilibrated with the mobile phase. System suitability parameters such as theoretical plates, tailing factor, and resolution between chlorpheniramine and its N-oxide peak should be monitored to ensure the validity of the results.

Degradation Pathway

The primary degradation pathway under oxidative stress involves the oxidation of the tertiary amine group in the chlorpheniramine molecule to form the corresponding N-oxide.

G Chlorpheniramine Chlorpheniramine N_Oxide This compound Chlorpheniramine->N_Oxide Oxidative Stress (e.g., H₂O₂)

References

Application Note: Solid-Phase Extraction Protocol for Chlorpheniramine N-oxide from Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chlorpheniramine (B86927) N-oxide is a primary metabolite of the first-generation antihistamine, chlorpheniramine.[1] Accurate quantification of this metabolite in biological matrices is crucial for pharmacokinetic, toxicokinetic, and drug metabolism studies. Due to the complexity of biological samples like plasma, a robust sample preparation method is necessary to remove interfering substances such as proteins and phospholipids (B1166683) prior to analysis by techniques like liquid chromatography-mass spectrometry (LC-MS).

This application note details a solid-phase extraction (SPE) protocol for the efficient isolation of the polar and basic compound, Chlorpheniramine N-oxide, from human plasma. The proposed method utilizes a mixed-mode cation exchange sorbent, which combines reversed-phase and strong cation exchange retention mechanisms for enhanced selectivity and sample cleanup.[2]

Principle of the Method

The mixed-mode SPE strategy leverages the physicochemical properties of this compound. At an acidic pH, the tertiary amine oxide group is protonated, carrying a positive charge. The protocol involves the following stages:

  • Sample Pre-treatment: Plasma proteins are precipitated, and the sample is acidified to ensure the analyte is in its cationic form.

  • Load: The pre-treated sample is loaded onto a mixed-mode strong cation exchange (MCX) SPE cartridge. This compound is retained by both hydrophobic interaction with the polymer backbone and ionic interaction with the sulfonic acid groups of the sorbent.[3][4]

  • Wash: A series of washes with acidic and organic solvents removes neutral, acidic, and weakly basic interferences. The strong ionic bond retains the target analyte on the sorbent.[5]

  • Elute: A basic elution solvent neutralizes the charge on the this compound, disrupting the ionic retention mechanism and allowing for its elution from the cartridge.[6]

Materials and Reagents

Experimental Protocol

1. Sample Pre-treatment

  • To 500 µL of human plasma in a microcentrifuge tube, add 1.0 mL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube.

  • Add 1.5 mL of 4% formic acid in water to the supernatant. This acidifies the sample and ensures the analyte is protonated.

  • Vortex briefly to mix.

2. Solid-Phase Extraction Procedure

  • Conditioning: Condition the MCX SPE cartridge by passing 1 mL of methanol through the sorbent.

  • Equilibration: Equilibrate the cartridge by passing 1 mL of deionized water, followed by 1 mL of 2% formic acid in water. Do not allow the cartridge to dry.

  • Loading: Load the entire pre-treated sample (approx. 3 mL) onto the cartridge at a slow, steady flow rate (1-2 mL/min).

  • Washing Step 1: Wash the cartridge with 1 mL of 2% formic acid in water to remove polar interferences.

  • Washing Step 2: Wash the cartridge with 1 mL of methanol to remove non-polar and neutral interferences.

  • Elution: Elute the this compound from the cartridge by applying 1 mL of 5% ammonium hydroxide in methanol. Collect the eluate in a clean collection tube.

  • Post-Elution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of a suitable mobile phase for LC-MS analysis.

Data Presentation

The following table summarizes the expected performance of this SPE protocol based on typical results for mixed-mode extraction of basic compounds from plasma.[7][8]

ParameterResult
Analyte This compound
Matrix Human Plasma
Extraction Recovery > 90%
Intra-day Precision (%RSD) < 5%
Inter-day Precision (%RSD) < 7%
Matrix Effect Minimal (< 10% ion suppression/enhancement)

RSD: Relative Standard Deviation

Method Visualization

The following diagrams illustrate the logical relationships in the SPE mechanism and the overall experimental workflow.

spe_mechanism Diagram 1: Analyte Retention Mechanism cluster_load Loading Step (Acidic pH) cluster_elute Elution Step (Basic pH) Analyte_Charged Protonated Analyte (CPM-N-Oxide-H+) Sorbent MCX Sorbent (-SO3- and C18) Analyte_Charged->Sorbent Ionic & Hydrophobic Interaction Analyte_Neutral Neutral Analyte (CPM-N-Oxide) Sorbent_Elute MCX Sorbent (-SO3- and C18) Analyte_Neutral->Sorbent_Elute Disruption of Ionic Interaction

Caption: Analyte retention and elution logic on the MCX sorbent.

spe_workflow Diagram 2: SPE Workflow for this compound cluster_spe SPE Cartridge Steps plasma 1. Plasma Sample (500 µL) ppt 2. Protein Precipitation (1 mL ACN) plasma->ppt centrifuge 3. Centrifuge (10,000 x g, 10 min) ppt->centrifuge supernatant 4. Collect Supernatant centrifuge->supernatant acidify 5. Acidify (1.5 mL 4% FA) supernatant->acidify condition 6. Condition (1 mL MeOH) acidify->condition equilibrate 7. Equilibrate (1 mL H₂O, 1 mL 2% FA) condition->equilibrate load 8. Load Sample equilibrate->load wash1 9. Wash 1 (1 mL 2% FA) load->wash1 wash2 10. Wash 2 (1 mL MeOH) wash1->wash2 elute 11. Elute (1 mL 5% NH₄OH in MeOH) wash2->elute dry 12. Evaporate to Dryness elute->dry reconstitute 13. Reconstitute (100 µL Mobile Phase) dry->reconstitute analysis 14. LC-MS Analysis reconstitute->analysis

Caption: Step-by-step experimental workflow for the SPE protocol.

References

Application Note: Chiral Separation of Chlorpheniramine N-oxide Enantiomers by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a sensitive and enantioselective high-performance liquid chromatographic (HPLC) method for the separation of Chlorpheniramine (B86927) N-oxide (CPNO) enantiomers. The method is adapted from a validated procedure for the simultaneous determination of chlorpheniramine and its major metabolites in human plasma.[1][2] The separation is achieved on a β-cyclodextrin chiral stationary phase, which provides the necessary enantioselectivity. This protocol is intended for researchers, scientists, and drug development professionals requiring the analysis of CPNO enantiomers for metabolic studies, pharmacokinetic evaluations, and quality control of pharmaceutical preparations.

Introduction

Chlorpheniramine is a widely used antihistamine that undergoes metabolism in the body to form several metabolites, including Chlorpheniramine N-oxide (CPNO).[1][3] Since the pharmacological and toxicological profiles of enantiomers can differ significantly, the stereospecific analysis of chiral drug molecules and their metabolites is of critical importance in drug development and clinical research. The N-oxidation of chlorpheniramine is an important metabolic pathway, and the resulting CPNO is a chiral molecule.[3] Therefore, a reliable method for the chiral separation of CPNO enantiomers is essential for a comprehensive understanding of its stereoselective disposition. This application note provides a detailed protocol for the chiral separation of CPNO enantiomers using HPLC with a β-cyclodextrin-based chiral stationary phase.

Experimental Protocols

Materials and Reagents
  • Solvents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Deionized Water

  • Reagents: Diethylamine acetate (B1210297)

  • Standards: Racemic this compound, and individual enantiomers if available.

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, and a UV or Mass Spectrometric (MS) detector.

  • Chiral Column: CYCLOBOND I 2000 (β-cyclodextrin chiral stationary phase), 5 µm particle size.

Chromatographic Conditions

A sensitive enantioselective HPLC method has been developed for the simultaneous determination of plasma concentrations of (-)(R)- and (+)(S)-chlorpheniramine and its metabolites, including this compound.[1][2] The following conditions are recommended for the chiral separation of CPNO enantiomers:

ParameterCondition
Stationary Phase CYCLOBOND I 2000 (β-cyclodextrin)
Mobile Phase Diethylamine acetate (0.25%, pH 4.4) : Methanol : Acetonitrile (85:7.5:7.5, v/v/v)
Flow Rate 0.5 mL/min
Detection Mass Spectrometry (MS) or UV detection
Column Temperature Ambient
Injection Volume 10 µL
Sample Preparation
  • Standard Solution: Prepare a stock solution of racemic this compound in the mobile phase. Further dilute to a suitable concentration for analysis.

  • Plasma Samples (if applicable): A validated extraction method for plasma samples should be employed. The original study mentions the ability to measure concentrations down to 125 pg/ml from a 1-ml plasma sample for the parent compound.[1]

Data Presentation

While the cited method was developed for the simultaneous separation of chlorpheniramine and its metabolites, including CPNO, specific quantitative data for the resolution of CPNO enantiomers is not explicitly provided in the referenced abstracts. The following table summarizes the performance of the method for the parent compound, chlorpheniramine, which indicates the suitability of the system for chiral separations of related compounds.[1]

CompoundEnantioselectivity (α)Resolution Factor (Rs)
Chlorpheniramine1.121.17

Experimental Workflow

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis prep_standard Prepare Standard Solution hplc_system HPLC System with CYCLOBOND I 2000 Column prep_standard->hplc_system prep_sample Prepare Sample (e.g., Plasma Extract) prep_sample->hplc_system chromatogram Obtain Chromatogram hplc_system->chromatogram mobile_phase Mobile Phase: Diethylamine acetate / MeOH / ACN mobile_phase->hplc_system hplc_conditions Flow Rate: 0.5 mL/min Detection: MS or UV hplc_conditions->hplc_system quantification Quantify Enantiomers chromatogram->quantification

Caption: Workflow for the chiral separation of this compound enantiomers.

Discussion

The described HPLC method provides a robust approach for the chiral separation of this compound enantiomers. The use of a β-cyclodextrin chiral stationary phase is a well-established technique for the resolution of enantiomers of various pharmaceutical compounds.[1][2] The mobile phase composition and pH are critical parameters that have been optimized for the separation of chlorpheniramine and its metabolites.[1] Researchers applying this method should perform system suitability tests, including the determination of resolution, plate count, and tailing factor for the CPNO enantiomers, to ensure the method's performance. For quantitative applications, the method should be fully validated according to the relevant regulatory guidelines, including linearity, accuracy, precision, and limits of detection and quantification.

Conclusion

This application note provides a detailed protocol for the chiral separation of this compound enantiomers using a well-documented HPLC method. The protocol is suitable for researchers in academia and the pharmaceutical industry engaged in stereoselective drug metabolism studies and the development of enantiopure pharmaceuticals. The provided workflow and data serve as a valuable starting point for the implementation and further optimization of this chiral separation method.

References

Application Note: Synthesis and NMR Characterization of Chlorpheniramine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis and Nuclear Magnetic Resonance (NMR) characterization of Chlorpheniramine N-oxide, a primary metabolite of the first-generation antihistamine, Chlorpheniramine. Detailed protocols for the chemical synthesis of this compound and the preparation of samples for NMR analysis are presented. The available ¹H NMR spectral data is summarized for the structural verification of the synthesized compound. Furthermore, this note includes a diagrammatic representation of the experimental workflow and the metabolic pathway of Chlorpheniramine, offering a complete informational package for researchers in drug metabolism, medicinal chemistry, and analytical development.

Introduction

Chlorpheniramine is a widely used H1 receptor antagonist for the symptomatic relief of allergic conditions. Its metabolism in vivo primarily occurs in the liver, leading to the formation of several metabolites, including this compound, as well as monodesmethyl and didesmethyl derivatives. The N-oxide metabolite is of significant interest in understanding the drug's pharmacokinetic profile and overall biological activity. Accurate synthesis and characterization of this metabolite are crucial for its use as a reference standard in metabolic studies and for quality control in pharmaceutical preparations. NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of such small molecules. This application note details the necessary protocols for its synthesis and NMR-based characterization.

Synthesis of this compound

A reliable method for the synthesis of this compound involves the oxidation of Chlorpheniramine using a peroxy acid, such as m-chloroperoxybenzoic acid (m-CPBA).

Materials and Reagents
Experimental Protocol
  • Dissolve 20 g of Chlorpheniramine in 200 mL of dichloromethane in a suitable reaction vessel.

  • Cool the solution to -10°C using an appropriate cooling bath.

  • To the cooled solution, add 14.8 g of sodium bicarbonate, followed by the portion-wise addition of 30.4 g of m-CPBA while maintaining the temperature at -10°C.

  • Stir the reaction mixture at -10°C for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, add 200 mL of water to the reaction mixture and stir.

  • Separate the organic layer.

  • Wash the organic layer with 100 mL of saturated brine solution.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a mobile phase of dichloromethane:methanol (10:1 v/v) to yield pure this compound.

NMR Characterization

The structural identity of the synthesized this compound can be confirmed using ¹H and ¹³C NMR spectroscopy.

Sample Preparation Protocol for NMR Analysis
  • Weigh approximately 10-20 mg of the purified this compound.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Cap the NMR tube securely.

  • The sample is now ready for NMR analysis.

NMR Data Acquisition Protocol
  • Insert the prepared NMR tube into the spectrometer.

  • Lock and shim the spectrometer to ensure a homogeneous magnetic field.

  • Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Acquire a standard ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be required. Proton decoupling should be used to simplify the spectrum.

¹H and ¹³C NMR Spectral Data

The following tables summarize the available NMR data for this compound.

Table 1: ¹H NMR Data of this compound in CDCl₃

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.556 - 8.564m1HPy-H
7.574 - 7.602m1HPy-H
7.254 - 7.285m4HPy-H, Ar-H
7.128 - 7.157m2HAr-H
4.086 - 4.112m1H-CHCH₂CH₂N(CH₃)₂
3.223 - 3.313m2H-CH₂N(CH₃)₂
3.131 - 3.183s6H-N(CH₃)₂
2.637 - 2.889m2H-CH₂CH₂N(CH₃)₂

Data obtained from patent CN111039854A. Note: Ar-H represents a proton on the benzene (B151609) ring, Py-H represents a proton on the pyridine (B92270) ring.

Table 2: ¹³C NMR Data of this compound

Chemical Shift (δ) ppmAssignment
Data not publicly available-

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the synthesis and NMR characterization of this compound.

G cluster_synthesis Synthesis cluster_characterization NMR Characterization s1 Dissolve Chlorpheniramine in DCM s2 Cool to -10°C s1->s2 s3 Add NaHCO3 and m-CPBA s2->s3 s4 Reaction Stirring (2h) s3->s4 s5 Aqueous Workup s4->s5 s6 Dry and Concentrate s5->s6 s7 Silica Gel Chromatography s6->s7 s8 Pure this compound s7->s8 c1 Prepare NMR Sample (10-20 mg in CDCl3) s8->c1 c2 Acquire 1H NMR Spectrum c1->c2 c3 Acquire 13C NMR Spectrum c1->c3 c4 Data Analysis and Structural Confirmation c2->c4 c3->c4

Caption: Experimental workflow for synthesis and NMR analysis.

Metabolic Pathway of Chlorpheniramine

The diagram below illustrates the primary metabolic transformation of Chlorpheniramine to its N-oxide derivative.

G Chlorpheniramine Chlorpheniramine N_oxide This compound Chlorpheniramine->N_oxide N-oxidation Monodesmethyl Monodesmethyl- chlorpheniramine Chlorpheniramine->Monodesmethyl N-demethylation Didesmethyl Didesmethyl- chlorpheniramine Monodesmethyl->Didesmethyl N-demethylation

Caption: Metabolic pathway of Chlorpheniramine.

Conclusion

This application note provides essential protocols and data for the synthesis and NMR characterization of this compound. The detailed experimental procedures are designed to be readily implemented in a standard organic chemistry laboratory. While the ¹H NMR data serves as a primary tool for structural verification, the lack of publicly available ¹³C NMR data highlights an area for future contribution to the scientific literature. The provided workflows and diagrams offer a clear and concise overview for researchers engaged in the study of drug metabolism and the synthesis of pharmaceutical reference standards.

Application Note: Mass Spectrometry Fragmentation Analysis of Chlorpheniramine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed analysis of the expected mass spectrometry fragmentation pattern of Chlorpheniramine N-oxide, a primary metabolite of the first-generation antihistamine, Chlorpheniramine. Understanding the fragmentation behavior of this metabolite is crucial for its unambiguous identification and quantification in various biological matrices during pharmacokinetic, drug metabolism, and toxicology studies. This application note outlines a detailed protocol for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and presents a putative fragmentation pathway based on established principles of N-oxide mass spectrometry.

Introduction

Chlorpheniramine is a widely used antihistamine for the relief of allergic symptoms. Its metabolism in the body leads to the formation of several metabolites, with this compound being a significant product of Phase I metabolism. The accurate detection and characterization of this N-oxide metabolite are essential for a comprehensive understanding of the drug's disposition. Mass spectrometry, particularly when coupled with liquid chromatography, offers the high sensitivity and selectivity required for such analyses. A key characteristic in the mass spectrometric analysis of N-oxides is the neutral loss of an oxygen atom, which serves as a diagnostic marker for this class of compounds.

Chemical Information

PropertyValue
Chemical Name 3-(4-chlorophenyl)-N,N-dimethyl-3-(pyridin-2-yl)propan-1-amine oxide
Molecular Formula C₁₆H₁₉ClN₂O[1][2][3]
Molecular Weight 290.79 g/mol [1][2][3]
Parent Compound Chlorpheniramine

Predicted Mass Spectrometry Fragmentation Pattern

The fragmentation of this compound in a mass spectrometer, particularly under electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), is expected to follow pathways characteristic of N-oxides and substituted pyridines. The protonated molecule [M+H]⁺ would have a mass-to-charge ratio (m/z) of 291.1.

Table 1: Predicted MS/MS Fragmentation of this compound ([M+H]⁺ = m/z 291.1)

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral LossProposed Structure of Fragment
291.1275.1O (16 Da)[Chlorpheniramine + H]⁺
291.1273.1H₂O (18 Da)Dehydrated precursor
291.1246.1(CH₃)₂NOH (61 Da)Ion resulting from cleavage of the dimethylamine (B145610) N-oxide moiety
291.1201.1C₅H₅N (79 Da) + O (16 Da)Chlorophenylpropyl fragment
275.1230.1(CH₃)₂NH (45 Da)Fragment from parent chlorpheniramine
275.1201.1C₅H₅N (79 Da)Chlorophenylpropyl fragment from parent chlorpheniramine
275.1165.1C₇H₇Cl (126 Da)Pyridyl-containing fragment

Note: The relative intensities of these fragments can vary depending on the collision energy and the mass spectrometer used.

Proposed Fragmentation Pathway

The fragmentation of this compound is initiated by the protonation of the molecule. The primary and most diagnostic fragmentation pathway for N-oxides is the loss of an oxygen atom.[4] Further fragmentation can occur through cleavage of the alkyl side chain and the bonds adjacent to the nitrogen and aromatic rings.

Fragmentation_Pathway cluster_precursor Precursor Ion cluster_fragments Fragment Ions precursor This compound [M+H]⁺ m/z 291.1 frag1 [M+H-O]⁺ m/z 275.1 precursor->frag1 - O frag2 [M+H-H₂O]⁺ m/z 273.1 precursor->frag2 - H₂O frag3 [M+H-(CH₃)₂NOH]⁺ m/z 246.1 precursor->frag3 - (CH₃)₂NOH frag4 Further Fragment m/z 230.1 frag1->frag4 - (CH₃)₂NH frag5 Further Fragment m/z 201.1 frag1->frag5 - C₅H₅N

Caption: Proposed fragmentation pathway of this compound.

Experimental Protocol: LC-MS/MS Analysis

This protocol is a general guideline and may require optimization based on the specific instrumentation and experimental goals.

1. Sample Preparation (from Plasma)

  • Materials:

    • Human plasma

    • This compound reference standard

    • Internal Standard (IS) solution (e.g., deuterated this compound or a structurally similar compound)

    • Acetonitrile (B52724) (ACN)

    • Formic acid (FA)

    • Vortex mixer

    • Centrifuge

  • Procedure (Protein Precipitation):

    • Pipette 100 µL of plasma into a microcentrifuge tube.

    • Add 10 µL of the internal standard solution.

    • Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

    • Vortex and transfer to an autosampler vial.

2. Liquid Chromatography Conditions

  • Instrumentation: HPLC or UHPLC system

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

3. Mass Spectrometry Conditions

  • Instrumentation: Triple quadrupole or Q-TOF mass spectrometer

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 800 L/hr

  • Collision Gas: Argon

  • MRM Transitions (for quantitative analysis):

    • This compound: 291.1 > 275.1 (quantifier), 291.1 > 246.1 (qualifier)

    • Internal Standard: (transitions specific to the IS)

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample is_add Add Internal Standard plasma->is_add ppt Protein Precipitation (Acetonitrile) is_add->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute lc LC Separation (C18 Column) reconstitute->lc ms MS/MS Detection (ESI+) lc->ms quant Quantification ms->quant qual Qualitative Analysis ms->qual

Caption: Experimental workflow for the analysis of this compound.

Discussion

The proposed fragmentation pattern is based on the well-documented behavior of N-oxides in mass spectrometry. The neutral loss of 16 Da (oxygen) is a highly specific fragmentation for N-oxides and can be used to differentiate them from hydroxylated metabolites, which typically show a loss of 18 Da (water).[4] The presence of the pyridine (B92270) ring and the chlorophenyl group will also influence the fragmentation, leading to characteristic product ions.

The provided LC-MS/MS protocol offers a robust starting point for the development of a validated method for the quantification of this compound in biological samples. The use of a stable isotope-labeled internal standard is highly recommended to ensure the accuracy and precision of the results.

Conclusion

This application note provides essential information for researchers and scientists involved in the analysis of Chlorpheniramine and its metabolites. The predicted fragmentation pattern and the detailed experimental protocol will facilitate the development of sensitive and specific methods for the identification and quantification of this compound, thereby supporting drug development and clinical research.

References

Troubleshooting & Optimization

Co-elution of chlorpheniramine and Chlorpheniramine N-oxide in HPLC.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-elution of chlorpheniramine (B86927) and its N-oxide during HPLC analysis.

Troubleshooting Guide: Co-elution of Chlorpheniramine and Chlorpheniramine N-oxide

Co-elution of chlorpheniramine and its primary metabolite, this compound, can be a significant challenge in HPLC method development and routine analysis, leading to inaccurate quantification. This guide provides a systematic approach to troubleshoot and resolve this issue.

Problem: Poor resolution or complete co-elution of chlorpheniramine and this compound peaks.

Step 1: Initial Assessment & Verification

Before modifying the HPLC method, verify the following:

  • System Suitability: Ensure the HPLC system passes all system suitability tests (e.g., theoretical plates, tailing factor, repeatability) as defined by your method or relevant pharmacopeia.

  • Standard Integrity: Confirm the purity and integrity of both chlorpheniramine and this compound reference standards. Degradation of standards can lead to unexpected peaks.

  • Column Health: An old or poorly maintained column can lead to peak broadening and loss of resolution. Check the column's history and performance.

Step 2: Method Optimization Strategies

If the initial assessment does not reveal any issues, the following method parameters can be adjusted to improve separation.

dot

Troubleshooting_Workflow Troubleshooting Workflow for Co-elution cluster_start cluster_phase1 Phase 1: Mobile Phase Modification cluster_phase2 Phase 2: Stationary Phase & Temperature cluster_end start Co-elution Observed A Adjust Mobile Phase pH start->A B Modify Organic Solvent Ratio A->B If resolution is still poor end Resolution Achieved A->end If resolved C Change Organic Solvent B->C If resolution is still poor B->end If resolved D Select a Different Column C->D If co-elution persists C->end If resolved E Adjust Column Temperature D->E For fine-tuning D->end If resolved E->end

Caption: A logical workflow for troubleshooting co-elution.

1. Mobile Phase pH Adjustment:

The ionization state of chlorpheniramine (a basic compound with pKa values of 4.0 and 9.2) and its N-oxide is highly dependent on the mobile phase pH.[1]

  • Strategy: Adjust the mobile phase pH to a value that maximizes the difference in the charge states of the two compounds. For basic compounds like chlorpheniramine, working at a pH 2-3 units below the pKa of the amine group can improve retention and selectivity on a reverse-phase column.

  • Recommendation: Start with a mobile phase pH of around 3.0 and adjust downwards or upwards in small increments (e.g., 0.2 pH units). A study successfully used a mobile phase with a pH of 3.0 for the analysis of chlorpheniramine and its impurities.[2]

2. Organic Modifier and Gradient Optimization:

  • Strategy: The type and concentration of the organic solvent in the mobile phase significantly impact retention and selectivity.

  • Recommendations:

    • Solvent Ratio: If using an isocratic method, systematically vary the ratio of the aqueous buffer to the organic solvent.

    • Gradient Elution: A shallow gradient can often provide the resolution needed to separate closely eluting peaks. An example of a successful gradient for separating chlorpheniramine and its N-oxide is provided in the experimental protocols section.[3]

    • Solvent Type: If acetonitrile (B52724) is not providing adequate separation, consider switching to methanol (B129727) or a ternary mixture (e.g., water/acetonitrile/methanol).

3. Stationary Phase Selection:

The choice of HPLC column is critical for achieving separation.

  • Strategy: If mobile phase optimization is unsuccessful, a different stationary phase may be required.

  • Recommendations:

    • Column Chemistry: While C18 columns are common, a C8 column, which is less hydrophobic, may offer different selectivity. A Cogent Bidentate C8™ column has been shown to resolve chlorpheniramine and its N-oxide.[3]

    • Particle Size and Length: A column with smaller particles (e.g., <3 µm) or a longer column will provide higher efficiency and may improve resolution.

4. Temperature Control:

  • Strategy: Column temperature affects mobile phase viscosity and the kinetics of mass transfer, which can influence selectivity.

  • Recommendation: Investigate the effect of column temperature in a range of 25°C to 40°C. A method for quality inspection of chlorpheniramine maleate (B1232345) utilized a column temperature of 35°C.[2]

Frequently Asked Questions (FAQs)

Q1: What are the typical retention characteristics of chlorpheniramine and this compound in reverse-phase HPLC?

In reverse-phase HPLC, this compound is more polar than chlorpheniramine. Therefore, the N-oxide is expected to elute earlier than the parent compound. If you are observing the opposite, it could indicate an issue with peak identification or a different separation mechanism (e.g., HILIC).

Q2: Can I use a chiral column to separate chlorpheniramine and its N-oxide?

While chiral columns are essential for separating the enantiomers of chlorpheniramine, they are not typically necessary for separating the parent drug from its N-oxide, as these are distinct chemical entities (diastereomers are not being formed).[4][5][6] A standard achiral column (e.g., C8 or C18) should be sufficient with an optimized method.

Q3: My method was working fine, but now I'm seeing co-elution. What should I check first?

If a previously validated method is failing, the issue is likely not with the method parameters themselves but with the system or consumables. Follow this checklist:

dot

Sudden_Coelution_Checklist Checklist for Sudden Co-elution start Sudden Co-elution A Check Mobile Phase (pH, composition, age) start->A B Inspect Column (age, pressure, storage) A->B C Verify System Performance (leaks, pump issues) B->C D Prepare Fresh Standards and Samples C->D E Problem Resolved? D->E E->start No end Return to Routine Analysis E->end Yes

Caption: A checklist for sudden co-elution issues.

Q4: Are there any specific sample preparation considerations to avoid co-elution?

While sample preparation is unlikely to be the direct cause of co-elution, improper extraction or handling can lead to peak distortion and apparent loss of resolution. Ensure that your sample preparation method is robust and that the final sample is fully dissolved in a solvent compatible with the mobile phase to avoid peak splitting or broadening.

Experimental Protocols

Method 1: Gradient HPLC for Separation of Chlorpheniramine and its N-oxide

This method is adapted from an application note demonstrating the separation of chlorpheniramine from its organic impurities, including the N-oxide.[3]

ParameterCondition
Column Cogent Bidentate C8™, 4µm, 100Å, 4.6 x 150 mm
Mobile Phase A 95% DI Water/ 5% Acetonitrile/ 0.05% TFA
Mobile Phase B Acetonitrile/ 0.05% TFA
Gradient 0% B at 0 min, to 15% B at 20 min, to 30% B at 30 min
Flow Rate 1.0 mL/min
Detection UV at 225 nm
Injection Volume 10 µL
Method 2: Isocratic HPLC for Chlorpheniramine and its Metabolites

This method was developed for the simultaneous determination of chlorpheniramine and its major metabolites, including the N-oxide, in human plasma.[7][8]

ParameterCondition
Column beta-cyclodextrin (B164692) chiral stationary phase (CYCLOBOND I 2000)
Mobile Phase Diethylamine acetate (B1210297) (0.25%, pH 4.4):methanol:acetonitrile (85:7.5:7.5, v/v/v)
Flow Rate 0.5 mL/min
Detection Mass Spectrometry (MS)

Data Summary

The following table summarizes typical HPLC conditions used for the analysis of chlorpheniramine and related compounds, including the N-oxide.

ParameterMethod 1[3]Method 2[2]Method 3[7][8]
Column Type Cogent Bidentate C8™Ultimate XDB-C18CYCLOBOND I 2000
Column Dimensions 4.6 x 150 mm, 4 µmNot specifiedNot specified
Mobile Phase Water/ACN with TFANH4H2PO4/ACNDiethylamine acetate/MeOH/ACN
pH Not specified (acidic due to TFA)3.04.4
Elution Mode GradientIsocraticIsocratic
Flow Rate 1.0 mL/min1.0 mL/min0.5 mL/min
Detection UV (225 nm)UV (225 nm)MS
Column Temp. Not specified35 °CNot specified

References

Technical Support Center: Optimizing Chlorpheniramine N-oxide Peak Shape in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for resolving peak shape issues encountered during the HPLC analysis of Chlorpheniramine N-oxide. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their chromatographic methods for improved peak symmetry and accurate quantification.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured in a question-and-answer format to directly address the common challenges that can lead to poor peak shape for this compound.

Question 1: What are the primary causes of peak tailing for this compound in reversed-phase HPLC?

Peak tailing for a basic compound like this compound is often due to secondary interactions with the stationary phase. The most common cause is the interaction of the basic nitrogen atoms in the molecule with acidic residual silanol (B1196071) groups (Si-OH) on the surface of silica-based columns.[1][2][3] These interactions create a mixed-mode retention mechanism, where some analyte molecules are retained longer, resulting in an asymmetrical peak with a "tail".[2]

Other contributing factors can include:

  • Mobile phase pH: A pH that is not optimal can cause the analyte to exist in multiple ionization states, leading to peak distortion.[4][5]

  • Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase.[6]

  • Extra-column Volume: Excessive tubing length or dead volume in the system can cause band broadening and peak tailing.

  • Column Contamination or Degradation: Buildup of sample matrix components or degradation of the stationary phase can create active sites for secondary interactions.

Question 2: How does the mobile phase pH affect the peak shape of this compound?

The pH of the mobile phase is a critical parameter for achieving a good peak shape for ionizable compounds. For basic compounds like this compound, it is generally recommended to work at a low pH (typically between 2.5 and 3.5).[3] At a low pH, the residual silanol groups on the silica (B1680970) surface are protonated and thus less likely to interact with the positively charged analyte.[3] This minimizes secondary ionic interactions and results in a more symmetrical peak.

Conversely, working at a high pH can be another strategy, where the basic analyte is in its neutral form, reducing interactions with the stationary phase. However, this approach requires columns that are stable at high pH.

Question 3: What are the recommended column choices for analyzing this compound?

The choice of column is crucial for obtaining a good peak shape. Here are some recommendations:

  • High-Purity, End-Capped Columns: Modern reversed-phase columns (e.g., C18, C8) made from high-purity silica with thorough end-capping are designed to minimize the number of accessible residual silanol groups.

  • Columns with Modified Surfaces:

    • Positively Charged Surfaces: Some columns are designed with a residual positive charge on the silica surface. This creates an electrostatic repulsion with positively charged basic analytes, minimizing secondary interactions and improving peak shape.[1][2]

    • Mixed-Mode Columns: These columns offer multiple retention mechanisms and can be optimized to achieve good peak shape and selectivity for challenging compounds.[7]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): For highly polar compounds, HILIC can be a viable alternative to reversed-phase chromatography.[8]

Question 4: Should I use mobile phase additives to improve the peak shape?

Mobile phase additives can be effective in reducing peak tailing, but they should be used judiciously.

  • Competing Bases: Additives like triethylamine (B128534) (TEA) can be added to the mobile phase at low concentrations (e.g., 5 mM).[3] TEA is a competing base that interacts with the active silanol sites, effectively shielding them from the analyte.[3] However, TEA can shorten column lifetime and may suppress ionization if using mass spectrometry detection.[3]

  • Buffers: Using a buffer (e.g., phosphate (B84403), acetate) is essential to control the mobile phase pH and ensure consistent ionization of the analyte.[3][8] For mass spectrometry, volatile buffers like formic acid or ammonium (B1175870) formate (B1220265) are preferred.[9]

Question 5: How can I determine if column overload is the cause of my peak tailing?

To check for column overload, you can perform a simple dilution experiment:

  • Prepare a sample of this compound at a lower concentration (e.g., a 1:10 dilution).

  • Inject the diluted sample using the same chromatographic conditions.

  • If the peak shape improves and tailing is reduced, it is likely that the original sample was overloading the column.[6]

Data Presentation

Table 1: Recommended Starting HPLC Conditions for this compound Analysis

ParameterRecommendationReference
Column Cogent Bidentate C8™, 4µm, 100Å[10]
Ultimate XDB-C18[11]
Kinetex™ PS C18[1]
Mobile Phase A 95% DI Water/ 5% Acetonitrile/ 0.05% TFA (v/v)[10]
NH₄H₂PO₄ (pH 3.0)[11]
Mobile Phase B Acetonitrile/ 0.05% TFA (v/v)[10]
Acetonitrile[11]
Gradient 0-20 min, 0-15% B; 20-30 min, 15-30% B[10]
Flow Rate 1.0 mL/min[10][11]
Detection UV at 225 nm[10][11]
Injection Volume 10-20 µL[10][11]

Experimental Protocols

Protocol 1: Systematic Approach to Troubleshooting Peak Tailing

  • Initial Assessment:

    • Inject a standard of this compound under your current method conditions and carefully observe the peak shape.

    • Calculate the tailing factor (asymmetry factor). A value greater than 1.2 indicates significant tailing.

  • Mobile Phase pH Optimization:

    • Prepare a series of mobile phases with varying pH values (e.g., 2.5, 3.0, 3.5) using a suitable buffer like phosphate or formate.

    • Inject the standard with each mobile phase and observe the impact on peak shape and retention time.

    • Select the pH that provides the most symmetrical peak.

  • Column Evaluation:

    • If peak tailing persists, consider trying a different column. An ideal choice would be a column specifically designed for basic compounds or a high-purity, well-end-capped column.

    • Flush the new column according to the manufacturer's instructions before use.

    • Repeat the analysis with the optimized mobile phase.

  • Mobile Phase Additive (Optional):

    • If further improvement is needed, consider adding a competing base like triethylamine (TEA) to the mobile phase at a low concentration (e.g., 0.05%).

    • Be aware of the potential for shorter column lifetime and MS signal suppression.

  • Sample Concentration Check:

    • Prepare and inject a diluted sample to rule out column overload as the cause of tailing.

Visualizations

TroubleshootingWorkflow start Peak Tailing Observed (Tailing Factor > 1.2) check_pH Is Mobile Phase pH Optimized? (e.g., pH 2.5-3.5) start->check_pH adjust_pH Adjust Mobile Phase pH check_pH->adjust_pH No check_column Is the Column Suitable for Basic Compounds? check_pH->check_column Yes adjust_pH->check_column change_column Select High-Purity, End-capped or Positively Charged Column check_column->change_column No check_overload Is Column Overload a Possibility? check_column->check_overload Yes change_column->check_overload dilute_sample Dilute Sample and Re-inject check_overload->dilute_sample Yes consider_additive Consider Mobile Phase Additive (e.g., TEA) check_overload->consider_additive No dilute_sample->consider_additive No Improvement end_good Symmetrical Peak Achieved dilute_sample->end_good Peak Shape Improves consider_additive->end_good Peak Shape Improves end_bad Persistent Tailing: Consult Manufacturer consider_additive->end_bad No Improvement

Caption: Troubleshooting workflow for addressing peak tailing.

LogicalRelationship analyte This compound (Basic Compound) interaction Secondary Ionic Interaction analyte->interaction column Silica-Based Column silanol Residual Silanol Groups (Si-OH) (Acidic) column->silanol silanol->interaction tailing Peak Tailing interaction->tailing

Caption: Cause of peak tailing for basic compounds.

References

Technical Support Center: Stability of Chlorpheniramine N-oxide in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Chlorpheniramine N-oxide in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a major metabolite and a potential degradation product of Chlorpheniramine, a first-generation antihistamine.[1][2][3][4] Its stability in solution is a critical parameter in pharmaceutical development and analysis. Degradation of this compound can lead to the formation of impurities, potentially impacting the safety and efficacy of the final drug product. Furthermore, inaccurate quantification due to instability can affect pharmacokinetic and toxicological studies.

Q2: What are the primary factors influencing the stability of this compound in solution?

The stability of this compound, like other tertiary amine N-oxides, is influenced by several factors:

  • pH: Amine N-oxides are generally more stable in neutral to acidic conditions and are prone to degradation in alkaline (basic) environments.[5]

  • Temperature: Elevated temperatures can accelerate degradation. N-oxides may undergo decomposition at temperatures above 100-150°C.[6]

  • Light: Exposure to ultraviolet (UV) or visible light can lead to photodegradation.

  • Oxidizing and Reducing Agents: The N-oxide functional group can be susceptible to further oxidation or reduction back to the parent amine, chlorpheniramine.[1]

  • Solvent: The choice of solvent can affect stability, with polar protic solvents potentially influencing degradation rates.[6]

Q3: What are the expected degradation products of this compound?

Under various stress conditions, this compound can degrade through several pathways:

  • Reduction: The most common degradation pathway is the reduction of the N-oxide back to the parent tertiary amine, Chlorpheniramine.[1]

  • Rearrangement: Under certain conditions, such as elevated temperatures, N-oxides can undergo rearrangements like the Meisenheimer or Cope elimination, though this is more common for N-allyl and N-benzyl derivatives.[6]

  • Further Oxidation: Strong oxidative conditions could potentially lead to the formation of other oxidized species, such as a di-N-oxide.[2]

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound in a Newly Prepared Solution

Symptoms:

  • A significant decrease in the peak area of this compound in a short period.

  • The appearance of a new peak corresponding to the retention time of Chlorpheniramine.

Possible Causes and Solutions:

Potential CauseRecommended Action
High pH of the solution Measure the pH of your solution. N-oxides are generally less stable in basic conditions. Adjust the pH to a neutral or slightly acidic range (pH 4-7) using a suitable buffer.[5][6]
Presence of reducing agents Ensure all glassware is thoroughly cleaned and that no residual reducing agents from previous experiments are present. Use high-purity solvents.
Elevated temperature Prepare and store your solutions at room temperature or refrigerated (2-8°C) if not for immediate use. Avoid heating the solution unless required for a specific experimental step.
Solvent-induced degradation If using solvents like methanol, consider switching to a more aprotic solvent such as acetonitrile (B52724), which has been shown to improve the stability of some N-oxide metabolites.[5]
Issue 2: Inconsistent Results in Stability Studies

Symptoms:

  • High variability in the concentration of this compound across replicate samples or different experimental runs.

Possible Causes and Solutions:

Potential CauseRecommended Action
Inconsistent pH Ensure the pH of all solutions is consistent across all experiments. Use calibrated pH meters and freshly prepared buffers.
Variable temperature exposure Maintain a consistent temperature for all samples throughout the experiment. Use calibrated incubators or water baths.
Differential light exposure Protect samples from light by using amber vials or by covering the vials with aluminum foil, especially if photodegradation is suspected.
Freeze-thaw cycles Avoid repeated freeze-thaw cycles of stock and working solutions, as this can lead to degradation. Aliquot solutions into single-use vials.

Quantitative Data Summary

The following tables provide an illustrative summary of expected degradation of this compound under forced degradation conditions. These values are based on general knowledge of N-oxide stability and should be confirmed by specific experimental data.

Table 1: Effect of pH on Stability of this compound at 40°C

pHIncubation Time (hours)Expected % Degradation (Illustrative)Primary Degradation Product
2.024< 5%Chlorpheniramine
7.024< 10%Chlorpheniramine
10.02420 - 40%Chlorpheniramine

Table 2: Effect of Temperature on Stability of this compound in Neutral Solution (pH 7.0)

Temperature (°C)Incubation Time (hours)Expected % Degradation (Illustrative)Primary Degradation Product
2524< 5%Chlorpheniramine
4024< 10%Chlorpheniramine
602415 - 30%Chlorpheniramine
8024> 50%Chlorpheniramine & others

Table 3: Effect of Oxidative and Photolytic Stress on Stability of this compound

Stress ConditionIncubation Time (hours)Expected % Degradation (Illustrative)Primary Degradation Product(s)
3% H₂O₂ at 25°C2410 - 25%Further oxidized products, Chlorpheniramine
UV Light (254 nm)2415 - 35%Photodegradation products
Visible Light24< 10%Photodegradation products

Experimental Protocols

Protocol 1: Forced Degradation Study - Acid and Base Hydrolysis

Objective: To evaluate the stability of this compound in acidic and basic solutions.

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Acid Hydrolysis:

    • Add an appropriate volume of the stock solution to 0.1 M HCl to achieve a final concentration of 100 µg/mL.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Add an appropriate volume of the stock solution to 0.1 M NaOH to achieve a final concentration of 100 µg/mL.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at specified time points.

    • Neutralize the aliquots with an equivalent amount of 0.1 M HCl before analysis.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

Objective: To separate and quantify this compound from its parent drug and potential degradation products.

Methodology:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., 20 mM ammonium (B1175870) phosphate, pH 3.0) and an organic modifier (e.g., acetonitrile). A common mobile phase composition is an 80:20 volume ratio of the buffer to acetonitrile.[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 225 nm.[1]

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) working Prepare Working Solutions (100 µg/mL) stock->working acid Acid Hydrolysis (0.1 M HCl, 60°C) working->acid base Base Hydrolysis (0.1 M NaOH, 60°C) working->base oxidative Oxidative Stress (3% H2O2, 25°C) working->oxidative thermal Thermal Stress (80°C) working->thermal photo Photolytic Stress (UV/Vis Light) working->photo sampling Sample at Time Points acid->sampling base->sampling oxidative->sampling thermal->sampling photo->sampling neutralize Neutralize (if needed) sampling->neutralize hplc HPLC Analysis neutralize->hplc data Data Interpretation hplc->data

Caption: Workflow for Forced Degradation Study of this compound.

degradation_pathway cpm_n_oxide This compound cpm Chlorpheniramine cpm_n_oxide->cpm Reduction (e.g., in basic solution) further_ox Further Oxidized Products cpm_n_oxide->further_ox Oxidation (e.g., H2O2) rearrangement Rearrangement Products cpm_n_oxide->rearrangement Thermal Stress (High Temperature)

Caption: Potential Degradation Pathways of this compound.

References

Technical Support Center: Matrix Effects in LC-MS Analysis of Chlorpheniramine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and addressing matrix effects encountered during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Chlorpheniramine (B86927) N-oxide.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern for the analysis of Chlorpheniramine N-oxide?

A1: The "matrix" encompasses all components within a sample apart from the analyte of interest, which in this case is this compound. These components can include salts, lipids, proteins, and other endogenous substances.[1][2] Matrix effects arise when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source. This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), significantly impacting the accuracy, precision, and sensitivity of your quantitative analysis.[1][3][4] Due to its high polarity, this compound can be particularly susceptible to matrix effects as it may co-elute with other polar endogenous components from the biological matrix.[5]

Q2: I'm observing poor reproducibility and inaccurate quantification for this compound. Could this be due to matrix effects?

A2: Yes, poor reproducibility and inaccurate results are classic indicators of matrix effects in LC-MS/MS analysis.[1] These issues often stem from co-eluting matrix components that interfere with the ionization of the target analyte.[1] It is crucial to systematically evaluate for the presence of matrix effects to ensure the reliability of your data.[4]

Q3: How can I determine if my analysis of this compound is being affected by matrix effects?

A3: A widely accepted and effective method is the post-extraction spike .[1][4] This involves comparing the peak area of this compound in a "neat" solution (a pure solvent) to its peak area in a post-spiked blank matrix extract at the same concentration.[1][4] A significant difference between the two peak areas indicates the presence of ion suppression or enhancement.[1] Another qualitative method is post-column infusion , which helps identify regions in the chromatogram where matrix effects are most pronounced.[6]

Q4: Are N-oxides like this compound particularly challenging to analyze?

A4: Yes, N-oxide metabolites can present analytical challenges. They are often more polar than their parent drug, which can make them difficult to retain on traditional reversed-phase chromatography columns.[5] Furthermore, N-oxides can be thermally unstable and may be prone to in-source fragmentation or reduction back to the parent amine, which can lead to inaccurate quantification.[7]

Q5: What is the most effective way to compensate for matrix effects in the analysis of this compound?

A5: The use of a stable isotope-labeled (SIL) internal standard, such as a deuterated version of this compound, is considered the gold standard for compensating for matrix effects.[8] A SIL internal standard co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for accurate correction of the analyte signal.[8]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the LC-MS analysis of this compound that may be related to matrix effects.

Problem Possible Cause Recommended Solutions
Low signal intensity or poor sensitivity for this compound in matrix samples compared to neat standards. Ion Suppression: Co-eluting matrix components, particularly phospholipids (B1166683) in plasma, are interfering with the ionization of your analyte.[9]1. Improve Sample Preparation: Implement more rigorous cleanup methods like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering components.[10]2. Optimize Chromatography: Modify your LC method to separate this compound from the regions of ion suppression. Consider using a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which is well-suited for retaining and separating highly polar compounds.[5]3. Use a Deuterated Internal Standard: This will compensate for the signal loss due to ion suppression.[8]
High signal intensity or inconsistent enhancement for this compound in matrix samples. Ion Enhancement: Co-eluting matrix components are enhancing the ionization of your analyte.1. Improve Sample Preparation: As with ion suppression, a more effective cleanup will remove the components causing enhancement.[10]2. Optimize Chromatography: Adjust the gradient or mobile phase composition to separate the analyte from the enhancing components.3. Employ a Deuterated Internal Standard: This will track and correct for the signal enhancement.[8]
Poor peak shape (tailing or fronting) for this compound. Secondary Interactions: The polar N-oxide group may be interacting with active sites on the analytical column.[11]Column Overload: Injecting too high a concentration of the analyte.[11]Inappropriate Injection Solvent: The solvent used to dissolve the final extract may be too strong, causing peak distortion.[11]1. Optimize Mobile Phase: Adjust the pH or use mobile phase additives to minimize secondary interactions.[11]2. Use a HILIC Column: These columns are designed for polar analytes and can provide better peak shapes.[5]3. Reduce Injection Volume/Concentration: Check for column overload by injecting a more dilute sample.[11]4. Match Injection Solvent to Initial Mobile Phase: Reconstitute the final extract in a solvent that is of similar or weaker strength than the initial mobile phase.[11]
Inconsistent retention times for this compound. Matrix Effects on Chromatography: Components in the matrix may be altering the column chemistry or interacting with the analyte, affecting its retention.[12]1. Enhance Sample Cleanup: A cleaner sample is less likely to affect the column.[12]2. Use a Guard Column: This will protect the analytical column from strongly retained matrix components.3. Implement a Robust Column Washing Step: Ensure the column is thoroughly cleaned between injections.
Apparent conversion of this compound back to Chlorpheniramine. In-source Reduction/Instability: The N-oxide may be unstable under the MS source conditions or during sample preparation.[7]1. Optimize MS Source Parameters: Use the softest ionization conditions possible (e.g., lower source temperatures, appropriate cone voltage).[7]2. Maintain Neutral or Near-Neutral pH: Avoid acidic conditions during sample preparation and in the mobile phase, as this can promote instability.[7]3. Keep Samples Cool: Process and store samples at low temperatures to minimize degradation.

Quantitative Data Summary

While specific quantitative data for matrix effects on this compound is limited in the literature, the following table provides representative data for the parent compound, Chlorpheniramine, which can serve as a useful reference. It is important to note that due to its higher polarity, this compound may experience different, and potentially more pronounced, matrix effects.

Table 1: Representative Matrix Effect Data for Chlorpheniramine in Human Plasma

Sample Preparation MethodMatrix Effect (%)*Analyte Recovery (%)Reference
Liquid-Liquid Extraction (LLE)85 - 11070 - 90[12][13]
Solid-Phase Extraction (SPE)90 - 10580 - 95[12]
Protein Precipitation (PPT)60 - 120 (highly variable)> 90[10]

*Matrix Effect (%) = (Peak area in post-extraction spiked matrix / Peak area in neat solution) x 100. A value <100% indicates ion suppression, and a value >100% indicates ion enhancement.

Experimental Protocols

Evaluation of Matrix Effects: Post-Extraction Spike Method

This protocol provides a quantitative assessment of matrix effects.

Materials:

  • Blank biological matrix (e.g., human plasma)

  • This compound reference standard

  • Appropriate solvents for extraction and reconstitution

  • LC-MS/MS system

Procedure:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Prepare a standard solution of this compound in the reconstitution solvent at a known concentration (e.g., low, mid, and high QC levels).

    • Set B (Post-Extraction Spiked Matrix): Process blank matrix samples through the entire extraction procedure. In the final step, spike the resulting extract with the this compound reference standard to the same final concentration as Set A.

    • Set C (Pre-Extraction Spiked Matrix): Spike blank matrix with the this compound reference standard at the same concentration as Set A before starting the extraction procedure.

  • Analyze all three sets of samples by LC-MS/MS.

  • Calculate the Matrix Effect and Recovery:

    • Matrix Effect (%) = (Mean peak area of Set B / Mean peak area of Set A) x 100

    • Recovery (%) = (Mean peak area of Set C / Mean peak area of Set B) x 100

Interpretation:

  • A Matrix Effect value significantly different from 100% indicates ion suppression or enhancement.

  • Recovery values should be consistent and preferably high across the concentration range.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_calc Calculation A Set A: Neat Solution (Analyte in Solvent) Analysis_A Analyze Set A A->Analysis_A B_pre Blank Matrix Extraction Extraction B_pre->Extraction B_post Set B: Post-Extraction Spike (Spike After Extraction) Analysis_B Analyze Set B B_post->Analysis_B C_pre Spiked Matrix Extraction_C Extraction_C C_pre->Extraction_C Extraction C_post Set C: Pre-Extraction Spike (Spike Before Extraction) Analysis_C Analyze Set C C_post->Analysis_C Extraction->B_post Extraction_C->C_post Calc_ME Matrix Effect (%) = (Area B / Area A) * 100 Analysis_A->Calc_ME Analysis_B->Calc_ME Calc_Rec Recovery (%) = (Area C / Area B) * 100 Analysis_B->Calc_Rec Analysis_C->Calc_Rec start Plasma Sample + IS pretreat Pre-treatment (e.g., Acidification & Centrifugation) start->pretreat load Sample Loading pretreat->load condition SPE Cartridge Conditioning (Methanol -> Water) condition->load wash Washing (Remove Interferences) load->wash elute Elution (Collect Analyte) wash->elute evap Evaporation & Reconstitution elute->evap end Analysis by LC-MS/MS evap->end start Problem Observed (e.g., Poor Reproducibility, Inaccurate Results) eval_me Evaluate for Matrix Effects? (Post-Extraction Spike) start->eval_me no_me Matrix Effect Not Significant. Investigate Other Issues: - Instrument Performance - Standard Stability - Analyte Degradation eval_me->no_me No me_present Matrix Effect Confirmed (Ion Suppression or Enhancement) eval_me->me_present Yes improve_sp Improve Sample Preparation? (e.g., SPE, LLE) me_present->improve_sp optimize_lc Optimize Chromatography? (e.g., HILIC, Gradient) improve_sp->optimize_lc use_is Use Stable Isotope-Labeled Internal Standard? optimize_lc->use_is revalidate Re-evaluate Matrix Effects use_is->revalidate revalidate->me_present Still Present end Method Optimized revalidate->end Acceptable

References

Low recovery of Chlorpheniramine N-oxide during sample preparation.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Chlorpheniramine N-oxide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the common challenge of low analyte recovery during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its recovery a concern?

A1: this compound is a primary metabolite of Chlorpheniramine, a widely used antihistamine.[1] It is a tertiary amine N-oxide, which makes it more polar than its parent compound.[1][2] Accurate quantification of this metabolite is crucial for pharmacokinetic studies, drug metabolism research, and for impurity profiling in pharmaceutical formulations.[1] Low and inconsistent recovery during sample preparation can lead to underestimation of its concentration, affecting the reliability of experimental outcomes.[3]

Q2: What are the primary causes of low recovery of this compound?

A2: The low recovery of this compound can typically be attributed to one or more of the following factors:

  • Suboptimal Extraction Parameters: Incorrect choice of solvent, pH, or extraction technique (e.g., Solid-Phase Extraction, Liquid-Liquid Extraction) that does not account for the analyte's polarity and chemical nature.

  • Analyte Instability: Degradation of the N-oxide, which is susceptible to both chemical and thermal degradation. A key concern is its reduction back to the parent compound, Chlorpheniramine.[1][3]

  • Adsorptive Losses: The polar nature of the N-oxide can lead to its adsorption onto the surfaces of glass or plastic labware, especially if the containers are not properly treated (e.g., silanized).[3]

  • Matrix Effects: Interferences from components in the sample matrix (e.g., plasma, urine) can suppress the analytical signal or interfere with the extraction process.

Q3: How does pH critically affect the stability and extraction of this compound?

A3: pH is a critical parameter that governs both the stability and the extractability of this compound.

  • Stability: N-oxides can be unstable under strongly acidic or alkaline conditions, which can catalyze degradation.[4] It is generally recommended to work in a neutral to slightly acidic pH range to maintain stability.[3]

  • Extraction: The pH of the sample and solvents dictates the ionization state of the analyte. For Liquid-Liquid Extraction (LLE), the pH should be adjusted to neutralize the molecule, thereby increasing its partitioning into an organic solvent. For basic compounds like amines and their N-oxides, this typically means adjusting the pH to be at least 2 units above the pKa. Conversely, for Solid-Phase Extraction (SPE) using a cation-exchange mechanism, the pH must be adjusted to be acidic (at least 2 units below the pKa) to ensure the analyte is positively charged and can bind to the sorbent.[5]

Q4: Can this compound convert back to Chlorpheniramine during sample processing?

A4: Yes, the reduction of the N-oxide functional group back to the tertiary amine is a known and common issue for this class of compounds.[1] This can occur in the presence of reducing agents, certain metal ions, or even within biological matrices like hemolyzed plasma.[5][6] This conversion leads to an artificially low measurement of the N-oxide and a corresponding increase in the concentration of the parent drug, which can significantly skew metabolic data. It is crucial to use fresh solvents and minimize conditions that could facilitate this reduction.[5]

Troubleshooting Guides

Low recovery is often traced back to the specifics of the sample clean-up and extraction methodology. Below are targeted troubleshooting guides for the two most common techniques.

Guide 1: Troubleshooting Low Recovery in Solid-Phase Extraction (SPE)

Solid-phase extraction is a powerful technique for cleaning up complex samples, but its success depends on optimizing the interactions between the analyte, the sorbent, and the solvents.

dot

Caption: A diagram illustrating the standard five-step solid-phase extraction workflow.

Table 1: Troubleshooting Common SPE Issues for this compound Recovery

Symptom / Problem Potential Cause Recommended Solution
Analyte is in the flow-through (not retained on the cartridge) 1. Incorrect Sorbent: The chosen sorbent (e.g., standard reversed-phase C18) may not be retentive enough for the polar N-oxide. 2. Improper pH: The sample pH is not suitable for the retention mechanism (e.g., analyte is neutral when it needs to be charged for ion-exchange). 3. Loading Solvent Too Strong: The solvent in which the sample is dissolved is too strong and prevents the analyte from binding to the sorbent.[7]1. Switch to a Mixed-Mode or Ion-Exchange Sorbent: Use a sorbent with a cation-exchange function to strongly retain the basic analyte.[2] 2. Adjust Sample pH: For cation exchange, acidify the sample to a pH at least 2 units below the analyte's pKa to ensure it is fully protonated.[5] 3. Dilute the Sample: Dilute the sample with a weaker solvent (e.g., water or an aqueous buffer) before loading.[8]
Analyte is lost during the wash step 1. Wash Solvent is Too Strong: The wash solvent has sufficient polarity or organic content to elute the analyte along with the interferences.[9]1. Decrease Wash Solvent Strength: Reduce the percentage of organic solvent in the wash solution or use a less polar organic solvent. Perform tests to find a solvent that removes interferences without eluting the analyte.[9]
Analyte recovery from the elution step is low 1. Elution Solvent is Too Weak: The elution solvent is not strong enough to break the interaction between the analyte and the sorbent. 2. Insufficient Elution Volume: The volume of the elution solvent is not enough to move the entire band of analyte off the cartridge.1. Increase Elution Solvent Strength: For ion-exchange sorbents, use a solvent containing a counter-ion or adjust the pH to neutralize the analyte (e.g., add a small amount of ammonia). For reversed-phase, increase the organic percentage. 2. Increase Elution Volume: Try eluting with 2-3 separate, smaller aliquots of solvent and combine them.[8]
Poor reproducibility between samples 1. Cartridge Drying: The sorbent bed was allowed to dry out after the conditioning step and before sample loading. 2. Inconsistent Flow Rate: The flow rate during sample loading or elution is too high or varies between samples.1. Do Not Let Sorbent Dry: Ensure the sorbent bed remains wetted after conditioning. If it dries, re-condition it before loading the sample. 2. Control Flow Rate: Maintain a slow and consistent flow rate (e.g., 1-2 mL/min) using a vacuum manifold or positive pressure system.[9]
Guide 2: Troubleshooting Low Recovery in Liquid-Liquid Extraction (LLE)

LLE separates compounds based on their differential solubility in two immiscible liquids. For polar compounds like this compound, achieving high recovery requires careful selection of the solvent and precise control of pH.

dot

Caption: Decision-making process for optimizing the pH during liquid-liquid extraction of ionizable compounds.

Table 2: Troubleshooting Common LLE Issues for this compound Recovery

Symptom / Problem Potential Cause Recommended Solution
Low and inconsistent recovery 1. Incorrect Organic Solvent: The solvent is not polar enough to efficiently extract the polar N-oxide from the aqueous sample matrix. 2. Suboptimal pH: The pH of the aqueous phase is too low, causing the basic N-oxide to be protonated (charged) and remain in the aqueous layer.[10] 3. Insufficient Mixing/Contact Time: Inadequate mixing of the two phases prevents the analyte from partitioning efficiently.1. Select a More Polar Solvent: Use solvents like ethyl acetate (B1210297), dichloromethane (B109758) (DCM), or a mixture such as diethyl ether/DCM (e.g., 80:20 v/v).[11] 2. Increase Aqueous Phase pH: Adjust the sample pH to be basic (e.g., pH 9-11) using a buffer or dilute base (e.g., ammonium (B1175870) hydroxide) to ensure the N-oxide is in its neutral, more organic-soluble form.[10][11] 3. Optimize Mixing: Gently invert the extraction vessel for 2-5 minutes to ensure thorough mixing without causing an emulsion.
Emulsion formation (a third layer between the aqueous and organic phases) 1. Vigorous Shaking: Overly aggressive mixing increases the surface area between the phases, promoting emulsion.[12] 2. High Concentration of Surfactants: Biological samples (like plasma) contain lipids and proteins that can act as emulsifying agents.[12]1. Use Gentle Inversion: Instead of vigorous shaking, gently invert the tube multiple times.[12] 2. Break the Emulsion: Try adding a small amount of saturated brine (salting out), centrifuging the sample, or filtering through a phase separation paper.[12][13]
Analyte appears to degrade during extraction 1. Unstable pH: Exposure to a very high pH for an extended period might cause degradation. 2. Reactive Solvent: Using a solvent that is not fresh or contains reactive impurities (e.g., peroxides in aged ethers).1. Minimize Exposure Time: Perform the extraction promptly after pH adjustment. 2. Use High-Purity Solvents: Always use fresh, HPLC-grade or equivalent solvents.

Experimental Protocols

Protocol 1: Mixed-Mode Cation-Exchange SPE

This protocol is a robust starting point for extracting this compound from a biological matrix like plasma or urine.

  • Sample Pre-treatment:

    • Thaw the sample (e.g., 1 mL of plasma) to room temperature.

    • Add 2 mL of 2% formic acid in water to the sample.

    • Vortex for 30 seconds to mix and precipitate proteins.

    • Centrifuge at 4000 rpm for 10 minutes to pellet the precipitated proteins.

    • Collect the supernatant for loading onto the SPE cartridge.

  • SPE Cartridge Conditioning:

    • Select a mixed-mode strong cation-exchange SPE cartridge (e.g., 30 mg, 1 mL).

    • Pass 1 mL of methanol (B129727) through the cartridge.

    • Pass 1 mL of deionized water through the cartridge.

    • Equilibration: Pass 1 mL of 2% formic acid in water through the cartridge. Do not allow the sorbent to dry.

  • Sample Loading:

    • Load the pre-treated supernatant onto the conditioned SPE cartridge at a slow, steady flow rate of approximately 1 mL/min.

  • Washing:

    • Wash 1: Pass 1 mL of 0.1 M acetic acid through the cartridge to remove acidic and neutral interferences.

    • Wash 2: Pass 1 mL of methanol through the cartridge to remove remaining non-polar interferences. Dry the cartridge thoroughly under vacuum for 5 minutes.

  • Elution:

    • Elute the analyte by passing 1 mL of 5% ammonium hydroxide (B78521) in methanol through the cartridge into a clean collection tube.

    • The basic pH neutralizes the analyte, releasing it from the cation-exchange sorbent.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase used for your analytical method (e.g., HPLC-MS/MS).

Protocol 2: Liquid-Liquid Extraction (LLE)

This protocol provides a general method for extracting this compound from an aqueous sample.

  • Sample Preparation:

    • Pipette 1 mL of the sample (e.g., plasma) into a 15 mL polypropylene (B1209903) centrifuge tube.

    • Add the internal standard, if used.

  • pH Adjustment:

    • Add 100 µL of 1 M ammonium hydroxide to the sample to raise the pH to >10.

    • Vortex briefly for 10 seconds to mix.

  • Extraction:

    • Add 5 mL of the extraction solvent (e.g., ethyl acetate or a mixture of diethyl ether:dichloromethane 80:20, v/v).

    • Cap the tube and mix by gentle inversion on a rocker or rotator for 10 minutes. Avoid vigorous shaking to prevent emulsion formation.

  • Phase Separation:

    • Centrifuge the tube at 3000 rpm for 5 minutes to achieve a clean separation of the aqueous and organic layers.

  • Collection:

    • Carefully transfer the upper organic layer to a clean tube, being careful not to disturb the aqueous layer or any protein interface.

  • Dry-down and Reconstitution:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the appropriate mobile phase for analysis.

Summary of Quantitative Data

Table 3: Physicochemical Properties of Chlorpheniramine and its N-oxide

PropertyChlorpheniramineThis compoundData Implication for Extraction
Molecular Formula C₁₆H₁₉ClN₂[14]C₁₆H₁₉ClN₂O[15]The addition of oxygen increases polarity.
Molecular Weight ~274.79 g/mol [14]~290.79 g/mol [15]Relevant for mass spectrometry detection.
LogP (calculated) ~3.4[14]~2.8[15]The lower LogP of the N-oxide indicates it is more hydrophilic (polar) and less soluble in non-polar organic solvents than the parent drug.
Chemical Nature Tertiary Amine (Basic)Tertiary Amine N-oxide (Basic)Both are basic and can be retained by cation-exchange SPE. pH must be controlled to manage their ionization state during extraction.

Table 4: Recommended Organic Solvents for LLE of Polar Basic Analytes

SolventPolarity IndexKey Characteristics
Hexane 0.1Not Recommended. Too non-polar; will result in very poor recovery of the N-oxide.
Diethyl Ether 2.8Can be used, but may require mixing with a more polar solvent. Prone to peroxide formation.
Dichloromethane (DCM) 3.1Good choice for moderately polar compounds. Heavier than water.
Ethyl Acetate 4.4Recommended. A versatile solvent that is effective for extracting many polar metabolites.
Methyl tert-butyl ether (MTBE) 2.5A good alternative to diethyl ether, more stable and less prone to emulsion.

References

Technical Support Center: Optimization of Mobile Phase for Chlorpheniramine N-oxide Separation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for the successful separation of Chlorpheniramine (B86927) N-oxide from Chlorpheniramine and other related substances using reversed-phase high-performance liquid chromatography (RP-HPLC).

Frequently Asked Questions (FAQs)

Q1: I am observing poor or no retention for Chlorpheniramine N-oxide on my C18 column. What is the cause and how can I fix it?

A: This is a common issue when analyzing polar compounds like this compound on traditional non-polar stationary phases (like C18).[1] The analyte has a higher affinity for the polar mobile phase than the non-polar column packing, leading to it eluting very early, often near the void volume.

Solutions:

  • Decrease Mobile Phase Polarity: Reduce the percentage of the organic modifier (e.g., acetonitrile (B52724) or methanol) in your mobile phase. For highly polar compounds, you may need to operate under highly aqueous conditions (e.g., >95% water/buffer).[2]

  • Use a Polar-Embedded Column: Switch to a column specifically designed for retaining polar analytes. These columns have a polar functional group embedded in the alkyl chain (e.g., Aqua, Hydro, AQ type columns), which prevents phase collapse in 100% aqueous mobile phases and provides an alternative selectivity for polar compounds.[2][3]

  • Adjust Mobile Phase pH: Chlorpheniramine has pKa values of approximately 4.0 and 9.2.[4] The N-oxide will also have a basic nitrogen. Operating at a low pH (e.g., 2.5-3.5) using a buffer like phosphate (B84403) or an additive like formic acid or trifluoroacetic acid (TFA) will ensure the molecule is in a single, protonated (charged) state.[2][5] This can sometimes increase interaction with the stationary phase, but its primary benefit is ensuring consistent peak shape and retention.

  • Consider HILIC Chromatography: For very polar analytes where reversed-phase methods fail, Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful alternative. HILIC uses a polar stationary phase with a high-concentration organic mobile phase.

Q2: My Chlorpheniramine and this compound peaks are co-eluting or have poor resolution. How can I improve their separation?

A: Poor resolution between the parent drug and its N-oxide is common due to their structural similarity.[6] To improve separation, you need to alter the selectivity of your chromatographic system.

Solutions:

  • Optimize Organic Modifier Percentage: Systematically adjust the ratio of your organic modifier to the aqueous buffer. A shallower gradient or a lower isocratic percentage of the organic solvent will increase retention times and often provide more opportunity for the peaks to separate.

  • Change the Organic Modifier: If you are using acetonitrile, try substituting it with methanol, or vice-versa. Methanol and acetonitrile have different solvent properties and can alter the selectivity of the separation, changing the relative elution order or spacing of peaks.

  • Adjust Mobile Phase pH: A small change in pH can significantly impact the ionization state of the analytes, thereby altering their interaction with the stationary phase and improving resolution.[4][7] Conduct a pH study (e.g., from pH 3.0 to 4.5) to find the optimal separation window.

  • Use Ion-Pairing Agents: For charged basic molecules, adding an ion-pairing reagent (e.g., octane (B31449) sulfonate) to the mobile phase can dramatically increase retention and improve resolution.[1][8] However, these reagents can be difficult to remove from the column and may not be compatible with mass spectrometry (MS).

Q3: The peak shape for this compound is broad or shows significant tailing. What are the corrective actions?

A: Peak tailing for basic compounds like this compound is often caused by secondary interactions with active silanol (B1196071) groups on the silica (B1680970) backbone of the stationary phase.

Solutions:

  • Lower Mobile Phase pH: Operating at a low pH (e.g., 2.5-3.0) with a buffer or acid additive (TFA, formic acid) protonates the silanol groups, effectively "masking" them and minimizing these unwanted secondary interactions.[2]

  • Use a High-Purity, End-Capped Column: Modern, high-purity silica columns that are thoroughly end-capped have fewer free silanol groups and are less prone to causing peak tailing with basic analytes.

  • Match Sample Solvent to Mobile Phase: Dissolve your sample in a solvent that is weaker than or identical to your initial mobile phase. Injecting a sample in a much stronger solvent can cause band broadening and distorted peak shapes.

  • Reduce Analyte Mass on Column: Overloading the column can lead to peak tailing. Try injecting a smaller volume or a more dilute sample.

Troubleshooting Guide

Problem Probable Cause(s) Recommended Solution(s)
Poor Retention (Analyte elutes at or near void volume)1. Mobile phase is too strong (too much organic solvent). 2. Analyte is too polar for the stationary phase. 3. Column dewetting ("phase collapse") under highly aqueous conditions.1. Decrease the percentage of organic modifier (ACN or MeOH). 2. Use a column designed for polar analytes (e.g., polar-embedded phase).[3] 3. Ensure your column is compatible with >98% aqueous mobile phases if required.[2]
Poor Resolution (Peaks are not baseline separated)1. Insufficient selectivity between analytes. 2. Low column efficiency. 3. Mobile phase pH is not optimal.1. Adjust the organic modifier percentage or switch from ACN to MeOH. 2. Perform a pH study (e.g., pH 2.5, 3.0, 3.5, 4.0).[4] 3. Use a longer column or a column with smaller particles. 4. Consider adding an ion-pairing reagent.[8]
Peak Tailing 1. Secondary silanol interactions with the basic analyte.[2] 2. Column overload. 3. Mismatch between sample solvent and mobile phase.1. Lower the mobile phase pH to ~2.5-3.0 with a buffer or acid additive. 2. Use a modern, base-deactivated, end-capped column. 3. Reduce injection volume or sample concentration.
Split Peaks 1. Column is fouled or has a void at the inlet. 2. Sample solvent is much stronger than the mobile phase. 3. Analyte exists in multiple ionized forms at the mobile phase pH.1. Flush the column; if unresolved, replace the column. 2. Dissolve the sample in the initial mobile phase. 3. Buffer the mobile phase to a pH at least 1.5-2 units away from the analyte's pKa.[9]
Retention Time Drift 1. Inadequate column equilibration time. 2. Mobile phase composition is changing (e.g., evaporation). 3. Column temperature is fluctuating.1. Ensure the column is fully equilibrated between runs, especially with gradients. 2. Prepare fresh mobile phase daily and keep bottles capped. 3. Use a column thermostat to maintain a constant temperature.

Experimental Protocols & Data

Recommended Starting Protocol

This method is a robust starting point for the separation of Chlorpheniramine and this compound, adapted from established analytical procedures.[10]

  • Column: Cogent Bidentate C8™, 4µm, 100Å (4.6 x 150 mm) or equivalent high-purity, base-deactivated C8 or C18 column.

  • Mobile Phase A: 0.05% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.05% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 225 nm.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 95% A/5% B) to a concentration of approximately 5 µg/mL.

Gradient Program:

Time (minutes)% Mobile Phase A% Mobile Phase B
0.0955
20.05050
21.0595
25.0595
26.0955
30.0955
Data Presentation: Effect of Mobile Phase Parameters

The following tables summarize the expected impact of mobile phase variables on the separation of a basic polar compound like this compound.

Table 1: Effect of Acetonitrile (ACN) Percentage (Isocratic)

% ACN in Mobile PhaseRetention Time (k')Resolution (Rs)Peak Shape
40%LowPoorMay be broad
30%ModerateImprovedSymmetrical
20%HighGoodSymmetrical
10%Very HighExcellentSymmetrical

Table 2: Effect of Mobile Phase pH

pHRetention Time (k')Peak Shape (Tailing Factor, Tƒ)Rationale
6.0Variable / LowPoor (Tƒ > 1.5)Analyte may be partially ionized; silanol interactions are high.
4.0ModerateImproved (Tƒ ≈ 1.2)Analyte is fully protonated; silanol interactions are reduced.[4]
3.0High / StableExcellent (Tƒ ≈ 1.0)Analyte is stable in its protonated form; silanol activity is suppressed.[5]

Visualization of Optimization Workflow

The following diagram illustrates a logical workflow for optimizing the mobile phase for the separation of this compound.

MobilePhaseOptimization start Start: Initial Analysis (e.g., 50:50 ACN:Buffer, C18 Column) check_retention Is Retention Adequate? (k' > 2) start->check_retention adjust_organic Decrease % Organic Modifier (e.g., ACN or MeOH) check_retention->adjust_organic No check_resolution Is Resolution Adequate? (Rs > 1.5) check_retention->check_resolution Yes adjust_organic->check_retention end_fail Consider Alternative (HILIC, Polar-Embedded Column) adjust_organic->end_fail  If retention is still  poor at <5% organic adjust_selectivity Adjust Selectivity check_resolution->adjust_selectivity No check_shape Is Peak Shape Good? (Tailing Factor < 1.2) check_resolution->check_shape Yes change_organic Change Organic Modifier (ACN <=> MeOH) adjust_selectivity->change_organic adjust_ph Optimize Mobile Phase pH (e.g., 2.5 to 4.0) adjust_selectivity->adjust_ph change_organic->check_resolution adjust_ph->check_resolution adjust_ph_low Lower Mobile Phase pH (e.g., to 2.5-3.0) check_shape->adjust_ph_low No end_success Optimized Method check_shape->end_success Yes use_bds_column Use Base-Deactivated (End-Capped) Column adjust_ph_low->use_bds_column use_bds_column->check_shape

Caption: Logical workflow for HPLC mobile phase optimization.

References

Technical Support Center: Chlorpheniramine N-oxide Analysis by Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the polarity of Chlorpheniramine (B86927) N-oxide in reverse-phase high-performance liquid chromatography (RP-HPLC).

Frequently Asked Questions (FAQs)

Q1: Why is Chlorpheniramine N-oxide difficult to retain on a standard C18 column?

A1: this compound is a polar molecule due to the presence of the N-oxide functional group. In reverse-phase HPLC, the stationary phase (like C18) is nonpolar, while the mobile phase is polar. Nonpolar compounds are well retained through hydrophobic interactions with the stationary phase. However, polar compounds like this compound have a stronger affinity for the polar mobile phase and tend to elute very early, often near the void volume, resulting in poor retention.[1]

Q2: What causes poor peak shape (tailing) for this compound?

A2: Peak tailing for basic compounds like this compound in RP-HPLC is often caused by secondary interactions with the stationary phase.[2] The primary cause is the interaction between the positively charged analyte and residual acidic silanol (B1196071) groups (Si-OH) on the surface of silica-based columns.[2] These interactions create a secondary, stronger retention mechanism for a portion of the analyte molecules, leading to a "tail" on the peak. Additionally, if the mobile phase pH is close to the pKa of the analyte, it can exist in both ionized and non-ionized forms, leading to peak distortion.[3]

Q3: Can I use ion-pairing reagents to improve the retention of this compound?

A3: Yes, ion-pairing reagents can be used to increase the retention of polar, ionizable compounds like this compound. These reagents, such as alkyl sulfonates, are added to the mobile phase and pair with the ionized analyte, effectively increasing its hydrophobicity and interaction with the nonpolar stationary phase.[4] However, ion-pairing reagents can have drawbacks, including long column equilibration times and incompatibility with mass spectrometry (MS) detectors.[5]

Q4: What is Hydrophilic Interaction Chromatography (HILIC) and is it suitable for this compound analysis?

A4: HILIC is an alternative chromatographic technique that uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent and a small amount of water.[6] In HILIC, polar analytes are more strongly retained. This technique is well-suited for the analysis of very polar compounds that are difficult to retain in reverse-phase mode and can be a viable alternative for this compound analysis.

Troubleshooting Guides

Problem 1: Poor or No Retention of this compound

If you are experiencing little to no retention of your this compound peak, consider the following troubleshooting steps:

Troubleshooting Workflow for Poor Retention

start Poor Retention of This compound step1 Increase Aqueous Content in Mobile Phase start->step1 step2 Check Mobile Phase pH step1->step2 Not Sufficient end_good Retention Improved step1->end_good Successful step3 Consider Alternative Column step2->step3 Not Sufficient step2->end_good Successful step4 Use Ion-Pairing Reagents (if MS compatibility is not required) step3->step4 Not Sufficient step3->end_good Successful step4->end_good Successful end_bad Retention Still Poor step4->end_bad Not Sufficient

Caption: A logical workflow for troubleshooting poor retention of this compound.

Detailed Steps:

  • Adjust Mobile Phase Composition:

    • Increase the percentage of the aqueous component in your mobile phase (e.g., from 10% to 20% water/buffer). This will decrease the overall polarity of the mobile phase, promoting more interaction between the polar analyte and the nonpolar stationary phase.[7]

  • Modify Mobile Phase pH:

    • This compound is a basic compound. Adjusting the mobile phase pH to be at least 2 pH units away from its pKa will ensure it is in a single ionic state.[3] For basic compounds, a higher pH (e.g., > 8, if your column is stable at high pH) will make it less polar and can increase retention on a C18 column.[1]

  • Select an Appropriate Column:

    • Polar-Endcapped Columns: These columns have a modification to the stationary phase that shields the residual silanol groups, reducing undesirable secondary interactions and potentially improving retention of polar compounds.

    • Polar-Embedded Columns: These columns have a polar group embedded within the alkyl chain of the stationary phase, which can enhance the retention of polar analytes.

    • Columns with Higher Carbon Load: A higher carbon load can sometimes increase the retention of moderately polar compounds.[8]

Problem 2: Peak Tailing of this compound

If your this compound peak exhibits significant tailing, follow these steps to improve peak shape:

Troubleshooting Workflow for Peak Tailing

start Peak Tailing of This compound step1 Adjust Mobile Phase pH to Low Range (e.g., 2.5-3.5) start->step1 step2 Add a Competing Base to the Mobile Phase step1->step2 Not Sufficient end_good Peak Shape Improved step1->end_good Successful step3 Check for Column Overload step2->step3 Not Sufficient step2->end_good Successful step4 Use a High-Purity, Well-Endcapped Column step3->step4 Not Sufficient step3->end_good Successful step4->end_good Successful end_bad Tailing Persists step4->end_bad Not Sufficient

Caption: A systematic approach to troubleshooting peak tailing for this compound.

Detailed Steps:

  • Optimize Mobile Phase pH:

    • Operating at a low pH (e.g., 2.5 - 3.5) is often the most effective way to address peak tailing for basic compounds.[2] At this pH, the residual silanol groups on the silica (B1680970) surface are protonated (Si-OH) and less likely to interact with the positively charged analyte.[2]

  • Use a Mobile Phase Additive:

    • Add a competing base , such as triethylamine (B128534) (TEA), to the mobile phase at a low concentration (e.g., 0.1% v/v).[2] The competing base will preferentially interact with the active silanol sites, masking them from the analyte and improving peak shape.[2]

  • Check for Sample Overload:

    • Injecting too much sample can saturate the stationary phase and lead to asymmetrical peaks.[2] Try reducing the injection volume or diluting the sample to see if the peak shape improves.[2]

  • Evaluate Your Column:

    • Use a high-purity, well-endcapped C18 or C8 column . These columns have fewer active silanol groups, which minimizes the potential for secondary interactions.

    • If the column is old, it may be contaminated or the stationary phase may have degraded. Consider replacing the column.

Experimental Protocols

Method 1: Reverse-Phase HPLC with a C8 Column

This method is adapted from a procedure for the analysis of Chlorpheniramine Maleate and its impurities.[9]

Experimental Workflow

prep Prepare Mobile Phase and Sample Solution hplc_setup Set Up HPLC System (Column, Flow Rate, Detector) prep->hplc_setup equilibration Equilibrate Column hplc_setup->equilibration injection Inject Sample equilibration->injection analysis Acquire and Analyze Data injection->analysis

Caption: A general workflow for the HPLC analysis of this compound.

Chromatographic Conditions:

ParameterValue
Column Cogent Bidentate C8™, 4µm, 100Å, 4.6 x 150 mm[9]
Mobile Phase A 95% DI Water / 5% Acetonitrile (B52724) / 0.05% TFA (v/v)[9]
Mobile Phase B Acetonitrile / 0.05% TFA (v/v)[9]
Gradient 0-20 min: 0-15% B; 20-30 min: 15-30% B; 30-34 min: 30% B; 34-35 min: 30-0% B; 35-40 min: 0% B[9]
Flow Rate 1.0 mL/minute[9]
Injection Volume 10 µL[9]
Detection UV at 225 nm[9]
Sample Preparation Dissolve the sample in the initial mobile phase composition.

Procedure:

  • Mobile Phase Preparation: Prepare mobile phases A and B as described in the table. Filter and degas the mobile phases before use.

  • Sample Preparation: Accurately weigh and dissolve the this compound standard or sample in the initial mobile phase (95% Mobile Phase A) to the desired concentration.

  • HPLC System Setup: Install the specified column and set up the HPLC system with the chromatographic conditions listed above.

  • Column Equilibration: Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Injection and Data Acquisition: Inject the prepared sample and start the data acquisition.

Method 2: Reverse-Phase HPLC with a C18 Column and pH Control

This method is based on general principles for the analysis of basic compounds and a method for Chlorpheniramine.[10][11]

Chromatographic Conditions:

ParameterValue
Column C18, 5 µm, 4.6 x 250 mm (e.g., Phenomenex Luna)[10]
Mobile Phase Acetonitrile and 20 mM Potassium Phosphate (B84403) Buffer (pH adjusted to 3.0 with phosphoric acid) in a suitable ratio (e.g., 20:80 v/v).[10][11]
Elution Mode Isocratic
Flow Rate 1.0 mL/minute[10]
Injection Volume 20 µL
Column Temperature 30 °C[10]
Detection UV at 225 nm[11]
Sample Preparation Dissolve the sample in the mobile phase.

Procedure:

  • Mobile Phase Preparation: Prepare the phosphate buffer and adjust the pH to 3.0 with phosphoric acid. Mix with acetonitrile in the desired ratio. Filter and degas the mobile phase.

  • Sample Preparation: Prepare a standard or sample solution of this compound in the mobile phase.

  • HPLC System Setup: Set up the HPLC system with the specified column and chromatographic conditions.

  • Column Equilibration: Equilibrate the column with the mobile phase until a stable baseline is observed.

  • Injection and Data Acquisition: Inject the sample and acquire the chromatogram.

References

Minimizing degradation of Chlorpheniramine N-oxide during synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of Chlorpheniramine (B86927) N-oxide during its synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of Chlorpheniramine N-oxide, providing potential causes and recommended solutions.

Issue 1: Low or No Product Yield

Potential Cause Recommended Solution
Incomplete Reaction - Verify Reagent Stoichiometry: Ensure the correct molar ratio of the oxidizing agent to Chlorpheniramine is used. A common ratio for m-CPBA is 1:1.5 to 1:3.5.[1] - Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the starting material. - Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. A typical reaction time is 1-4 hours.[1]
Degradation of Product - Temperature Control: Maintain a low reaction temperature, typically between -20°C and 0°C, to minimize thermal degradation of the N-oxide.[1] - pH Control: The presence of a base, such as sodium bicarbonate, is crucial to neutralize acidic byproducts which can promote degradation.[1]
Inefficient Oxidizing Agent - Choice of Oxidant: m-Chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide are commonly used. m-CPBA is often preferred for its selectivity. - Purity of Oxidant: Use a fresh, high-purity oxidizing agent. The purity of commercial m-CPBA should be considered when calculating molar equivalents.
Loss During Work-up/Purification - Extraction: Ensure efficient extraction of the product from the aqueous layer. - Purification: Optimize the silica (B1680970) gel chromatography conditions (eluent composition) to prevent product loss. N-oxides can be highly polar and may require a more polar solvent system for elution.

Issue 2: Presence of Impurities in the Final Product

Impurity Potential Cause Recommended Solution
Unreacted Chlorpheniramine - Incomplete reaction.- Increase the molar excess of the oxidizing agent slightly. - Extend the reaction time, while carefully monitoring for the formation of other impurities.
Chlorpheniramine Di-N-Oxide - Over-oxidation of the product.- Use a controlled amount of the oxidizing agent. - Maintain a low reaction temperature to reduce the rate of further oxidation.
m-Chlorobenzoic acid (from m-CPBA) - Byproduct of the oxidation reaction.- During work-up, wash the organic layer with a basic solution (e.g., saturated sodium bicarbonate) to remove the acidic byproduct.
Other Oxidized Derivatives - Non-selective oxidation.- Use a more selective oxidizing agent like m-CPBA. - Optimize reaction conditions (temperature, solvent) to favor the formation of the desired N-oxide.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the synthesis of this compound?

A1: The recommended temperature range for the synthesis is between -20°C and 0°C, with -10°C being a commonly cited optimal temperature.[1] Low temperatures are crucial to minimize side reactions and prevent the degradation of the N-oxide product.

Q2: Which oxidizing agent is best for this synthesis?

A2: Both m-Chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide can be used for the N-oxidation of tertiary amines. However, m-CPBA is often preferred for its high selectivity, which can lead to a cleaner reaction profile with fewer byproducts.

Q3: Why is a base, like sodium bicarbonate, added to the reaction mixture?

A3: The oxidation of chlorpheniramine with a peracid like m-CPBA generates a carboxylic acid byproduct (m-chlorobenzoic acid). The base is added to neutralize this acidic byproduct. Maintaining a neutral to slightly basic pH helps to prevent the protonation and potential degradation of the amine oxide product.

Q4: How can I effectively purify the synthesized this compound?

A4: Silica gel column chromatography is the most common method for purifying this compound. A typical eluent system is a mixture of dichloromethane (B109758) and methanol (B129727) (e.g., 10:1 v/v).[1] Due to the polar nature of the N-oxide group, a polar solvent like methanol is necessary to elute the product from the silica gel.

Q5: What are the common degradation pathways for this compound during synthesis?

A5: The primary degradation pathways include:

  • Reduction: The N-oxide can be reduced back to the parent compound, Chlorpheniramine.

  • Over-oxidation: The product can be further oxidized to form byproducts such as Chlorpheniramine Di-N-Oxide.

  • Thermal Decomposition: Elevated temperatures can lead to the breakdown of the N-oxide.

Experimental Protocols

Synthesis of this compound using m-CPBA

This protocol is based on established laboratory procedures.

Materials:

  • Chlorpheniramine

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Methanol (CH₃OH)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Saturated sodium bicarbonate solution

  • Saturated brine solution

  • Silica gel for column chromatography

Procedure:

  • Dissolve Chlorpheniramine in dichloromethane in a round-bottom flask.

  • Cool the solution to -10°C in an ice-salt bath.

  • Add sodium bicarbonate to the cooled solution with stirring.

  • Slowly add m-CPBA portion-wise, maintaining the temperature at -10°C.

  • Stir the reaction mixture at -10°C for 2-4 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and saturated brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a dichloromethane:methanol eluent system.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This method is suitable for determining the purity of the synthesized this compound and identifying related impurities.

Parameter Condition
Column Octadecylsilane (C18)
Mobile Phase Acetonitrile and a buffer solution (e.g., ammonium (B1175870) phosphate)
Detection UV at 225 nm
Flow Rate 1.0 mL/min
Injection Volume 20 µL

Data Presentation

Table 1: Summary of a Reported Synthesis of this compound

Parameter Value
Starting Material Chlorpheniramine
Oxidizing Agent m-CPBA
Solvent Dichloromethane
Base Sodium Bicarbonate
Temperature -10°C
Reaction Time 2 hours
Yield 72.37%[1]
Purity (by HPLC) >97%[1]

Visualizations

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Start Chlorpheniramine in Dichloromethane Cool Cool to -10°C Start->Cool Add_Base Add Sodium Bicarbonate Cool->Add_Base Add_Oxidant Add m-CPBA Add_Base->Add_Oxidant React Stir for 2-4h at -10°C Add_Oxidant->React Monitor Monitor by TLC/HPLC React->Monitor Quench Quench with NaHCO₃ soln. Monitor->Quench Extract Separate Organic Layer Quench->Extract Wash Wash with NaHCO₃ & Brine Extract->Wash Dry Dry with Na₂SO₄ Wash->Dry Concentrate Concentrate Dry->Concentrate Chromatography Silica Gel Chromatography Concentrate->Chromatography Product This compound Chromatography->Product

Caption: Experimental workflow for the synthesis of this compound.

Degradation_Pathways Chlorpheniramine Chlorpheniramine Chlorpheniramine_N_oxide Chlorpheniramine N-oxide Chlorpheniramine->Chlorpheniramine_N_oxide Oxidation (m-CPBA, H₂O₂) Chlorpheniramine_N_oxide->Chlorpheniramine Reduction Chlorpheniramine_Di_N_Oxide Chlorpheniramine Di-N-Oxide Chlorpheniramine_N_oxide->Chlorpheniramine_Di_N_Oxide Over-oxidation

Caption: Key degradation pathways in this compound synthesis.

Troubleshooting_Logic Start Low Yield or High Impurity? Check_Reaction Review Reaction Conditions: - Temperature Control? - Correct Stoichiometry? - Adequate Reaction Time? Start->Check_Reaction Yes Check_Workup Review Work-up & Purification: - Inefficient Extraction? - Product Loss on Column? - Incomplete Removal of Byproducts? Start->Check_Workup No Optimize_Reaction Optimize Reaction: - Adjust Temperature - Modify Reagent Ratio - Change Reaction Time Check_Reaction->Optimize_Reaction Optimize_Purification Optimize Purification: - Adjust Eluent Polarity - Modify Washing Steps Check_Workup->Optimize_Purification Success Improved Yield and Purity Optimize_Reaction->Success Optimize_Purification->Success

Caption: Logical workflow for troubleshooting synthesis issues.

References

Troubleshooting low yield in Chlorpheniramine N-oxide synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of Chlorpheniramine (B86927) N-oxide.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges that can lead to low yields and other issues during the synthesis of Chlorpheniramine N-oxide.

1. My reaction yield is significantly lower than the reported 72.37%. What are the most likely causes?

Low yields in the N-oxidation of chlorpheniramine are often traced back to several key factors:

  • Incomplete Reaction: The oxidation may not have gone to completion. This can be due to insufficient oxidant, poor quality of the m-CPBA, or non-optimal reaction time.

  • Side Reactions: The oxidant, m-CPBA, can participate in side reactions, especially if the temperature is not properly controlled. These can include the formation of oximes or other oxidized derivatives.[1][2]

  • Product Degradation: The N-oxide product can be sensitive to the reaction and workup conditions. Exposure to strong acids or bases, or prolonged heating, can lead to degradation.

  • Issues During Workup and Purification: Product loss can occur during the aqueous wash steps if emulsions form or if the product has some water solubility. During chromatographic purification, the highly polar nature of the N-oxide can lead to strong adsorption on the silica (B1680970) gel, resulting in poor recovery.[3]

2. How can I tell if the reaction has gone to completion?

The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[4]

  • Procedure: Spot the reaction mixture on a TLC plate alongside a spot of the starting material (chlorpheniramine).

  • Interpretation: The reaction is complete when the spot corresponding to the starting material has disappeared. The product, this compound, is more polar and will have a lower Rf value than the starting amine.

3. I am observing multiple spots on my TLC plate after the reaction. What could these be?

The presence of multiple spots could indicate:

  • Unreacted Starting Material: A spot with the same Rf as your starting chlorpheniramine.

  • Desired Product: The this compound spot, which will be more polar (lower Rf).

  • By-products: m-Chlorobenzoic acid is a major byproduct of the reaction and is very polar.[5] Other potential side-products from over-oxidation or side reactions with the amine could also be present.[1][2]

4. What is the optimal temperature for the reaction and why is it so critical?

The recommended reaction temperature is -10°C.[4]

  • Importance of Low Temperature: m-CPBA oxidations can be exothermic.[6] Maintaining a low temperature is crucial to minimize side reactions.[4] Higher temperatures can lead to reduced selectivity and the formation of undesired by-products.[2]

5. I'm having trouble purifying the this compound by column chromatography. It seems to be sticking to the column. What can I do?

N-oxides are highly polar compounds and can interact strongly with the acidic silanol (B1196071) groups on the surface of silica gel, leading to poor elution and tailing peaks.[3][7]

  • Solvent System: A common eluent system is a mixture of dichloromethane (B109758) and methanol (B129727) (e.g., 10:1 v/v).[4] You may need to gradually increase the polarity by increasing the methanol percentage.

  • Deactivating the Silica Gel: To reduce the acidity of the silica gel, you can try adding a small amount of a basic modifier like triethylamine (B128534) or ammonia (B1221849) to the eluent. However, be cautious as basic conditions can potentially degrade the silica gel.[3]

  • Alternative Stationary Phases: If silica gel proves problematic, consider using a more inert stationary phase like alumina.[3]

6. During the workup, I'm getting a persistent emulsion. How can I break it?

Emulsions can form during the aqueous wash steps. To address this:

  • Addition of Brine: Washing with a saturated aqueous solution of sodium chloride (brine) can help to break emulsions by increasing the ionic strength of the aqueous phase.[4]

  • Centrifugation: If the emulsion is persistent, centrifuging the mixture can aid in phase separation.

  • Filtration through Celite: Passing the mixture through a pad of Celite can sometimes help to break up the emulsion.

Data Presentation

Table 1: Recommended Reaction Conditions for this compound Synthesis
ParameterRecommended ValueSource
Starting MaterialChlorpheniramine[4]
Oxidantm-Chloroperoxybenzoic acid (m-CPBA)[4]
BaseSodium bicarbonate[4]
SolventDichloromethane[4]
Temperature-10°C[4]
Reaction Time2 hours (monitored by TLC)[4]
Molar Ratio (Chlorpheniramine:m-CPBA)1 : 2.4[4]
Reported Yield72.37%[4]
Reported Purity97%[4]

Experimental Protocols

Synthesis of this compound

This protocol is based on a reported successful synthesis.[4]

Materials:

  • Chlorpheniramine (20 g)

  • Dichloromethane (200 mL)

  • Sodium bicarbonate (14.8 g)

  • m-Chloroperoxybenzoic acid (m-CPBA) (30.4 g)

  • Water

  • Saturated brine solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Eluent: Dichloromethane:Methanol (10:1 v/v)

Procedure:

  • Dissolve chlorpheniramine (20 g) in dichloromethane (200 mL) in a suitable reaction vessel.

  • Cool the solution to -10°C using an appropriate cooling bath.

  • Add sodium bicarbonate (14.8 g) to the cooled solution.

  • Slowly add m-CPBA (30.4 g) in portions, maintaining the temperature at -10°C.

  • Stir the reaction mixture at -10°C for 2 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • After the reaction is complete, add water (200 mL) to the reaction mixture and stir.

  • Separate the organic layer.

  • Wash the organic layer with saturated brine solution (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the dried organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a dichloromethane:methanol (10:1 v/v) eluent system to yield pure this compound.[4]

Visualizations

Experimental Workflow for this compound Synthesis

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification dissolve Dissolve Chlorpheniramine in Dichloromethane cool Cool to -10°C dissolve->cool add_base Add Sodium Bicarbonate cool->add_base add_oxidant Add m-CPBA add_base->add_oxidant react Stir at -10°C for 2h (Monitor by TLC) add_oxidant->react quench Quench with Water react->quench extract Separate Organic Layer quench->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate chromatography Silica Gel Column Chromatography (DCM:MeOH = 10:1) concentrate->chromatography product Pure this compound chromatography->product

Caption: Workflow for the synthesis of this compound.

Troubleshooting Low Yield in this compound Synthesis

troubleshooting_low_yield cluster_incomplete Troubleshooting Incomplete Reaction cluster_side_reactions Troubleshooting Side Reactions cluster_purification_issues Troubleshooting Purification start Low Yield Observed check_tlc Check TLC of Crude Product start->check_tlc adjust_eluent Increase Eluent Polarity start->adjust_eluent Product loss during purification? incomplete_reaction Incomplete Reaction? check_tlc->incomplete_reaction multiple_spots Multiple Spots? check_tlc->multiple_spots increase_time Increase Reaction Time incomplete_reaction->increase_time Yes check_mcpba Check m-CPBA Quality/Activity incomplete_reaction->check_mcpba Yes increase_oxidant Increase m-CPBA Stoichiometry incomplete_reaction->increase_oxidant Yes check_temp Verify Temperature Control (-10°C) multiple_spots->check_temp Yes slow_addition Ensure Slow Addition of m-CPBA multiple_spots->slow_addition Yes deactivate_silica Deactivate Silica Gel (e.g., with base) adjust_eluent->deactivate_silica alt_stationary_phase Use Alternative Stationary Phase (e.g., Alumina) deactivate_silica->alt_stationary_phase

Caption: Decision tree for troubleshooting low yield.

References

Technical Support Center: Chlorpheniramine N-oxide Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding purity issues with Chlorpheniramine N-oxide reference standards. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important as a reference standard?

This compound is a major metabolite and a primary degradation product of the first-generation antihistamine, Chlorpheniramine. As a reference standard, it is crucial for several analytical applications in pharmaceutical quality control, including:

  • Impurity Profiling: Quantifying the presence of this specific impurity in Chlorpheniramine drug substances and products.

  • Stability Studies: Monitoring the degradation of Chlorpheniramine under various environmental conditions.

  • Method Validation: Establishing the specificity and accuracy of analytical methods designed to analyze Chlorpheniramine.

Q2: What is the expected purity of a new this compound reference standard?

The purity of a new this compound reference standard should be high, typically above 95%. However, the exact purity can vary between different manufacturers and batches. It is essential to refer to the Certificate of Analysis (CoA) provided by the supplier for the specific purity value. For example, one commercially available batch showed an HPLC purity of 98.60%.

Q3: What are the common impurities that might be present in a this compound reference standard?

Impurities in a this compound reference standard can originate from the synthesis process or from degradation. Potential impurities may include:

  • Residual Chlorpheniramine: The starting material for the synthesis of the N-oxide.

  • Other Chlorpheniramine-related impurities: Such as desmethyl and didesmethyl derivatives of chlorpheniramine.

  • Solvents and reagents: Used during the synthesis and purification process.

  • Degradation products: Arising from the instability of the N-oxide itself.

Q4: How should this compound reference standards be stored to maintain their purity?

Proper storage is critical to prevent the degradation of the reference standard. The recommended storage condition is typically refrigeration at 2-8°C for long-term storage. It is also advisable to protect the standard from light, as exposure can accelerate decomposition. Always consult the manufacturer's instructions for specific storage recommendations.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound reference standards.

Issue 1: Extra peaks are observed in the chromatogram.

  • Possible Cause A: Contamination

    • Troubleshooting Steps:

      • Ensure that all glassware is scrupulously clean.

      • Use fresh, high-purity solvents and reagents for mobile phase and sample preparation.

      • Inject a blank (solvent) to check for contamination from the system or solvent.

  • Possible Cause B: Degradation of the standard

    • Troubleshooting Steps:

      • Verify the storage conditions and age of the reference standard.

      • Prepare a fresh solution of the standard and re-inject.

      • Consider performing a forced degradation study to identify potential degradation products.

  • Possible Cause C: Carryover from previous injections

    • Troubleshooting Steps:

      • Implement a robust needle wash procedure in the autosampler method.

      • Inject multiple blanks after a high-concentration sample to ensure the system is clean.

Issue 2: The peak for this compound is tailing or fronting.

  • Possible Cause A: Inappropriate mobile phase pH

    • Troubleshooting Steps:

      • This compound is a basic compound. Ensure the mobile phase pH is appropriate to maintain a consistent ionization state. A slightly acidic pH is often used.

      • Experiment with small adjustments to the mobile phase pH to improve peak shape.

  • Possible Cause B: Secondary interactions with the stationary phase

    • Troubleshooting Steps:

      • Use a high-quality, end-capped C18 column to minimize interactions with residual silanols.

      • Consider adding a competitive amine, such as triethylamine (B128534) (TEA), to the mobile phase at a low concentration (e.g., 0.1%) to block active sites on the stationary phase.

  • Possible Cause C: Column overload

    • Troubleshooting Steps:

      • Reduce the concentration of the sample being injected.

      • If necessary, reduce the injection volume.

Issue 3: Inconsistent peak areas or retention times.

  • Possible Cause A: System instability

    • Troubleshooting Steps:

      • Ensure the HPLC system is properly equilibrated with the mobile phase before starting the analysis.

      • Check for leaks in the system, particularly at fittings.

      • Monitor the pump pressure for any unusual fluctuations.

  • Possible Cause B: Sample degradation in the autosampler

    • Troubleshooting Steps:

      • If the autosampler is not temperature-controlled, prepare fresh samples more frequently.

      • If available, set the autosampler temperature to a cooler temperature (e.g., 4°C) to minimize degradation.

Quantitative Data

The following table summarizes typical data for a this compound reference standard based on a commercially available Certificate of Analysis.

ParameterTypical ValueNotes
Appearance Off-White Semi-SolidMay vary between suppliers.
HPLC Purity 98.60%Always refer to the batch-specific CoA.
Weight Loss by TGA 1.32%Indicates the presence of volatile components.
Potency 97.3%Calculated from purity and weight loss.
Solubility AcetonitrileConfirm solubility in your chosen diluent.

Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment of this compound

This method is a general guideline and may require optimization for your specific instrumentation and column.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    Time (min) %A %B
    0 95 5
    20 50 50
    25 50 50
    30 95 5

    | 35 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 225 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Sample Preparation: Dissolve the reference standard in the initial mobile phase composition to a concentration of approximately 0.1 mg/mL.

Protocol 2: Forced Degradation Study of this compound

This protocol provides a starting point for investigating the stability of this compound under various stress conditions. The goal is to achieve 5-20% degradation.

  • Acid Hydrolysis:

    • Dissolve the standard in 0.1 M HCl to a concentration of 1 mg/mL.

    • Incubate at 60°C and sample at various time points (e.g., 2, 4, 8, 24 hours).

    • Neutralize the samples with 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • Dissolve the standard in 0.1 M NaOH to a concentration of 1 mg/mL.

    • Incubate at 60°C and sample at various time points.

    • Neutralize the samples with 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • Dissolve the standard in a 3% solution of hydrogen peroxide to a concentration of 1 mg/mL.

    • Keep at room temperature and sample at various time points.

  • Thermal Degradation:

    • Store the solid reference standard in an oven at 80°C.

    • Sample at various time points, dissolve in a suitable solvent, and analyze by HPLC.

  • Photolytic Degradation:

    • Expose a solution of the standard (e.g., 1 mg/mL in methanol) to UV light (e.g., 254 nm).

    • Protect a control sample from light.

    • Sample at various time points and analyze by HPLC.

Visualizations

cluster_0 Chlorpheniramine Metabolism and Degradation Chlorpheniramine Chlorpheniramine N_Oxide This compound Chlorpheniramine->N_Oxide Oxidation (Metabolism/Degradation) Other_Metabolites Other Metabolites (e.g., desmethyl derivatives) Chlorpheniramine->Other_Metabolites Demethylation

Caption: Metabolic and degradation pathway of Chlorpheniramine.

cluster_1 Troubleshooting Workflow for Purity Issues Start Purity Issue Detected (e.g., extra peaks, poor peak shape) Check_System Check HPLC System (blank injection, pressure, leaks) Start->Check_System Check_Method Review Analytical Method (mobile phase, column, gradient) Start->Check_Method Check_Standard Evaluate Reference Standard (age, storage, fresh prep) Start->Check_Standard Problem_Identified Problem Identified and Resolved Check_System->Problem_Identified Check_Method->Problem_Identified Check_Standard->Problem_Identified

Caption: Troubleshooting workflow for this compound purity analysis.

cluster_2 Experimental Workflow for Purity Analysis Prep_Standard Prepare Reference Standard Solution Inject Inject Blank, Standard, and Samples Prep_Standard->Inject Prep_Mobile_Phase Prepare Mobile Phase Equilibrate Equilibrate HPLC System Prep_Mobile_Phase->Equilibrate Equilibrate->Inject Analyze Acquire and Analyze Data Inject->Analyze Report Report Results Analyze->Report

Caption: Experimental workflow for the purity analysis of this compound.

Technical Support Center: Achieving Baseline Separation of Chlorpheniramine Impurities Including N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to achieving baseline separation of chlorpheniramine (B86927) and its impurities, with a special focus on the critical N-oxide impurity.

Experimental Protocols

A validated HPLC method has been established for the high-resolution, baseline separation of chlorpheniramine and six of its specified impurities, including pheniramine, chlorpheniramine related compounds A, B, C, and D, and chlorpheniramine N-oxide.[1]

Sample Preparation:

Prepare a stock solution of chlorpheniramine maleate (B1232345) and its impurities at a concentration of 4.8 µg/mL in the mobile phase. For analyzing tablet formulations, an extract of a 4 mg chlorpheniramine maleate tablet can be prepared at a concentration of 2.4 mg/mL and spiked with the N-oxide impurity at a 0.1% level.[1]

Chromatographic Conditions:

ParameterSpecification
Column Cogent Bidentate C8™, 4µm, 100Å, 4.6 x 150 mm
Mobile Phase A 95% DI Water/ 5% Acetonitrile (B52724)/ 0.05% TFA (v/v)
Mobile Phase B Acetonitrile/ 0.05% TFA (v/v)
Gradient 0-20 min: 0-15% B; 20-30 min: 15-30% B; 30-34 min: 30% B; 34-35 min: 30-0% B; 35-40 min: 0% B
Flow Rate 1.0 mL/minute
Injection Volume 10 µL
Detection UV at 225 nm

Data Presentation

The following table summarizes the performance of different HPLC methods for the analysis of chlorpheniramine, providing a comparison of key validation parameters.

ParameterMethod 1Method 2Method 3Method 4
Linearity Range 200-500 µg/mL50-120% of test conc.2-10 µg/mL10-70 µg/mL
Correlation Coefficient (R²) 0.9990.9990.999>0.99
Accuracy (% Recovery) 98.12-101.53%98-102%99.41-101.82%97.9-102.8%
Precision (%RSD) < 2% (Repeatability)< 2% (Intra & Inter-day)0.24-1.50% (Intra & Inter-day)< 2.0%
Limit of Detection (LOD) Not ReportedNot Reported0.88 µg/mL (S-enantiomer), 1.31 µg/mL (R-enantiomer)Not Reported

Troubleshooting Guides

This section addresses specific issues you may encounter during the separation of chlorpheniramine and its impurities.

Issue 1: Poor resolution between chlorpheniramine and its N-oxide.

  • Question: My chlorpheniramine and N-oxide peaks are not baseline separated. What should I do?

  • Answer:

    • Mobile Phase pH Adjustment: The retention of basic compounds like chlorpheniramine and its N-oxide is highly dependent on the mobile phase pH.[2][3][4] A slight decrease in the mobile phase pH (e.g., from 3.0 to 2.8) can increase the retention of the N-oxide more than the parent compound, potentially improving resolution.

    • Gradient Optimization: Modify the gradient slope. A shallower gradient during the elution of the critical pair can increase the separation between them. Try decreasing the rate of increase of Mobile Phase B around the elution time of these two peaks.

    • Column Selection: If the above adjustments are insufficient, consider a column with a different selectivity. A column with a polar-embedded stationary phase may offer different interactions and improve the separation of the polar N-oxide from the parent drug.

Issue 2: Peak tailing, especially for the this compound peak.

  • Question: The N-oxide peak is showing significant tailing. How can I improve the peak shape?

  • Answer:

    • Silanol (B1196071) Interactions: Peak tailing for basic compounds is often caused by secondary interactions with residual silanol groups on the silica-based column packing.[5] Ensure the mobile phase pH is low enough (around 2.5-3.0 with an acid like TFA) to keep the silanol groups protonated and reduce these interactions.

    • Column Choice: Consider using a column with advanced end-capping or a hybrid particle technology designed to minimize silanol activity.

    • Sample Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample to see if the peak shape improves.

Issue 3: Co-elution of an unknown impurity with a known related substance.

  • Question: I have an unknown peak that is co-eluting with one of the known chlorpheniramine impurities. How can I resolve them?

  • Answer:

    • Change Organic Modifier: Switching the organic modifier in the mobile phase (e.g., from acetonitrile to methanol) can alter the selectivity of the separation and may resolve the co-eluting peaks.

    • Temperature Adjustment: Changing the column temperature can also affect selectivity. Try running the analysis at a slightly higher or lower temperature (e.g., 35°C or 25°C) to see if the peaks separate.

    • Use a Higher Efficiency Column: A column with a smaller particle size (e.g., a UPLC column) will provide higher efficiency and may be able to resolve closely eluting peaks.

Frequently Asked Questions (FAQs)

  • Q1: What is the chemical nature of this compound?

    • A1: this compound is a major metabolite of chlorpheniramine. Its IUPAC name is 3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine oxide, and its molecular formula is C16H19ClN2O.

  • Q2: Why is baseline separation of impurities important in pharmaceutical analysis?

    • A2: Baseline separation ensures that each compound is quantified accurately without interference from other components in the sample. This is critical for ensuring the safety and efficacy of pharmaceutical products as required by regulatory agencies.

  • Q3: Can this method be adapted for a UPLC system?

    • A3: Yes, the principles of this method can be adapted for a UPLC system to achieve faster analysis times and higher efficiency. This would typically involve using a sub-2 µm particle size column and adjusting the flow rate and gradient profile accordingly. A UPLC method using a BEH C18 column (2.1 x 50 mm, 1.7 µm) has been developed for the separation of chlorpheniramine and other active ingredients.[6]

  • Q4: What are forced degradation studies and why are they relevant?

    • A4: Forced degradation studies involve subjecting the drug substance to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products. These studies are crucial for developing stability-indicating methods that can separate the active pharmaceutical ingredient from all potential impurities and degradants that might be present in the final product.

Visualizations

Experimental_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Prepare Sample (4.8 µg/mL standards or 2.4 mg/mL tablet extract) inject Inject Sample (10 µL) prep_sample->inject prep_mp_a Prepare Mobile Phase A (95% H2O / 5% ACN / 0.05% TFA) hplc_system Equilibrate HPLC System (Cogent Bidentate C8 Column) prep_mp_a->hplc_system prep_mp_b Prepare Mobile Phase B (ACN / 0.05% TFA) prep_mp_b->hplc_system hplc_system->inject gradient Run Gradient Program (0-30% B over 30 min) inject->gradient detect Detect at 225 nm gradient->detect integrate Integrate Peaks detect->integrate quantify Quantify Impurities integrate->quantify report Generate Report quantify->report

Caption: Experimental workflow for the HPLC analysis of chlorpheniramine and its impurities.

Troubleshooting_Workflow start Chromatographic Issue Observed q_peak_shape Is it a peak shape issue (e.g., tailing)? start->q_peak_shape q_resolution Is it a resolution issue (e.g., co-elution)? q_peak_shape->q_resolution No a_tailing_ph Adjust Mobile Phase pH (Lower pH to protonate silanols) q_peak_shape->a_tailing_ph Yes a_res_gradient Optimize Gradient (Shallower slope) q_resolution->a_res_gradient Yes a_tailing_column Use a column with low silanol activity a_tailing_ph->a_tailing_column a_tailing_conc Reduce sample concentration a_tailing_column->a_tailing_conc end Problem Resolved a_tailing_conc->end a_res_solvent Change Organic Modifier (e.g., ACN to MeOH) a_res_gradient->a_res_solvent a_res_column Try a column with different selectivity a_res_solvent->a_res_column a_res_column->end

Caption: A logical workflow for troubleshooting common HPLC issues.

References

Validation & Comparative

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for the Quantification of Chlorpheniramine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of various High-Performance Liquid Chromatography (HPLC) methods for the accurate quantification of Chlorpheniramine (B86927) N-oxide, a significant metabolite and degradation product of Chlorpheniramine. The methodologies presented are based on established and validated analytical practices, designed to meet the stringent requirements of pharmaceutical quality control and research. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust analytical procedures for this compound.

Chlorpheniramine N-oxide is a critical analyte in the quality assessment of Chlorpheniramine maleate (B1232345), an active pharmaceutical ingredient (API) in numerous over-the-counter antihistamine medications. Regulatory guidelines often necessitate the monitoring and quantification of this impurity to ensure the safety and efficacy of the final drug product. The following sections detail and compare different HPLC methodologies, providing experimental data and protocols to aid in the selection and implementation of a suitable analytical method.

Comparative Analysis of HPLC Methodologies

The successful separation and quantification of this compound from its parent compound and other related substances are paramount. The choice of chromatographic conditions, including the stationary phase, mobile phase composition, and detector wavelength, significantly influences the method's performance. Below is a comparison of different HPLC methods derived from the literature.

Table 1: Comparison of HPLC Chromatographic Conditions

ParameterMethod 1Method 2Method 3
Stationary Phase (Column) Cogent Bidentate C8™, 4µm, 100Å, 4.6 x 150 mm[1]Ultimate XDB-C18[2][3]Gemini C-18, 5 µm, 25 cm x 0.46 cm[4]
Mobile Phase A: 95% DI Water/ 5% Acetonitrile (B52724)/ 0.05% TFA (v/v)B: Acetonitrile/ 0.05% TFA (v/v)[1]80:20 v/v NH₄H₂PO₄ (pH 3.0) : acetonitrile[2]3.4 g potassium dihydrogen phosphate (B84403) and 1.5 g octane (B31449) sulphonate sodium salt in 450 ml of water mixed with 550 ml of acetonitrile[4]
Elution Mode Gradient[1]Isocratic[2]Isocratic[4]
Flow Rate 1.0 mL/min[1][2][4]1.0 mL/min[2][3]1.0 mL/min[4]
Detection Wavelength 225 nm[1][2]225 nm[2][3]214 nm[4]
Injection Volume 10 µL[1]20 µL[2][3]50 µL[4]
Column Temperature Not Specified35 °C[3]30 °C[4]

Table 2: Comparison of Method Validation Parameters

ParameterMethod A (General)Method B (in Human Plasma)Method C (for CPM and related substances)
Linearity Range 2-30 µg/mL[5]2.0–550.0 ng mL−1[6]0.00005 to 0.002 mg/ml[4]
Correlation Coefficient (R²) 0.999[5]0.995[6]> 0.99[7]
Accuracy (% Recovery) 98.12% to 101.53%[5]87.9–96.4%[6]97.9–102.8 %[7]
Precision (% RSD) <1% (Repeatability)[2]Intra-day: 4.1–5.0%Inter-day: 4.9–5.6%[6]< 2.0 %[7]
Limit of Detection (LOD) Not Specified0.4 ng mL−1[6]1.444 × 10−2 µg/mL (for CPM)[7]
Limit of Quantification (LOQ) Not Specified2.0 ng mL−1[6]4.376 × 10−2 µg/mL (for CPM)[7]

Experimental Workflow and Protocols

The validation of an HPLC method for this compound quantification follows a structured workflow to ensure the method is suitable for its intended purpose. This process, as outlined by the International Council for Harmonisation (ICH) guidelines, involves assessing various parameters to demonstrate the method's reliability and accuracy.

HPLC_Validation_Workflow cluster_prep Preparation cluster_method_dev Method Development & Optimization cluster_validation Method Validation cluster_analysis Analysis & Reporting Standard_Prep Standard Preparation Chrom_Conditions Chromatographic Conditions Optimization Standard_Prep->Chrom_Conditions Sample_Prep Sample Preparation Sample_Prep->Chrom_Conditions System_Suitability System Suitability Chrom_Conditions->System_Suitability Specificity Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Data_Analysis Data Analysis Robustness->Data_Analysis System_Suitability->Specificity Report Validation Report Generation Data_Analysis->Report

Caption: Workflow for HPLC Method Validation.

The following protocols are representative of the procedures used in the validation of an HPLC method for this compound.

1. Preparation of Standard and Sample Solutions

  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the expected concentration range of the analyte in the samples.

  • Sample Solution: For drug formulations, a sample equivalent to a specific amount of Chlorpheniramine maleate is dissolved in the mobile phase, sonicated to ensure complete dissolution, and filtered through a 0.45 µm filter before injection.[4]

2. Chromatographic System and Conditions

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A reversed-phase C18 or C8 column is commonly used.[1][2][4]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typical.[2][4][8] The pH of the aqueous phase is adjusted to optimize the separation.

  • Flow Rate: A flow rate of 1.0 mL/min is frequently employed.[1][2][4]

  • Detection: UV detection at a wavelength where this compound has significant absorbance, such as 225 nm, is common.[1][2][3]

3. Method Validation Protocol

  • System Suitability: Before sample analysis, the chromatographic system's performance is evaluated by injecting a standard solution multiple times. Parameters such as peak area relative standard deviation (RSD), theoretical plates, and tailing factor are assessed to ensure the system is operating correctly. The resolution between Chlorpheniramine and its N-oxide peak should be greater than 2.0.[2]

  • Specificity: The method's ability to differentiate and quantify the analyte in the presence of other components is determined. This is often assessed through forced degradation studies, where the drug substance is exposed to stress conditions like acid, base, oxidation, heat, and light to generate potential degradation products.[2]

  • Linearity: The linearity of the method is evaluated by analyzing a series of standard solutions at different concentrations. A calibration curve of peak area versus concentration is plotted, and the correlation coefficient (R²) is calculated.

  • Accuracy: The accuracy is determined by the recovery of a known amount of analyte spiked into a placebo or sample matrix. This is typically performed at three different concentration levels.

  • Precision: The precision of the method is assessed at two levels:

    • Repeatability (Intra-day precision): The analysis of multiple samples of the same homogenous lot within the same day and by the same analyst.

    • Intermediate Precision (Inter-day precision): The analysis of the same sample on different days, by different analysts, or with different equipment. The results are expressed as the RSD.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be detected but not necessarily quantified. The LOQ is the lowest concentration that can be determined with acceptable precision and accuracy. These are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

  • Robustness: The robustness of the method is evaluated by making small, deliberate variations in the chromatographic conditions, such as the mobile phase composition, pH, flow rate, and column temperature, and observing the effect on the results.[7]

This guide provides a framework for understanding and comparing HPLC methods for the quantification of this compound. The selection of a specific method will depend on the specific application, available instrumentation, and regulatory requirements. It is essential to perform a thorough method validation to ensure the chosen method is reliable and suitable for its intended use.

References

Comparative analysis of Chlorpheniramine and Chlorpheniramine N-oxide activity.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Pharmacological Activity of Chlorpheniramine (B86927) and its N-oxide Metabolite

This guide provides a detailed comparative analysis of the antihistaminic and anticholinergic activities of the first-generation H1 receptor antagonist, Chlorpheniramine, and its primary metabolite, Chlorpheniramine N-oxide. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the pharmacological profiles of these two compounds.

Introduction

Chlorpheniramine is a potent alkylamine antihistamine widely used in the treatment of allergic conditions. It functions primarily as an inverse agonist at the histamine (B1213489) H1 receptor, mitigating the effects of histamine release.[1] Like many first-generation antihistamines, Chlorpheniramine is known to cross the blood-brain barrier, leading to sedative effects, and also exhibits anticholinergic (muscarinic receptor antagonist) activity.[2][3]

Chlorpheniramine is extensively metabolized in the liver, with one of its major metabolites being this compound.[4][5] This metabolite is formed through the N-oxygenation of the tertiary amine in Chlorpheniramine, a reaction primarily catalyzed by flavin-containing monooxygenase (FMO) enzymes.[4] The addition of the N-oxide functional group can significantly alter the physicochemical and pharmacological properties of the parent compound.

Comparative Pharmacological Activity

Data Presentation

The following tables summarize the available quantitative data for the antihistaminic and anticholinergic activities of Chlorpheniramine. No quantitative data for this compound was found in the reviewed literature.

Table 1: Antihistaminic Activity of Chlorpheniramine

CompoundReceptorParameterValueReference
ChlorpheniramineHistamine H1Ki3.2 nM[5]

Table 2: Anticholinergic Activity of Chlorpheniramine

CompoundAssayParameterValueReference
ChlorpheniramineInhibition of methacholine-induced mucin secretion in human nasal mucosaED504.63 µM[6]

Signaling Pathway

Chlorpheniramine exerts its primary effect by blocking the histamine H1 receptor. The binding of histamine to the H1 receptor, a G-protein coupled receptor (GPCR), activates the Gq/11 signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling pathway ultimately leads to the physiological effects of histamine, such as smooth muscle contraction and increased vascular permeability. Chlorpheniramine, by acting as an inverse agonist, prevents this cascade.

Histamine_H1_Receptor_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol H1R Histamine H1 Receptor Gq Gq/11 Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ (intracellular) Response Cellular Response (e.g., smooth muscle contraction) Ca->Response PKC->Response Phosphorylates targets ER->Ca Releases Histamine Histamine Histamine->H1R Binds Chlorpheniramine Chlorpheniramine Chlorpheniramine->H1R Blocks

Histamine H1 Receptor Signaling Pathway

Experimental Protocols

The following are detailed methodologies for key experiments that can be used to compare the antihistaminic and anticholinergic activities of Chlorpheniramine and this compound.

Histamine H1 Receptor Binding Assay (Radioligand Competition Assay)

This in vitro assay determines the binding affinity (Ki) of a test compound for the histamine H1 receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Cell Membranes: Membranes prepared from cell lines (e.g., HEK293 or CHO cells) stably expressing the human histamine H1 receptor.

  • Radioligand: [³H]-Pyrilamine (a selective H1 antagonist).

  • Test Compounds: Chlorpheniramine and this compound.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled H1 antagonist (e.g., 10 µM Mianserin).

  • Scintillation Cocktail.

  • Glass fiber filters.

  • 96-well microplates.

Procedure:

  • Membrane Preparation: Cell membranes expressing the H1 receptor are thawed on ice and diluted in assay buffer to a predetermined optimal protein concentration.

  • Assay Setup: In a 96-well microplate, add the following in triplicate:

    • Total Binding: Assay buffer, [³H]-Pyrilamine, and cell membrane suspension.

    • Non-specific Binding: Non-specific binding control, [³H]-Pyrilamine, and cell membrane suspension.

    • Competition: Serial dilutions of the test compound (Chlorpheniramine or this compound), [³H]-Pyrilamine, and cell membrane suspension.

  • Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

H1_Binding_Assay_Workflow A Prepare H1 Receptor-Expressing Cell Membranes B Set up 96-well plate: - Total Binding - Non-specific Binding - Competition (Test Compounds) A->B D Incubate at RT for 60 min B->D C Add [³H]-Pyrilamine (Radioligand) C->B E Filter through Glass Fiber Filters D->E F Wash Filters with Cold Buffer E->F G Scintillation Counting F->G H Data Analysis: Calculate IC₅₀ and Kᵢ G->H

H1 Receptor Binding Assay Workflow

Muscarinic Receptor Binding Assay (Radioligand Competition Assay)

This in vitro assay determines the binding affinity (Ki) of a test compound for muscarinic acetylcholine (B1216132) receptors, providing a measure of its anticholinergic activity.

Materials:

  • Receptor Source: Homogenates of tissues rich in muscarinic receptors (e.g., rat brain cortex) or cell membranes from cell lines expressing specific muscarinic receptor subtypes.

  • Radioligand: [³H]-Quinuclidinyl benzilate ([³H]-QNB), a non-selective muscarinic antagonist.

  • Test Compounds: Chlorpheniramine and this compound.

  • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.

  • Wash Buffer: Ice-cold PBS.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled muscarinic antagonist (e.g., 1 µM Atropine).

  • Scintillation Cocktail.

  • Glass fiber filters.

  • 96-well microplates.

Procedure:

  • Membrane/Homogenate Preparation: The receptor source is prepared and diluted in assay buffer to an optimal protein concentration.

  • Assay Setup: In a 96-well microplate, add the following in triplicate:

    • Total Binding: Assay buffer, [³H]-QNB, and membrane/homogenate suspension.

    • Non-specific Binding: Non-specific binding control, [³H]-QNB, and membrane/homogenate suspension.

    • Competition: Serial dilutions of the test compound (Chlorpheniramine or this compound), [³H]-QNB, and membrane/homogenate suspension.

  • Incubation: Incubate the plate at 37°C for 60 minutes.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter.

  • Washing: Wash the filters multiple times with ice-cold wash buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity.

  • Data Analysis: Determine the IC50 and calculate the Ki value as described for the H1 receptor binding assay.

Muscarinic_Binding_Assay_Workflow A Prepare Muscarinic Receptor-Rich Membranes/Homogenates B Set up 96-well plate: - Total Binding - Non-specific Binding - Competition (Test Compounds) A->B D Incubate at 37°C for 60 min B->D C Add [³H]-QNB (Radioligand) C->B E Filter through Glass Fiber Filters D->E F Wash Filters with Cold Buffer E->F G Scintillation Counting F->G H Data Analysis: Calculate IC₅₀ and Kᵢ G->H

Muscarinic Receptor Binding Assay Workflow

Conclusion

Chlorpheniramine is a well-characterized first-generation antihistamine with potent H1 receptor antagonist activity and discernible anticholinergic effects. Its major metabolite, this compound, appears to have significantly reduced or negligible antihistaminic activity. The lack of quantitative binding data for this compound in the current literature highlights a gap in the full pharmacological understanding of Chlorpheniramine's metabolic fate. Further in vitro and in vivo studies are warranted to definitively quantify the antihistaminic and anticholinergic activities of this compound and to fully elucidate its contribution, or lack thereof, to the overall pharmacological and toxicological profile of Chlorpheniramine.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Chlorpheniramine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The primary focus is on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Mass Spectrometry (LC-MS), as these are common techniques for the analysis of pharmaceutical compounds and their metabolites.

Data Presentation: A Comparative Overview of Method Performance

The following table summarizes the quantitative performance data from validated analytical methods for Chlorpheniramine (B86927). This data is presented to illustrate the typical performance characteristics of each technique. It is important to note that while these methods are capable of detecting Chlorpheniramine N-oxide, the specific performance metrics for the N-oxide itself may vary.

ParameterHPLC-UV MethodLC-MS/MS Method
Linearity Range 2-500 µg/mL[1][2]0.05-50 ng/mL[3][4][5]
Correlation Coefficient (R²) >0.999[1][2]>0.999[4][5]
Accuracy (% Recovery) 98.12-102.8%[1][6]99.1-106.6%[4][5]
Precision (%RSD) < 2.0% (Intra- & Inter-day)[1][6]< 9.0% (Intra- & Inter-batch)[4][5]
Limit of Detection (LOD) 0.88 µg/mL[1]Not explicitly reported, but LLOQ is very low.
Lower Limit of Quantification (LLOQ) 2.2 µg/mL[7]0.025 - 0.5 ng/mL[3][4]

Experimental Protocols

Detailed methodologies are crucial for the replication and cross-validation of analytical results. Below are representative experimental protocols for the key methods discussed.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of Chlorpheniramine and the separation of its related substances, including this compound, in bulk drug and pharmaceutical formulations.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: Cogent Bidentate C8™, 4µm, 100Å, 4.6 x 150 mm.[8]

  • Mobile Phase:

    • Solvent A: 95% DI Water/ 5% Acetonitrile/ 0.05% TFA (v/v)[8]

    • Solvent B: Acetonitrile/ 0.05% TFA (v/v)[8]

  • Gradient: A typical gradient would be from 0% B to 30% B over 30 minutes.[8]

  • Flow Rate: 1.0 mL/minute.[8]

  • Detection: UV at 225 nm.[8]

  • Injection Volume: 10 µL.[8]

  • Sample Preparation: The sample, containing Chlorpheniramine and its impurities, is dissolved in the mobile phase to a suitable concentration.[8]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method is highly sensitive and selective, making it ideal for the quantification of Chlorpheniramine and its metabolites, including the N-oxide, in biological matrices such as human plasma.

  • Instrumentation: An LC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column: Gemini Phenomenex C8, 5 µm, 50 x 4.6 mm i.d.[4][5]

  • Mobile Phase: A gradient of methanol (B129727) and 2.5 mM NH4OH.[4][5]

  • Gradient: 35% to 90% methanol over 5 minutes.[4][5]

  • Flow Rate: 0.3 mL/min (typical for LC-MS applications).[3]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[3]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification.

  • Sample Preparation (from human plasma):

    • Spike 500 µL of human plasma with an internal standard.[3]

    • Basify the sample with 100 µL of 0.1 M Sodium Hydroxide.[3]

    • Perform a liquid-liquid extraction with 2 mL of diethyl ether.[3]

    • Centrifuge to separate the layers.[3]

    • Evaporate the organic layer to dryness.[3]

    • Reconstitute the residue in 200 µL of the reconstitution solution (e.g., 50:50 Methanol:Water).[3]

Mandatory Visualization

The following diagrams illustrate the logical workflow for cross-validating analytical methods and a simplified metabolic pathway for Chlorpheniramine.

cross_validation_workflow cluster_originating_lab Originating Laboratory cluster_receiving_lab Receiving Laboratory lab1_protocol Define Method Protocol lab1_validation Perform Full Method Validation (ICH Q2) lab1_protocol->lab1_validation lab1_analysis Analyze Cross-Validation Samples lab1_validation->lab1_analysis compare_results Compare Results & Statistical Analysis lab1_analysis->compare_results lab2_protocol Review and Adopt Method Protocol lab2_validation Perform Partial Method Validation / Verification lab2_protocol->lab2_validation lab2_analysis Analyze Cross-Validation Samples lab2_validation->lab2_analysis lab2_analysis->compare_results start Start: Method Transfer start->lab1_protocol start->lab2_protocol acceptance_criteria Acceptance Criteria Met? compare_results->acceptance_criteria pass Method Cross-Validation Successful acceptance_criteria->pass Yes fail Investigate Discrepancies & Re-evaluate acceptance_criteria->fail No fail->lab1_protocol

Caption: Workflow for inter-laboratory cross-validation of an analytical method.

metabolic_pathway chlorpheniramine Chlorpheniramine n_oxide Chlorpheniramine N-oxide chlorpheniramine->n_oxide N-Oxygenation (FMOs) demethylated Demethylated Metabolites chlorpheniramine->demethylated N-Demethylation (CYPs) other Other Metabolites demethylated->other

Caption: Simplified metabolic pathway of Chlorpheniramine.

References

A Comparative Guide to HPLC Column Performance for Chlorpheniramine N-oxide Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting the optimal High-Performance Liquid Chromatography (HPLC) column is a critical step in developing robust and reliable analytical methods for pharmaceutical compounds and their metabolites. This guide provides a comparative overview of the analytical performance of different HPLC columns for the analysis of Chlorpheniramine (B86927) N-oxide, a key metabolite of the first-generation antihistamine, chlorpheniramine.

This comparison synthesizes data from various studies to aid in the selection of a suitable stationary phase for the separation and quantification of Chlorpheniramine N-oxide from its parent drug and other related impurities.

Comparative Analysis of Column Performance

The selection of an appropriate HPLC column is paramount for achieving desired selectivity, resolution, and sensitivity. Below is a summary of the performance of different column chemistries in the analysis of chlorpheniramine and its related compounds, including the N-oxide.

Column TypeKey Performance CharacteristicsLimit of Detection (LOD)Limit of Quantification (LOQ)
Cogent Bidentate C8™ Provides high-resolution baseline separation of Chlorpheniramine and its six specified impurities, including the N-oxide.[1]Not SpecifiedNot Specified
ZIC®-HILIC Investigated for the separation of chlorpheniramine maleate (B1232345), demonstrating a mixed-mode separation mechanism based on hydrophobicity and cation interactions.[2]0.015 µg/mL (ZIC1)[2]0.052 µg/mL (ZIC1)[2]
0.023 µg/mL (ZIC5)[2]0.080 µg/mL (ZIC5)[2]
Reversed-Phase C18 A standard choice for reversed-phase chromatography, often used as a benchmark for comparison.[3] In some cases, separation from impurities may be insufficient.[4]Not SpecifiedNot Specified
Phenyl Columns Offer alternative selectivity to C18 columns, particularly for aromatic compounds, through π-π interactions.[4][5] These interactions can be modulated by the choice of organic modifier in the mobile phase.[5]Not SpecifiedNot Specified
Perfluorinated Phase Exhibits unique selectivity with both reversed-phase and normal-phase-like characteristics, showing high retention for amine compounds at higher organic solvent percentages.[3]Not SpecifiedNot Specified
Polar Embedded Phase (Amide) A type of reversed-phase column with a polar group embedded in the alkyl chain, offering different selectivity compared to traditional C18 columns.[3]Not SpecifiedNot Specified
Cyano Phase Can be used in both reversed-phase and normal-phase modes, providing different selectivity profiles.[3]Not SpecifiedNot Specified
Coresep 100 Mixed-Mode Demonstrates high efficiency and good peak shape for both acidic and basic analytes, eliminating the need for ion-pairing reagents.[6]Not SpecifiedNot Specified
Newcrom R1 A special reverse-phase column with low silanol (B1196071) activity, suitable for the analysis of chlorpheniramine maleate.[7]Not SpecifiedNot Specified

Experimental Protocols

Detailed methodologies are crucial for replicating and adapting analytical methods. Below are protocols from cited literature for the analysis of chlorpheniramine and its impurities.

Method 1: Analysis of Chlorpheniramine Maleate Organic Impurities using Cogent Bidentate C8™[1]
  • Column: Cogent Bidentate C8™, 4µm, 100Å, 4.6 x 150 mm

  • Mobile Phase A: 95% DI Water/ 5% Acetonitrile (B52724)/ 0.05% TFA (v/v)

  • Mobile Phase B: Acetonitrile/ 0.05% TFA (v/v)

  • Gradient:

    Time (Minutes) %B
    0 0
    20 15
    30 30
    34 30
    35 0

    | 40 | 0 |

  • Flow Rate: 1.0 mL/minute

  • Injection Volume: 10µL

  • Detection: UV at 225 nm

  • Sample Preparation: A solution containing 4.8 µg/mL each of USP Chlorpheniramine Maleate reference standard, Pheniramine, this compound, and related compounds A, B, C, and D was prepared. For formulation analysis, a 4 mg strength Chlorpheniramine Maleate tablet was extracted to a concentration of 2.4 mg/mL and spiked with 0.1% this compound Dihydrochloride reference standard solution.

Method 2: Systematic Comparison of Different Functionality Columns[3]
  • Columns: Standard C18, polar embedded (amide), polyethylene (B3416737) glycol, cyano, and perfluorinated phases.

  • Mobile Phase: A mixture of 10 mM phosphate (B84403) buffer and acetonitrile at various ratios (80:20, 50:50, and 20:80, v/v) and pH levels (2.5, 4.6, and 7.0).

  • Flow Rate: 1 mL/min

  • Injection Volume: 2 µL

  • Detection: UV at 215 and 254 nm

  • Sample: Individual compound solutions at a concentration of 1 mg/mL.

Method 3: Analysis of Chlorpheniramine Maleate using ZIC®-HILIC Columns[2]
  • Columns: ZIC1 and ZIC5 (100 mm × 4 mm I.D)

  • Mobile Phase: Acetonitrile and sodium acetate (B1210297) buffer (40 mM, pH 3.5) with the ACN content varied between 60% and 95%.

  • Sample: Chlorpheniramine maleate solutions for calibration graphs in the range of 0.03-3 µg/mL.

Experimental Workflow

The following diagram illustrates a general experimental workflow for the HPLC analysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard_Prep Standard Preparation Injection Injection Standard_Prep->Injection Sample_Extraction Sample Extraction/Dilution Sample_Extraction->Injection Separation Chromatographic Separation Injection->Separation Mobile Phase Detection Detection (UV/MS) Separation->Detection Column Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Reporting Reporting Quantification->Reporting

Figure 1. A generalized workflow for the HPLC analysis of this compound.

Signaling Pathway Inhibition by Chlorpheniramine

Chlorpheniramine functions as an antagonist of the Histamine (B1213489) H1 receptor, thereby blocking the downstream signaling cascade initiated by histamine binding.

signaling_pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Histamine Histamine H1R Histamine H1 Receptor Histamine->H1R Binds G_Protein Gq/11 Protein H1R->G_Protein Activates PLC Phospholipase C G_Protein->PLC Activates IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC Ca2+ Release & PKC Activation IP3_DAG->Ca_PKC Cellular_Response Allergic Response Ca_PKC->Cellular_Response Chlorpheniramine Chlorpheniramine Chlorpheniramine->H1R Blocks

Figure 2. Inhibition of the Histamine H1 receptor signaling pathway by Chlorpheniramine.

References

A Guide to Inter-Laboratory Comparison of Chlorpheniramine N-oxide Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: A Comparative Overview of Analytical Methods

The selection of an appropriate analytical method is the first step in ensuring reliable quantification. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are the most suitable techniques for the analysis of Chlorpheniramine (B86927) N-oxide. The following table summarizes the expected performance characteristics of these methods, which can be used as a benchmark for comparing laboratory performance.

ParameterHPLC-UVLC-MS/MS
Linearity Range 1 - 100 µg/mL0.05 - 10 ng/mL[3]
Correlation Coefficient (R²) > 0.999> 0.999[3]
Accuracy (% Recovery) 98 - 102%99.1 - 106.6%[3]
Precision (%RSD) < 2%< 9.0%[3]
Limit of Detection (LOD) ~0.1 µg/mL< 0.05 ng/mL
Limit of Quantification (LOQ) ~0.3 µg/mL0.05 ng/mL[3]

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for a successful inter-laboratory comparison. Participating laboratories should adhere strictly to the specified methods to ensure the comparability of results.

HPLC-UV Method for the Determination of Chlorpheniramine N-oxide in Bulk Drug Substance

This method is adapted from established HPLC methods for Chlorpheniramine and its impurities.[4][5]

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: A mixture of aqueous potassium dihydrogen phosphate (B84403) and acetonitrile.[5] A gradient elution may be employed to ensure separation from the parent drug and other impurities.[4]

    • Flow Rate: 1.0 mL/min[4]

    • Detection Wavelength: 225 nm[1][4]

    • Injection Volume: 10 µL[4]

    • Column Temperature: 35°C[1]

  • Preparation of Standard Solution:

    • Accurately weigh a suitable amount of this compound reference standard.

    • Dissolve in the mobile phase to obtain a stock solution of known concentration.

    • Prepare a series of calibration standards by diluting the stock solution with the mobile phase.

  • Preparation of Sample Solution:

    • Accurately weigh the Chlorpheniramine maleate (B1232345) bulk drug substance.

    • Dissolve in the mobile phase to a known concentration.

  • Analysis:

    • Inject the standard solutions to establish a calibration curve.

    • Inject the sample solution.

    • Quantify the amount of this compound in the sample using the calibration curve.

LC-MS/MS Method for the Determination of this compound in Human Plasma

This method is based on established bioanalytical methods for Chlorpheniramine.[2][3]

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 500 µL of human plasma, add an internal standard (e.g., a stable isotope-labeled this compound).

    • Add a basifying agent (e.g., 0.1 M Sodium Hydroxide) and vortex.

    • Add an extraction solvent (e.g., diethyl ether-dichloromethane, 80:20, v/v) and vortex thoroughly.[3]

    • Centrifuge to separate the layers.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • Chromatographic and Mass Spectrometric Conditions:

    • Column: C8 or C18, short column (e.g., 50 x 4.6 mm, 5 µm) for rapid analysis.[3]

    • Mobile Phase: A gradient of methanol (B129727) and ammonium (B1175870) hydroxide (B78521) in water.[3]

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.[3]

    • MS/MS Detection: Multiple Reaction Monitoring (MRM) of precursor-product ion transitions for this compound and the internal standard.

  • Analysis:

    • Inject the extracted calibration standards and quality control samples to validate the analytical run.

    • Inject the extracted plasma samples.

    • Quantify the concentration of this compound in the plasma samples using the ratio of the analyte peak area to the internal standard peak area.

Mandatory Visualizations

Proposed Inter-Laboratory Comparison Workflow

The following diagram illustrates a typical workflow for conducting an inter-laboratory comparison study for this compound analysis. Such studies are essential for evaluating the performance of analytical laboratories and ensuring the reliability of their results.[6]

G cluster_0 Phase 1: Planning and Preparation cluster_1 Phase 2: Sample Distribution and Analysis cluster_2 Phase 3: Data Evaluation and Reporting A Define Study Objectives (Method Validation, Proficiency Testing) B Select Analytical Methods (HPLC-UV, LC-MS/MS) A->B C Prepare Homogeneous Test Material (Spiked Matrix, Bulk Drug) B->C D Establish Reference Value (Formulation or Gravimetric) C->D E Distribute Samples to Participating Labs D->E F Labs Perform Analysis (Following Standardized Protocol) E->F G Labs Submit Results to Coordinator F->G H Statistical Analysis of Results (z-scores, Precision, Accuracy) G->H I Identify Outliers and Systematic Errors H->I J Issue Inter-laboratory Comparison Report I->J K Implement Corrective Actions (If Necessary) J->K

Caption: A workflow for an inter-laboratory comparison of this compound analysis.

Signaling Pathway of Chlorpheniramine

Chlorpheniramine functions as a competitive antagonist of the histamine (B1213489) H1 receptor. Understanding this pathway is relevant to the pharmacological context of the drug and its metabolites.

cluster_0 Cellular Response to Histamine Histamine Histamine H1R Histamine H1 Receptor Histamine->H1R Binds G_protein Gq/11 Protein H1R->G_protein Activates PLC Phospholipase C G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Calcium Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Allergic_Symptoms Allergic Symptoms (e.g., vasodilation, increased permeability) Ca_release->Allergic_Symptoms PKC_activation->Allergic_Symptoms Chlorpheniramine Chlorpheniramine Chlorpheniramine->H1R Blocks

Caption: The signaling pathway of the Histamine H1 receptor and its inhibition by Chlorpheniramine.

References

A Comparative Guide to Enantioselective Assays of S-Chlorpheniramine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of high-performance liquid chromatography (HPLC) methods for the enantioselective analysis of S-Chlorpheniramine N-oxide, a primary metabolite of the first-generation antihistamine, chlorpheniramine (B86927). The objective is to offer a comparative overview of different chiral stationary phases (CSPs), their performance, and the associated experimental protocols to aid in the selection of the most suitable analytical method for research and quality control purposes.

Introduction

Chlorpheniramine is a chiral drug that is typically administered as a racemic mixture. Its enantiomers, however, exhibit different pharmacological activities and metabolic fates. The S-(+)-enantiomer is known to be the more active form. The stereoselective metabolism of chlorpheniramine is a critical aspect of its pharmacokinetic and pharmacodynamic profile. One of the major metabolic pathways is N-oxygenation, which leads to the formation of chlorpheniramine N-oxide. The enantioselective analysis of this metabolite is crucial for a complete understanding of the drug's disposition in biological systems. This guide focuses on the comparison of two widely used types of chiral stationary phases for this purpose: β-cyclodextrin-based and polysaccharide-based CSPs.

Performance Comparison of Chiral Stationary Phases

The selection of the chiral stationary phase is the most critical factor in developing an effective enantioselective HPLC method. The table below summarizes the performance of β-cyclodextrin and amylose-based CSPs for the analysis of chlorpheniramine and its N-oxide metabolite.

Parameterβ-Cyclodextrin CSP (CYCLOBOND I 2000)Amylose-based CSP (Amylose tris(3,5-dimethylphenylcarbamate))
Analyte Chlorpheniramine Chlorpheniramine
Enantioselectivity (α)1.12[1]Not explicitly stated for N-oxide
Resolution (Rs)1.17[1]Baseline separation achieved
Analyte S-Chlorpheniramine N-oxide S-Chlorpheniramine N-oxide
Enantioselectivity (α)Data not availableData not available
Resolution (Rs)Baseline separation achieved[1]Data not available for simultaneous analysis with parent drug
Limit of Detection (LOD)125 pg/mL (for chlorpheniramine)[1]0.88 µg/mL (for S-(+)-chlorpheniramine)
Limit of Quantification (LOQ)Not explicitly stated1.31 µg/mL (for R-(-)-chlorpheniramine)
Linearity Range0.13 to 50.00 ng/mL (for chlorpheniramine)[1]Not explicitly stated
Internal Standard Not used in the cited study[2]Diphenhydramine

Experimental Protocols

Detailed methodologies for the enantioselective analysis of chlorpheniramine and its metabolites using the two compared chiral stationary phases are provided below.

Method 1: β-Cyclodextrin Chiral Stationary Phase

This method is suitable for the simultaneous determination of plasma concentrations of the enantiomers of chlorpheniramine and its metabolites, including the N-oxide.[1]

  • Chromatographic System: High-Performance Liquid Chromatography with Mass Spectrometric Detection (HPLC-MSD).

  • Chiral Stationary Phase: CYCLOBOND I 2000 (β-cyclodextrin), 5 µm particle size.

  • Mobile Phase: A mixture of diethylamine (B46881) acetate (B1210297) (0.25%, pH 4.4), methanol, and acetonitrile (B52724) in a ratio of 85:7.5:7.5 (v/v/v).[1]

  • Flow Rate: 0.5 mL/min.[1]

  • Detection: Mass Spectrometry.

  • Sample Preparation: Plasma samples are treated with 1 M sodium hydroxide (B78521) and extracted with diethyl ether. The organic layer is then transferred and acidified with 0.5% acetic acid.[2]

Method 2: Amylose-based Chiral Stationary Phase

This method is effective for the enantioselective determination of chlorpheniramine in pharmaceutical dosage forms. While not explicitly validated for the simultaneous analysis of the N-oxide metabolite, polysaccharide-based CSPs are known for their broad applicability.

  • Chromatographic System: High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA).

  • Chiral Stationary Phase: Amylose (B160209) tris(3,5-dimethylphenylcarbamate).

  • Mobile Phase: A mixture of n-hexane, propan-2-ol, and diethylamine in a ratio of 97.5:2.5:0.025 (v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 258 nm.

  • Internal Standard: Diphenhydramine.

  • Sample Preparation: For syrup formulations, selective extraction of chlorpheniramine enantiomers is performed using a mixture of n-hexane and dichloromethane (B109758) (2:1).

Visualizations

Chlorpheniramine Metabolic Pathway

The following diagram illustrates the primary metabolic pathways of chlorpheniramine, including the formation of S-Chlorpheniramine N-oxide.

Chlorpheniramine_Metabolism cluster_parent Chlorpheniramine cluster_metabolites Phase I Metabolites rac-Chlorpheniramine rac-Chlorpheniramine S-Chlorpheniramine_N-oxide S-Chlorpheniramine N-oxide rac-Chlorpheniramine->S-Chlorpheniramine_N-oxide FMO, CYP450 (S-enantiomer) R-Chlorpheniramine_N-oxide R-Chlorpheniramine N-oxide rac-Chlorpheniramine->R-Chlorpheniramine_N-oxide FMO, CYP450 (R-enantiomer) Desmethyl-chlorpheniramine Desmethyl-chlorpheniramine rac-Chlorpheniramine->Desmethyl-chlorpheniramine N-demethylation Didesmethyl-chlorpheniramine Didesmethyl-chlorpheniramine Desmethyl-chlorpheniramine->Didesmethyl-chlorpheniramine N-demethylation

Caption: Metabolic pathway of chlorpheniramine.

Experimental Workflow for Chiral HPLC Analysis

This diagram outlines the general workflow for the enantioselective analysis of S-Chlorpheniramine N-oxide using HPLC.

Chiral_HPLC_Workflow Sample_Prep Sample Preparation (e.g., LLE, SPE) HPLC_System Chiral HPLC System Sample_Prep->HPLC_System CSP_Column Chiral Stationary Phase (e.g., β-cyclodextrin or amylose) HPLC_System->CSP_Column Mobile Phase Detection Detection (MS or UV/PDA) CSP_Column->Detection Eluent Data_Analysis Data Analysis (Peak Integration, Quantification) Detection->Data_Analysis

Caption: General workflow for chiral HPLC analysis.

Conclusion

The enantioselective analysis of S-Chlorpheniramine N-oxide is essential for a thorough understanding of the stereoselective pharmacokinetics of chlorpheniramine. Both β-cyclodextrin and polysaccharide-based chiral stationary phases have demonstrated efficacy in the separation of chlorpheniramine enantiomers and its metabolites.

  • The β-cyclodextrin-based method offers high sensitivity, making it particularly suitable for the analysis of biological samples with low concentrations of the analytes. The detailed protocol by Fried et al. provides a robust starting point for method development for the simultaneous analysis of the parent drug and its metabolites.[1]

  • Polysaccharide-based CSPs , such as those with amylose tris(3,5-dimethylphenylcarbamate), are known for their broad enantiorecognition capabilities and are a valuable alternative, especially for the analysis of pharmaceutical formulations.

The choice between these methods will depend on the specific requirements of the assay, including the sample matrix, the required sensitivity, and the availability of instrumentation. For bioanalytical applications requiring high sensitivity, the HPLC-MS method with a β-cyclodextrin column is a well-documented option. For quality control of pharmaceutical products, an HPLC-UV method with a polysaccharide-based column can provide reliable and accurate results. Further method development and validation would be necessary to optimize the simultaneous analysis of S-Chlorpheniramine N-oxide alongside its parent compound on polysaccharide-based columns.

References

A Comparative Analysis of UV and MS Detection for Chlorpheniramine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of drug metabolites is paramount. Chlorpheniramine (B86927) N-oxide, a primary metabolite of the widely used antihistamine Chlorpheniramine, is a key analyte in pharmacokinetic, drug metabolism, and impurity profiling studies. The choice of analytical technique for its detection significantly impacts the quality and sensitivity of the results. This guide provides an objective comparison of two common detection methods coupled with liquid chromatography: Ultraviolet (UV) and Mass Spectrometry (MS), supported by experimental data and detailed protocols.

This comparison will elucidate the relative strengths and weaknesses of each detection method, enabling researchers to select the most appropriate technique for their specific analytical needs. While direct comparative studies for Chlorpheniramine N-oxide are limited, this guide synthesizes available data for the parent compound and its N-oxide to provide a comprehensive overview.

Experimental Protocols

Detailed methodologies for UV and MS detection of this compound are outlined below. These protocols are based on established methods for Chlorpheniramine and its related compounds.

HPLC-UV Detection Protocol

This method is suitable for the quantification of this compound in bulk drug substance and pharmaceutical formulations where concentration levels are relatively high.

  • Chromatographic System: High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.[1]

  • Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer and an organic solvent. For example, a gradient of acetonitrile (B52724) in water with 0.05% trifluoroacetic acid (TFA)[1] or an isocratic mixture of a phosphate (B84403) buffer and acetonitrile.[2]

  • Flow Rate: A flow rate of 1.0 mL/min is generally employed.[1]

  • Detection Wavelength: UV detection is typically performed at 225 nm, which is an absorption maximum for Chlorpheniramine and its N-oxide.[1][2]

  • Injection Volume: 10-20 µL.[1]

  • Sample Preparation: For drug substance or formulation analysis, the sample is typically dissolved in the mobile phase, filtered, and injected.[2]

LC-MS/MS Detection Protocol

This method is highly sensitive and selective, making it ideal for the quantification of this compound in complex biological matrices such as plasma.

  • Chromatographic System: A Liquid Chromatography (LC) system coupled to a tandem mass spectrometer (MS/MS).

  • Column: A reversed-phase C8 or C18 column with a smaller particle size (e.g., 2.1 x 100 mm, 1.8 µm) is often used for better resolution and faster analysis times.[3]

  • Mobile Phase: A gradient elution with a mixture of water and acetonitrile, both containing a small amount of an acid like formic acid (e.g., 0.1%) to improve ionization, is common.[3]

  • Flow Rate: A lower flow rate, typically in the range of 0.2-0.4 mL/min, is used to be compatible with the MS interface.[3]

  • Mass Spectrometer: A triple quadrupole or a high-resolution mass spectrometer (e.g., QTOF) can be used.[3]

  • Ionization Source: Electrospray ionization (ESI) in the positive ion mode is typically employed for Chlorpheniramine and its metabolites.[3]

  • MS/MS Detection: The instrument is operated in Multiple Reaction Monitoring (MRM) mode for quantitative analysis, monitoring specific precursor-to-product ion transitions for both the analyte and an internal standard. For this compound, the precursor ion would be [M+H]+.

  • Sample Preparation: For biological samples like plasma, a sample extraction step such as protein precipitation, liquid-liquid extraction, or solid-phase extraction is necessary to remove interferences.[4]

Data Presentation: Performance Comparison

The following tables summarize the quantitative performance data for UV and MS detection. It is important to note that some of the MS data presented is for the parent compound, Chlorpheniramine, as directly comparable data for the N-oxide is not always available. However, these values provide a strong indication of the expected performance for the N-oxide.

Table 1: Comparison of Key Performance Parameters for UV and MS Detection

ParameterHPLC-UV DetectionLC-MS/MS Detection
Sensitivity
Limit of Detection (LOD)~µg/mL range[5]Sub-ng/mL to pg/mL range[6][7]
Limit of Quantitation (LOQ)~µg/mL range[5]~0.05 ng/mL[6][7]
Linearity (R²) >0.999[5]>0.999[4]
Linear Range Typically in the µg/mL to mg/mL range[5]Typically in the pg/mL to ng/mL range[4]
Specificity Moderate; can be affected by co-eluting impurities with similar UV spectra.High; based on specific mass-to-charge ratios and fragmentation patterns.
Accuracy (% Recovery) Typically 98-102%Typically 95-105%[4]
Precision (%RSD) <2%[5]<15%[4]
Matrix Effect Generally lowCan be significant; requires careful method development and use of internal standards.
Cost & Complexity Lower cost, simpler instrumentation and operation.Higher initial investment and operational complexity.

Visualization of Analytical Workflows

To further illustrate the processes involved, the following diagrams, generated using Graphviz, depict the experimental workflows for both UV and MS detection.

cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis Sample Sample (Bulk Drug or Formulation) Dissolution Dissolution in Mobile Phase Sample->Dissolution Filtration Filtration Dissolution->Filtration HPLC HPLC Separation (C18 Column) Filtration->HPLC UV_Detection UV Detection (225 nm) HPLC->UV_Detection Data_Acquisition Data Acquisition & Quantification UV_Detection->Data_Acquisition

Diagram 1: HPLC-UV analysis workflow for this compound.

cluster_prep Sample Preparation (Biological Matrix) cluster_analysis LC-MS/MS Analysis Plasma_Sample Plasma Sample Extraction Extraction (LLE, SPE, or PPT) Plasma_Sample->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (C8/C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Diagram 2: LC-MS/MS analysis workflow for this compound.

The following diagram provides a decision-making guide for selecting the appropriate detection method based on the research needs.

Start Start: Select Detection Method High_Concentration High Analyte Concentration? (e.g., Bulk Drug, Formulation) Start->High_Concentration Low_Concentration Low Analyte Concentration? (e.g., Biological Fluids) High_Concentration->Low_Concentration No UV_Method Choose HPLC-UV High_Concentration->UV_Method Yes High_Specificity High Specificity Required? (Complex Matrix) Low_Concentration->High_Specificity No MS_Method Choose LC-MS/MS Low_Concentration->MS_Method Yes High_Specificity->UV_Method No High_Specificity->MS_Method Yes

Diagram 3: Decision guide for selecting a detection method.

Conclusion

The choice between UV and MS detection for the analysis of this compound is fundamentally driven by the specific requirements of the study.

HPLC-UV is a robust, cost-effective, and straightforward method that is well-suited for the analysis of relatively high concentrations of this compound, such as in pharmaceutical quality control and impurity profiling of the bulk drug. Its lower sensitivity and specificity, however, make it less suitable for applications requiring trace-level quantification in complex matrices.

LC-MS/MS , on the other hand, offers unparalleled sensitivity and specificity. This makes it the gold standard for bioanalytical studies, such as pharmacokinetics and drug metabolism, where the concentration of this compound in biological fluids is expected to be very low. The high degree of specificity provided by monitoring specific mass transitions minimizes the risk of interference from endogenous matrix components. The trade-offs for this superior performance are the higher cost of instrumentation and the greater complexity of method development and operation.

References

Determining the Relative Response Factor of Chlorpheniramine N-oxide to Chlorpheniramine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of quality control and regulatory compliance. This guide provides a comprehensive comparison and detailed experimental protocol for determining the Relative Response Factor (RRF) of Chlorpheniramine (B86927) N-oxide to its parent compound, chlorpheniramine. As the RRF is method-dependent, this guide focuses on providing a robust framework for its determination in a laboratory setting.

Understanding the Relative Response Factor (RRF)

The Relative Response Factor (RRF) is a crucial parameter in chromatography used to accurately quantify impurities when a certified reference standard for each impurity is not available for daily analysis. It corrects for the difference in detector response between an impurity and the API. The RRF is calculated as the ratio of the response factor of the impurity to the response factor of the API, which is typically determined from the slope of their respective calibration curves.

Data Summary for RRF Determination

The following tables provide a structured format for recording and comparing the data necessary for RRF calculation. These tables should be populated with experimental results.

Table 1: Linearity Data for Chlorpheniramine

Concentration (µg/mL)Peak Area
Level 1
Level 2
Level 3
Level 4
Level 5
Slope
Correlation Coefficient (r²)

Table 2: Linearity Data for Chlorpheniramine N-oxide

Concentration (µg/mL)Peak Area
Level 1
Level 2
Level 3
Level 4
Level 5
Slope
Correlation Coefficient (r²)

Table 3: Calculated Relative Response Factor

AnalyteSlopeRRF
Chlorpheniramine1.00
This compound

Experimental Protocol for RRF Determination

This section details the methodology for determining the RRF of this compound relative to chlorpheniramine using High-Performance Liquid Chromatography (HPLC).

1. Materials and Reagents:

  • Chlorpheniramine Maleate Reference Standard

  • This compound (synthesis may be required if not commercially available)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (B84403)

  • Octane (B31449) sulfonic acid sodium salt

  • Orthophosphoric acid

  • Water (HPLC grade)

2. Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV or PDA detector.

  • Analytical balance

  • Volumetric flasks and pipettes

  • pH meter

3. Chromatographic Conditions:

  • Column: C18, 5 µm, 4.6 x 250 mm (or equivalent)

  • Mobile Phase: A mixture of a buffered aqueous phase and an organic solvent. A common mobile phase consists of a buffer of potassium dihydrogen phosphate and octane sulfonic acid sodium salt in water, mixed with acetonitrile. The exact ratio should be optimized for best separation.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 214 nm

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

4. Preparation of Standard Solutions:

  • Chlorpheniramine Stock Solution (A): Accurately weigh and dissolve an appropriate amount of Chlorpheniramine Maleate Reference Standard in a suitable diluent (e.g., a mixture of water and acetonitrile) to obtain a known concentration.

  • This compound Stock Solution (B): Accurately weigh and dissolve an appropriate amount of this compound in the same diluent to obtain a known concentration.

  • Linearity Solutions: Prepare a series of at least five calibration standards for both chlorpheniramine and this compound by diluting their respective stock solutions. The concentration range should cover the expected working range for impurity analysis.

5. Analytical Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared linearity solutions for both chlorpheniramine and this compound into the HPLC system.

  • Record the peak areas from the resulting chromatograms.

6. Data Analysis and RRF Calculation:

  • For both chlorpheniramine and this compound, plot a calibration curve of peak area versus concentration.

  • Perform a linear regression analysis to determine the slope of each calibration curve and the correlation coefficient (r²). The r² value should be close to 1.0 to demonstrate linearity.

  • Calculate the RRF of this compound using the following formula:

    RRF = (Slope of this compound) / (Slope of Chlorpheniramine)

Visualizations

Experimental Workflow for RRF Determination

G cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Prepare Chlorpheniramine Stock Solution C Prepare Linearity Solutions (5 levels) A->C B Prepare this compound Stock Solution B->C D Equilibrate HPLC System C->D E Inject Linearity Solutions D->E F Record Peak Areas E->F G Plot Calibration Curves (Peak Area vs. Concentration) F->G H Perform Linear Regression (Determine Slopes) G->H I Calculate RRF H->I

Caption: A flowchart illustrating the key steps in the experimental determination of the Relative Response Factor (RRF).

Signaling Pathway of Chlorpheniramine

Chlorpheniramine is a first-generation antihistamine that primarily acts as an inverse agonist at the histamine (B1213489) H1 receptor. By binding to this receptor, it prevents histamine from initiating the downstream signaling cascade that leads to allergic symptoms.

G cluster_cell Target Cell H1R Histamine H1 Receptor Gq Gq Protein H1R->Gq PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC Allergic Allergic Response (e.g., inflammation, smooth muscle contraction) Ca2->Allergic PKC->Allergic Histamine Histamine Histamine->H1R Activates Chlorpheniramine Chlorpheniramine Chlorpheniramine->H1R Blocks

Caption: The signaling pathway of histamine and the inhibitory action of chlorpheniramine on the H1 receptor.

Pharmacokinetic comparison of chlorpheniramine and its N-oxide metabolite.

Author: BenchChem Technical Support Team. Date: December 2025

For the discerning researcher, scientist, and drug development professional, this guide provides a comprehensive pharmacokinetic comparison of the first-generation antihistamine, chlorpheniramine (B86927), and its N-oxide metabolite. While extensive data illuminates the journey of the parent drug through the body, the pharmacokinetic profile of its N-oxide metabolite remains less defined. This guide synthesizes the available quantitative data for chlorpheniramine and offers a qualitative analysis of its N-oxide derivative, supported by experimental methodologies and visual representations of key processes.

At a Glance: Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of chlorpheniramine in healthy human adults following oral administration. It is important to note that significant interindividual variations in these parameters have been reported.[1]

ParameterValueReference
Maximum Plasma Concentration (Cmax) 20.5 - 22 µg/L[2]
Time to Maximum Plasma Concentration (Tmax) 2.08 - 2.8 hours[2][3]
Area Under the Curve (AUC) 315 - 439.8 µg·h/L (AUC0-t); 431.2 µg·h/L (AUC0-∞)[2]
Elimination Half-life (t1/2) Approximately 20 - 28 hours[1][3]
Bioavailability 25% - 59% (Oral)[3][4]

Note: The values presented are geometric means or ranges from different studies and are intended for comparative purposes. Please refer to the cited literature for specific study details.

Delving Deeper: A Tale of Two Molecules

Chlorpheniramine: The Well-Charted Journey

Chlorpheniramine is readily absorbed after oral administration, with peak plasma concentrations typically reached within 2 to 3 hours.[2][3] The drug exhibits a relatively long elimination half-life in adults, averaging around 20 to 28 hours, which suggests that frequent daily dosing may not be necessary for maintaining therapeutic levels.[1][2][3] However, its oral bioavailability is moderate and can be variable, ranging from 25% to 59%, due to significant first-pass metabolism in the liver.[3][4] The primary routes of metabolism involve N-demethylation to monodesmethyl and didesmethylchlorpheniramine.[1]

Chlorpheniramine N-oxide: The Elusive Metabolite

This compound is a recognized metabolite of chlorpheniramine, formed through the N-oxygenation of the parent compound.[5] This metabolic pathway has been observed in both rats and humans.[5] While analytical methods for its detection have been developed, there is a notable absence of published in vivo pharmacokinetic studies detailing its specific Cmax, Tmax, AUC, or elimination half-life in plasma following the administration of chlorpheniramine.

Based on the general properties of N-oxide metabolites, it is hypothesized that this compound is more polar and water-soluble than its parent compound. This increased hydrophilicity would likely result in a reduced ability to cross biological membranes, including the blood-brain barrier, and potentially lead to a different distribution profile and a greater reliance on renal excretion for elimination. One study noted the prolonged persistence of radioactivity in plasma after administration of radiolabeled chlorpheniramine, suggesting that its metabolites, which would include the N-oxide, may be excreted more slowly.

Mapping the Pathways: Metabolism and Experimental Workflow

To visualize the metabolic fate of chlorpheniramine and the typical process of a pharmacokinetic study, the following diagrams are provided.

Chlorpheniramine Chlorpheniramine N_Oxide Chlorpheniramine N-oxide Chlorpheniramine->N_Oxide N-Oxygenation Monodesmethyl Monodesmethyl- chlorpheniramine Chlorpheniramine->Monodesmethyl N-Demethylation Didesmethyl Didesmethyl- chlorpheniramine Monodesmethyl->Didesmethyl N-Demethylation

Metabolic pathway of chlorpheniramine.

cluster_0 Study Conduct cluster_1 Bioanalysis cluster_2 Data Analysis A Drug Administration B Serial Blood Sampling A->B C Plasma Separation B->C D Sample Extraction C->D E LC-MS/MS Analysis D->E F Pharmacokinetic Parameter Calculation E->F G Statistical Analysis F->G

General experimental workflow for a pharmacokinetic study.

Under the Microscope: Experimental Protocols

The following section outlines a typical experimental protocol for determining the pharmacokinetic profile of chlorpheniramine in human subjects. This methodology can be adapted for the analysis of its metabolites, including the N-oxide, provided a validated analytical method is available.

Objective: To determine the pharmacokinetic parameters of chlorpheniramine after single oral dose administration in healthy volunteers.

Study Design:

  • An open-label, single-dose, crossover study design is often employed.[2]

  • A sufficient number of healthy adult volunteers are recruited after obtaining informed consent.

  • Subjects are typically required to fast overnight before drug administration.[3]

Drug Administration:

  • A single oral dose of chlorpheniramine maleate (B1232345) (e.g., 8 mg) is administered with a standardized volume of water.[2]

Sample Collection:

  • Serial blood samples (e.g., 5 mL) are collected into heparinized tubes at predose (0 hours) and at various time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours).[3]

  • Plasma is separated by centrifugation and stored frozen (e.g., at -20°C or lower) until analysis.

Bioanalytical Method:

  • Instrumentation: A validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method is the standard for quantifying chlorpheniramine in plasma due to its high sensitivity and selectivity.[6]

  • Sample Preparation: A liquid-liquid extraction or solid-phase extraction method is used to isolate chlorpheniramine and an internal standard from the plasma matrix.[6]

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column is commonly used.

    • Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid) is employed for separation.

    • Flow Rate: A typical flow rate is maintained (e.g., 0.5 mL/min).

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in the positive ion mode is typically used.

    • Detection: Multiple reaction monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for chlorpheniramine and its internal standard, ensuring high selectivity.

Pharmacokinetic Analysis:

  • The plasma concentration-time data for each subject is analyzed using non-compartmental methods.

  • Pharmacokinetic parameters such as Cmax, Tmax, AUC, and t1/2 are calculated using appropriate software.

References

A Comparative Guide to the In Vitro and In Vivo Metabolism of Chlorpheniramine to its N-Oxide Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the N-oxidation of chlorpheniramine (B86927) in in vitro and in vivo systems. Understanding the metabolic fate of a drug candidate is a cornerstone of preclinical and clinical development. This document summarizes key findings, presents detailed experimental protocols for replication, and offers visual representations of the metabolic pathways and experimental workflows.

Introduction to Chlorpheniramine Metabolism

Chlorpheniramine, a first-generation antihistamine, undergoes extensive metabolism in the body. The primary routes of biotransformation include N-demethylation and N-oxidation. The formation of chlorpheniramine N-oxide is a significant metabolic pathway, and its characterization is crucial for a complete understanding of the drug's pharmacokinetic profile. This guide focuses on the comparative aspects of N-oxide formation in controlled laboratory settings (in vitro) versus within a living organism (in vivo).

Quantitative Data Presentation

ParameterIn Vitro (Hog Liver Microsomes)In Vivo (Human Urine)In Vivo (Rat Urine)
Metabolite This compoundThis compoundThis compound
System Pooled Hog Liver MicrosomesHuman SubjectsWistar Rats
Reported Occurrence Major Metabolite[1]Identified MetaboliteIdentified Metabolite[2]
Illustrative % of Dose 15-25%2-5%3-7%

Note: The illustrative percentages for in vivo data are estimations based on the qualitative descriptions in the literature and are intended for comparative purposes only. Actual values can vary significantly based on individual and species differences in metabolism.

Experimental Protocols

In Vitro Metabolism of Chlorpheniramine in Liver Microsomes

This protocol outlines a typical experiment to assess the formation of this compound using liver microsomes.

1. Materials and Reagents:

  • Chlorpheniramine

  • Pooled liver microsomes (e.g., human, rat, or hog)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (for quenching the reaction)

  • Internal standard (e.g., a structurally similar compound not present in the matrix)

  • This compound reference standard

2. Incubation Procedure:

  • Prepare a stock solution of chlorpheniramine in a suitable solvent (e.g., methanol (B129727) or dimethyl sulfoxide).

  • In a microcentrifuge tube, combine the liver microsomes, phosphate buffer, and the NADPH regenerating system.

  • Pre-warm the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the chlorpheniramine stock solution to the mixture. The final concentration of chlorpheniramine should be within a relevant range to determine kinetic parameters.

  • Incubate the reaction mixture at 37°C with gentle shaking.

  • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding ice-cold acetonitrile containing the internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Transfer the supernatant to a new tube for analysis.

3. Analytical Method (HPLC):

  • Column: C18 reverse-phase column

  • Mobile Phase: A gradient of acetonitrile and a buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate buffer)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a specified wavelength or Mass Spectrometry (MS) for higher sensitivity and specificity.

  • Quantification: Create a standard curve using the this compound reference standard to quantify the amount of metabolite formed at each time point.

In Vivo Metabolism of Chlorpheniramine in a Rat Model

This protocol describes a typical in vivo study to identify and quantify this compound in rat urine.

1. Animal Dosing and Sample Collection:

  • Animals: Male Wistar rats (or another appropriate strain).

  • Dosing: Administer a single oral or intravenous dose of chlorpheniramine to the rats.

  • Housing: House the rats in metabolic cages that allow for the separate collection of urine and feces.

  • Sample Collection: Collect urine at specified time intervals (e.g., 0-8h, 8-24h, 24-48h) after dosing.

  • Sample Storage: Store the collected urine samples at -20°C or lower until analysis.

2. Sample Preparation:

  • Thaw the urine samples.

  • Centrifuge the samples to remove any particulate matter.

  • Perform a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to clean up the sample and concentrate the analytes.

  • Reconstitute the extracted sample in the mobile phase for analysis.

3. Analytical Method (LC-MS/MS):

  • Chromatography: Use a similar HPLC setup as for the in vitro samples, optimized for the separation of chlorpheniramine and its metabolites from the urine matrix.

  • Mass Spectrometry: A tandem mass spectrometer (MS/MS) is highly recommended for the selective and sensitive detection and quantification of this compound in a complex biological matrix like urine.

  • Quantification: Use a stable isotope-labeled internal standard and a standard curve prepared in blank urine to accurately quantify the concentration of this compound in the collected urine samples.

Visualizations

Metabolic Pathway of Chlorpheniramine to N-Oxide

Chlorpheniramine Chlorpheniramine N_Oxide This compound Chlorpheniramine->N_Oxide Enzymes Flavin-containing monooxygenase (FMO) Cytochrome P450 (CYP) Enzymes->Chlorpheniramine

Caption: N-Oxidation of Chlorpheniramine.

Experimental Workflow for In Vitro Metabolism Study

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Microsomes Liver Microsomes Incubate Incubate at 37°C Microsomes->Incubate Buffer Phosphate Buffer Buffer->Incubate NADPH NADPH Regenerating System NADPH->Incubate CPM_Stock Chlorpheniramine Stock Solution CPM_Stock->Incubate Quench Quench with Acetonitrile Incubate->Quench Centrifuge Centrifuge Quench->Centrifuge Analyze LC-MS/MS Analysis Centrifuge->Analyze

Caption: In Vitro Metabolism Workflow.

Conclusion

The N-oxidation of chlorpheniramine is a notable metabolic pathway observed both in vitro and in vivo. While in vitro systems using liver microsomes provide a valuable tool for studying the enzymes and kinetics of this reaction, in vivo studies in animal models and humans are essential for understanding the overall contribution of this pathway to the drug's disposition in a complete physiological system. The provided protocols and diagrams serve as a foundation for researchers to design and execute studies aimed at further elucidating the metabolism of chlorpheniramine.

References

Comparative Stability of Chlorpheniramine and Chlorpheniramine N-oxide: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the stability of an active pharmaceutical ingredient (API) and its related compounds is critical for ensuring drug product quality, safety, and efficacy. This guide provides a comparative analysis of the stability of chlorpheniramine (B86927) and its primary oxidative metabolite and impurity, chlorpheniramine N-oxide, under various stress conditions.

Executive Summary of Comparative Stability

Based on available data for chlorpheniramine and the general chemical properties of N-oxides, a qualitative comparison of their stability under stress conditions is presented below.

Stress ConditionChlorpheniramine StabilityInferred this compound Stability
Acidic Hydrolysis Relatively stable to slight degradation.Expected to be relatively stable, but may be susceptible to reduction back to the parent amine depending on the specific acidic conditions.
Basic Hydrolysis Significant degradation observed.Generally more stable than the parent amine under basic conditions, as the N-oxide functional group is less susceptible to nucleophilic attack.
Oxidative Susceptible to oxidation, forming the N-oxide and other degradation products.As an already oxidized form, it is expected to be more stable under further oxidative stress compared to the parent amine. However, extensive oxidation could lead to further degradation.
Thermal Shows significant degradation at elevated temperatures.Tertiary amine N-oxides can undergo thermal decomposition, such as the Cope elimination, at high temperatures (typically 150-200 °C).[2] Stability at moderately elevated temperatures would need experimental verification.
Photolytic Slight to moderate degradation reported.N-oxide functional groups can introduce photosensitivity to a molecule.[3] Therefore, it is likely to be susceptible to photodegradation.

Quantitative Analysis of Chlorpheniramine Degradation

The following table summarizes the percentage of degradation observed for chlorpheniramine maleate (B1232345) under various forced degradation conditions as reported in the literature.

Stress ConditionReagent/ConditionDuration & TemperatureDegradation (%)Reference
Acidic Hydrolysis 1.0 M and 5.0 M HCl20 h at 25°C and 1 h at 40°C2.31[4]
Basic Hydrolysis 1.0 M and 5.0 M NaOH20 h at 25°C and 1 h at 40°C10.49[4]
Oxidative 30% H₂O₂60 min at 60°C4.10[4][5]
Thermal Dry Heat48 h at 105°C10.39[4]
Photolytic UV radiation at 254 nmNot specified3.59[4]

Experimental Protocols for Forced Degradation Studies

Detailed methodologies for subjecting chlorpheniramine to stress conditions are crucial for reproducible stability studies. The following protocols are based on methods described in the scientific literature.[4][5][6]

Acidic Degradation
  • Objective: To assess stability in acidic conditions.

  • Procedure:

    • Prepare a stock solution of chlorpheniramine maleate in a suitable solvent (e.g., mobile phase).

    • Transfer a known volume of the stock solution into a volumetric flask.

    • Add an equal volume of 1.0 M or 5.0 M hydrochloric acid (HCl).

    • Store the solution for a specified period (e.g., 20 hours at 25°C or 1 hour at 40°C).

    • After the incubation period, neutralize the solution with an equivalent molar concentration of sodium hydroxide (B78521) (NaOH).

    • Dilute to the final volume with the mobile phase.

    • Analyze the sample using a stability-indicating HPLC method.

Basic Degradation
  • Objective: To evaluate stability in alkaline conditions.

  • Procedure:

    • Prepare a stock solution of chlorpheniramine maleate.

    • Transfer a known volume of the stock solution into a volumetric flask.

    • Add an equal volume of 1.0 M or 5.0 M sodium hydroxide (NaOH).

    • Store the solution for a specified period (e.g., 20 hours at 25°C or 1 hour at 40°C).

    • Neutralize the solution with an equivalent molar concentration of hydrochloric acid (HCl).

    • Dilute to the final volume with the mobile phase.

    • Analyze the sample using HPLC.

Oxidative Degradation
  • Objective: To determine susceptibility to oxidation.

  • Procedure:

    • Prepare a stock solution of chlorpheniramine maleate.

    • Transfer a known volume of the stock solution into a volumetric flask.

    • Add a specified volume of hydrogen peroxide (H₂O₂) solution (e.g., 3% or 30%).

    • The mixture can be refluxed for a set time and temperature (e.g., 60 minutes at 60°C).

    • Cool the solution to room temperature.

    • Dilute to the final volume with the mobile phase.

    • Analyze the sample by HPLC.

Thermal Degradation
  • Objective: To assess the effect of heat on the solid drug substance.

  • Procedure:

    • Place the solid chlorpheniramine maleate powder in an oven.

    • Maintain the temperature at a high level for a specified duration (e.g., 105°C for 48 hours).

    • After the exposure period, allow the sample to cool to room temperature.

    • Prepare a solution of the heat-stressed sample.

    • Analyze using HPLC.

Photolytic Degradation
  • Objective: To investigate the impact of light exposure.

  • Procedure:

    • Expose the solid drug substance or a solution of the drug to UV radiation (e.g., at 254 nm) in a photostability chamber for a defined period.

    • A parallel sample should be kept in the dark to serve as a control.

    • Prepare a solution of the light-exposed sample.

    • Analyze both the exposed and control samples by HPLC.

Signaling Pathways and Experimental Workflows

To visualize the relationships and processes involved in the stability testing of chlorpheniramine and the formation of its N-oxide, the following diagrams are provided.

G cluster_degradation Degradation Pathway of Chlorpheniramine Chlorpheniramine Chlorpheniramine N_oxide This compound Chlorpheniramine->N_oxide Oxidation (e.g., H₂O₂) Other_products Other Degradation Products Chlorpheniramine->Other_products Hydrolysis, Heat, Light

Caption: Simplified degradation pathway of chlorpheniramine.

G cluster_workflow Forced Degradation Experimental Workflow Start Chlorpheniramine / This compound Sample Stress Apply Stress Condition (Acid, Base, Oxidative, Thermal, Photolytic) Start->Stress Neutralize Neutralization / Dilution (if applicable) Stress->Neutralize HPLC HPLC Analysis (Stability-Indicating Method) Neutralize->HPLC Data Data Analysis (% Degradation, Impurity Profile) HPLC->Data

Caption: General experimental workflow for forced degradation studies.

Conclusion

The stability of chlorpheniramine is well-documented, with notable degradation under basic, oxidative, and thermal stress. This compound, being a product of oxidation, is inherently more resistant to further oxidation but may exhibit liabilities under other conditions such as high heat and UV light. The provided experimental protocols offer a framework for conducting robust stability assessments. Direct comparative studies are warranted to definitively elucidate the stability profile of this compound relative to its parent compound. This information is invaluable for the development of stable pharmaceutical formulations and for setting appropriate specifications for impurities.

References

Safety Operating Guide

Proper Disposal of Chlorpheniramine N-oxide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the proper disposal of Chlorpheniramine N-oxide for research and laboratory purposes. It is not a substitute for a thorough review of your institution's specific safety protocols and all applicable federal, state, and local regulations. Always consult your Environmental Health and Safety (EHS) department for specific requirements.

This compound, a metabolite and derivative of the antihistamine chlorpheniramine, requires careful handling and disposal due to its chemical properties and potential hazards.[1][2] As with many pharmaceutical compounds and their derivatives, particularly N-oxides, proper disposal is crucial to ensure the safety of laboratory personnel and to prevent environmental contamination.

Hazard Profile and Classification

Key Considerations for N-Oxide Compounds:

Hazard ConsiderationRationale for Hazardous Waste Classification
Potential Toxicity N-oxide compounds can have unique toxicological profiles, and in the absence of comprehensive data, a precautionary approach is warranted.
Regulatory Compliance Pharmaceutical waste disposal is regulated by agencies such as the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4]
Environmental Protection Improper disposal can lead to the contamination of water systems and harm to aquatic life.

Step-by-Step Disposal Protocol

The universally recommended method for the disposal of this compound is through a licensed hazardous waste management service. Under no circumstances should this compound or its solutions be disposed of down the drain or in regular solid waste.

Experimental Protocol for Waste Segregation and Collection:

  • Personal Protective Equipment (PPE): Before handling this compound, ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Designated Waste Container: All waste materials containing this compound, including pure compound, solutions, and contaminated lab supplies (e.g., weighing papers, pipette tips, gloves), must be collected in a designated hazardous waste container.[4]

  • Container Specifications: The waste container must be:

    • Made of a chemically compatible material.

    • Leak-proof with a secure, screw-on cap to prevent spills.[5]

    • Sufficiently sized, but not overfilled; a minimum of 10% headspace should be left to allow for expansion.[5]

  • Waste Segregation: Do not mix this compound waste with other incompatible waste streams.[5] Consult your institution's EHS guidelines for specific segregation requirements.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the date accumulation began.[4][5] Do not use abbreviations or chemical formulas alone.[5]

  • Storage: Store the sealed waste container in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.[6] This area should be away from general traffic and have secondary containment to mitigate potential leaks.

  • Arrange for Disposal: Contact your institution's EHS department to schedule a pickup for the hazardous waste.[4][6] They will coordinate with a licensed waste disposal vendor for proper treatment and disposal, which often involves incineration for toxic organic compounds.[6]

  • Record Keeping: Maintain accurate records of all hazardous waste generated and its disposal, in line with your institution's policies and regulatory requirements.[4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

cluster_0 cluster_1 cluster_2 start Start: Generation of This compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Step 1 segregate Segregate Waste into a Designated, Compatible Container ppe->segregate Step 2 label_container Label Container: 'Hazardous Waste' 'this compound' Accumulation Start Date segregate->label_container Step 3 secure_lid Securely Cap the Container (Leave >10% Headspace) label_container->secure_lid Step 4 store_saa Store in Designated Satellite Accumulation Area (SAA) secure_lid->store_saa Step 5 contact_ehs Contact EHS Department to Schedule Waste Pickup store_saa->contact_ehs Step 6 documentation Maintain Disposal Records contact_ehs->documentation Step 7 end End: Professional Disposal by Licensed Vendor documentation->end Final Step

Caption: Workflow for the safe disposal of this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.